CoA-Lumi4-Tb
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C84H111N21O31P3STb |
|---|---|
分子量 |
2194.8 g/mol |
IUPAC 名称 |
51-[4-[3-[3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]butyl]-64-hydroxy-8,14,25,31,38,44,53,59-octaoxo-1,4,7,15,18,21,24,32,37,45,52,60-dodecazaheptacyclo[19.13.13.134,18.19,13.126,30.139,43.154,58]tetrahexaconta-9(63),10,12,26,28,30(49),39(48),40,42,54,56,58(64)-dodecaene-48,49,63-triolate;terbium(3+) |
InChI |
InChI=1S/C84H114N21O31P3S.Tb/c1-84(2,46-133-139(130,131)136-138(128,129)132-45-58-69(135-137(125,126)127)68(113)83(134-58)105-48-98-63-71(85)96-47-97-72(63)105)70(114)81(123)88-21-18-60(106)87-29-42-140-59-43-62(108)104(82(59)124)30-19-61(107)86-20-4-3-9-49-44-103-37-28-95-78(120)55-15-7-14-54(66(55)111)75(117)91-24-33-101(34-25-94-79(121)56-16-8-17-57(67(56)112)80(122)99-49)39-38-100-31-22-89-73(115)50-10-5-12-52(64(50)109)76(118)92-26-35-102(40-41-103)36-27-93-77(119)53-13-6-11-51(65(53)110)74(116)90-23-32-100;/h5-8,10-17,47-49,58-59,68-70,83,109-114H,3-4,9,18-46H2,1-2H3,(H,86,107)(H,87,106)(H,88,123)(H,89,115)(H,90,116)(H,91,117)(H,92,118)(H,93,119)(H,94,121)(H,95,120)(H,99,122)(H,128,129)(H,130,131)(H2,85,96,97)(H2,125,126,127);/q;+3/p-3/t49?,58-,59?,68-,69-,70+,83-;/m1./s1 |
InChI 键 |
ULESICAAVUZIKI-ZVIVPQFXSA-K |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Chemical Architecture of CoA-Lumi4-Tb: A Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – In the intricate world of biochemical research and drug development, the ability to visualize and quantify molecular interactions is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, CoA-Lumi4-Tb has emerged as a significant, albeit structurally complex, reagent. This technical guide provides an in-depth exploration of the chemical structure of this compound, alongside relevant data and experimental considerations for its application.
The Chemical Blueprint of this compound
The core of the luminescent reporter, Lumi4-Tb , consists of a central Terbium (Tb³⁺) ion encapsulated within a macrocyclic cage, known as a cryptand. This cryptand is an octadentate ligand, meaning it grasps the terbium ion with eight donor atoms, ensuring a highly stable complex. Specifically, the Lumi4 ligand is constructed from four 2-hydroxyisophthalamide (IAM) units. This robust chelation protects the terbium ion from quenching by water molecules, a critical feature for its use in aqueous biological environments, and provides an "antenna" to efficiently absorb excitation energy and transfer it to the lanthanide ion.
Coenzyme A (CoA) is a pivotal metabolic cofactor, composed of a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and a 3'-phosphorylated adenosine diphosphate (ADP) moiety. Its biological role is primarily as a carrier of acyl groups, most notably as acetyl-CoA. The key to its function as a handle for bioconjugation lies in its terminal thiol (-SH) group, a reactive nucleophile.
The conjugation of these two molecules to form This compound most plausibly occurs through a linker that connects the Lumi4-Tb complex to the Coenzyme A molecule. Based on the molecular formula, C₈₄H₁₁₁N₂₁O₃₁P₃STb, and the known reactivity of CoA, the linkage is likely formed at the thiol group of CoA. The Lumi4-Tb moiety would be derivatized with a reactive group, such as a maleimide or a haloacetyl group, which readily forms a stable thioether bond with the sulfhydryl of Coenzyme A.
Below is a diagram illustrating the conceptual chemical structure of this compound, highlighting the key components and their linkage.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is essential for its effective use in experimental settings. The following table summarizes key physicochemical and spectroscopic properties.
| Property | Value | Reference/Note |
| Molecular Formula | C₈₄H₁₁₁N₂₁O₃₁P₃STb | Alfa Chemistry |
| Molecular Weight | 2194.81 g/mol | Alfa Chemistry |
| Lumi4-Tb Excitation Max | ~340 nm | General property of Lumi4-Tb |
| Lumi4-Tb Emission Peaks | 490, 548, 587, 621 nm | Characteristic of Terbium(III) |
| Luminescence Lifetime | Milliseconds (ms) range | A key feature of lanthanide probes |
Experimental Considerations and Protocols
This compound is primarily designed for use in biochemical assays, particularly those involving enzymes that recognize or process Coenzyme A. The long luminescence lifetime of the terbium probe allows for time-resolved fluorescence resonance energy transfer (TR-FRET) measurements, which significantly reduces background fluorescence and enhances signal-to-noise ratios.
General Protocol for a TR-FRET Enzyme Assay
The following outlines a generalized workflow for using this compound in a TR-FRET assay to study an enzyme that binds Coenzyme A.
Detailed Methodological Considerations:
-
Reagent Preparation: All reagents, including the enzyme, this compound, and the FRET acceptor, should be prepared in a suitable assay buffer that maintains the enzyme's activity and the stability of the fluorescent probes.
-
Concentration Optimization: The concentrations of the enzyme, this compound, and the FRET acceptor need to be carefully optimized to achieve a robust FRET signal. This typically involves titrating each component to find the optimal stoichiometric ratio.
-
Instrumentation: A microplate reader equipped for time-resolved fluorescence measurements is required. The instrument should be capable of pulsed excitation and delayed detection to take advantage of the long luminescence lifetime of the terbium donor.
-
Data Analysis: The primary output of a TR-FRET experiment is the ratio of the acceptor emission to the donor emission. Changes in this ratio reflect the proximity of the donor and acceptor molecules, providing a quantitative measure of binding or enzymatic activity.
Applications in Drug Discovery and Research
The unique properties of this compound make it a valuable tool for:
-
High-Throughput Screening (HTS): The TR-FRET format is amenable to HTS campaigns to identify inhibitors or activators of CoA-dependent enzymes.
-
Enzyme Kinetics: Detailed kinetic studies can be performed to determine parameters such as Kₘ and kcat for enzymes that utilize CoA as a substrate.
-
Binding Assays: The probe can be used to quantify the binding affinity of proteins for Coenzyme A.
Conclusion
This compound represents a powerful convergence of biological recognition and advanced fluorescence technology. Its well-defined (though complex) chemical structure, coupled with the advantageous photophysical properties of the Lumi4-Tb core, provides researchers with a sensitive and robust tool for interrogating the roles of Coenzyme A in biological systems. As our understanding of the intricate network of metabolic and signaling pathways continues to grow, probes like this compound will undoubtedly play a crucial role in elucidating these complex processes and accelerating the discovery of new therapeutic agents.
A Technical Guide to the Luminescence Principle of CoA-Lumi4-Tb
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides an in-depth technical overview of the principles and applications of CoA-Lumi4-Tb, a specialized reagent for Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays. TR-FRET is a robust, homogeneous assay technology widely used in drug discovery for its high sensitivity and low background interference.[1][2] this compound is a conjugate molecule where Coenzyme A (CoA) is covalently linked to Lumi4-Tb, a highly luminescent terbium cryptate.[3] This guide details the core TR-FRET mechanism, the specific role and photophysical properties of the Lumi4-Tb donor, and the method of enzymatic labeling of proteins using the CoA moiety. It further provides structured data tables, detailed experimental protocols for a representative protein-protein interaction assay, and visualizations to illustrate key concepts and workflows.
The Core Principle: TR-FRET and Enzymatic Labeling
The utility of this compound is centered on its application as a donor fluorophore in TR-FRET assays designed to study biomolecular interactions.[4] The overall principle combines the unique properties of lanthanide luminescence with a highly specific enzymatic labeling technique.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
TR-FRET is an advanced form of FRET that leverages a long-lifetime lanthanide donor, such as Lumi4-Tb, and a shorter-lifetime acceptor fluorophore (e.g., d2, AlexaFluor 647, or green fluorescent proteins).[2][5] The process unfolds in several key steps:
-
Excitation: A pulse of UV light (typically around 340 nm) excites the donor molecule (Lumi4-Tb).[6]
-
Energy Transfer: If an acceptor fluorophore is in close proximity to the donor (typically <10 nm), the excited donor transfers its energy non-radiatively to the acceptor.[6][7] This proximity is achieved when the biomolecules to which the donor and acceptor are attached interact.
-
Time-Gated Detection: A crucial delay (e.g., 50-150 µs) is introduced between the excitation pulse and signal detection.[2][8] During this delay, short-lived background fluorescence from sample components and direct excitation of the acceptor decays completely.[9]
-
Signal Measurement: The long-lived, FRET-sensitized emission from the acceptor is then measured, along with the residual long-lived emission from the donor.[8] The ratio of acceptor to donor emission provides a robust, ratiometric readout of the biomolecular interaction, minimizing well-to-well variability.[2]
This time-gating is the key advantage of TR-FRET, as it dramatically increases the signal-to-noise ratio compared to conventional FRET.[10]
The Role of Lumi4-Tb
Lumi4-Tb is a proprietary terbium (Tb³⁺) complex featuring an organic chelate or cryptate structure.[5][11] This structure serves two critical functions:
-
Antenna Effect: The organic component acts as an "antenna," efficiently absorbing UV light and transferring the energy to the central terbium ion.[12] Terbium ions themselves are poor absorbers of light.[13]
-
Protection: The cage-like structure shields the terbium ion from solvent molecules (like water), which would otherwise quench its luminescence, ensuring a high quantum yield and long luminescence lifetime.[2]
This compound and Enzymatic Labeling
The "CoA" portion of this compound enables its specific attachment to proteins of interest through enzymatic labeling. This is commonly achieved by fusing the target protein with a small protein tag called an Acyl Carrier Protein (ACP) tag.[10][14] An enzyme, phosphopantetheinyl transferase (PPTase), then catalyzes the covalent transfer of the phosphopantetheinyl moiety of this compound to a specific serine residue on the ACP tag.[5][6]
This orthogonal labeling strategy allows researchers to specifically attach the Lumi4-Tb donor to one interacting partner, while a second interacting partner is labeled with an acceptor fluorophore using a complementary method (e.g., a SNAP-tag labeled with an acceptor).[6][14] When the two proteins interact, FRET occurs.
Quantitative Data
The photophysical properties of the Lumi4-Tb donor are critical to the performance of the TR-FRET assay. Key quantitative parameters are summarized below.
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~340 - 365 nm | [6][15] |
| Emission Peaks (λem) | 490, 548, 587, 621 nm | [2] |
| Luminescence Lifetime (τ) | ~2.3 - 2.7 ms | [11][15] |
| Molar Extinction Coefficient (ε) | ~26,000 M⁻¹cm⁻¹ at 354 nm | [15] |
| Quantum Yield (Φ) | 0.59 | [15] |
| Förster Radius (R₀) for HTRF | 5.0 - 9.0 nm | [7] |
Visualizations
Diagrams of Core Principles
Experimental Protocol: TR-FRET Assay for Protein-Protein Interaction
This section provides a representative protocol for measuring the interaction between two proteins ("Protein A" and "Protein B") in a cell-based assay using this compound.
Objective: To quantify the interaction between Protein A (fused to an ACP-tag) and Protein B (fused to a SNAP-tag) in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmids: p-ACP-ProteinA and p-SNAP-ProteinB
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (Donor)
-
SNAP-tag Acceptor Fluorophore (e.g., SNAP-Red)[16]
-
Sfp Phosphopantetheinyl Transferase (PPTase) enzyme[6]
-
Assay buffer: DMEM, 10 mM MgCl₂, 50 mM HEPES
-
White, opaque 384-well microplates
-
TR-FRET compatible plate reader
Methodology:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture plate to achieve 60-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding ACP-ProteinA and SNAP-ProteinB according to the transfection reagent manufacturer's protocol.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Plating for Assay:
-
Harvest the transfected cells using a gentle dissociation reagent.
-
Resuspend the cells in fresh culture medium and count them.
-
Dispense the cell suspension into a white, 384-well assay plate at a density of 10,000-20,000 cells per well.
-
-
Protein Labeling (Acceptor First):
-
Prepare the SNAP-tag acceptor labeling solution by diluting the SNAP-Red substrate to a final concentration of 1 µM in cell culture medium.
-
Remove the medium from the cells and add the SNAP-Red labeling solution.
-
Incubate for 1 hour at 37°C.
-
Wash the cells three times with warm PBS to remove excess, unbound acceptor substrate.
-
-
Protein Labeling (Donor):
-
Prepare the this compound donor labeling solution in the assay buffer (DMEM, 10 mM MgCl₂, 50 mM HEPES). The final concentration should be ~3 µM for this compound and ~1 µM for Sfp PPTase enzyme.[6]
-
After the final PBS wash, add the donor labeling solution to the cells.
-
Incubate for 1 hour at 37°C. Note: No wash step is required after this incubation as the reaction is covalent and specific, and unbound donor produces minimal signal in a TR-FRET readout.
-
-
Compound Addition (for Inhibition Assays):
-
If screening for inhibitors of the protein-protein interaction, add compounds at desired concentrations to the wells.
-
Incubate for a predetermined period (e.g., 15 minutes to several hours) at 37°C.
-
-
Signal Detection:
-
Place the 384-well plate into a TR-FRET compatible plate reader.
-
Set the instrument parameters:
-
Record the fluorescence intensity at both 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well using the formula:
-
Ratio = (Intensity at 665 nm / Intensity at 620 nm) * 10,000
-
-
Subtract the background signal obtained from control wells (e.g., cells expressing only one of the tagged proteins).
-
Plot the TR-FRET ratio against the compound concentration to determine IC₅₀ values for inhibitors.
-
Conclusion
This compound is a powerful tool for elucidating biomolecular interactions through the highly sensitive and robust TR-FRET methodology. Its principle of operation relies on the exceptional photophysical properties of the Lumi4-Tb lanthanide complex and a specific, enzyme-mediated covalent labeling strategy. By enabling the precise attachment of a long-lifetime donor to a protein of interest, this compound facilitates the development of homogeneous, high-throughput screening assays that are essential for modern drug discovery and fundamental biological research.
References
- 1. revvity.com [revvity.com]
- 2. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unliganded Fibroblast Growth Factor Receptor 1 Forms Density-independent Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-penetrating peptides as delivery vehicles for a protein-targeted terbium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
- 13. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trans‐activation between 7TM domains: implication in heterodimeric GABAB receptor activation | The EMBO Journal [link.springer.com]
- 15. HTRF Human and Mouse Total ACC Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Technical Guide to the Photophysical Properties and Application of CoA-Lumi4-Tb
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the excitation and emission properties of the luminescent terbium complex, CoA-Lumi4-Tb, and its application in Time-Resolved Luminescence Resonance Energy Transfer (TR-LRET) assays. The content herein is compiled to assist researchers in the design and execution of experiments utilizing this powerful tool for studying molecular interactions.
Core Photophysical Characteristics
This compound is a derivative of the highly luminescent and photostable Lumi4-Tb terbium chelate. The Lumi4-Tb core is engineered with an organic antenna that efficiently absorbs light and transfers the energy to the central terbium ion (Tb³⁺). This process, known as sensitized emission, results in the characteristic long-lived luminescence of terbium, making it an ideal donor for TR-LRET applications. The unique spectral properties of lanthanides, such as terbium, include large Stokes shifts and narrow, line-like emission bands, which facilitate the separation of donor and acceptor signals.[1][2]
The long luminescence lifetime of Lumi4-Tb, in the range of microseconds to milliseconds, is a key feature that enables time-gated detection.[3][4] This technique involves introducing a delay between the excitation pulse and the detection window, effectively eliminating short-lived background fluorescence from biological samples and directly excited acceptor fluorophores.[2][5]
Excitation and Emission Spectra
The spectral properties of the Lumi4-Tb core are summarized in the table below. The coenzyme A (CoA) moiety is not expected to significantly alter the core photophysical characteristics of the Lumi4-Tb complex.
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | ~354 - 365 | Strong absorption in the near-UV range, compatible with common light sources like LEDs.[3][6] |
| Emission Peaks | 490 | Characteristic narrow emission band of terbium.[7] |
| 548 | Characteristic narrow emission band of terbium.[7] | |
| 587 | Characteristic narrow emission band of terbium.[7] | |
| 621 | Characteristic narrow emission band of terbium, often used for ratiometric measurements.[7] |
Note: The quantum yield of Lumi4®-Tb is approximately 0.59, and it has a molar extinction coefficient (ε) of about 26,000 M⁻¹cm⁻¹ at 354 nm.[3][6] The apparent luminescence lifetime of unconjugated Lumi4®-Tb is approximately 2.3 ms.[3][6]
Experimental Protocols: TR-LRET Assay
The following is a generalized protocol for conducting a TR-LRET assay in a cellular context to study protein-protein interactions. This protocol is based on methodologies described for TMP-Lumi4, a structurally related conjugate, and can be adapted for this compound.
Objective: To detect the interaction between two proteins of interest, one labeled with this compound (the donor) and the other with a suitable acceptor fluorophore (e.g., Green Fluorescent Protein - GFP).
Materials:
-
Cells expressing the proteins of interest, one of which is capable of being labeled with this compound and the other fused to an acceptor fluorophore.
-
This compound.
-
Cell culture medium and reagents.
-
A microplate reader or microscope equipped for time-resolved luminescence detection.
Methodology:
-
Cell Preparation:
-
Plate cells at a suitable density in a microplate or on a microscope slide.
-
Allow cells to adhere and grow overnight.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS).
-
Dilute the stock solution to the desired final concentration in cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for a sufficient period to allow for labeling of the target protein. The optimal time and concentration should be determined empirically.
-
-
Washing:
-
After incubation, wash the cells multiple times with fresh, pre-warmed medium or PBS to remove any unbound this compound.
-
-
Time-Resolved Luminescence Measurement:
-
Set up the plate reader or microscope with the appropriate excitation and emission filters.
-
Configure the instrument for time-resolved detection with the following parameters (these may need optimization):
-
Delay Time: 10-100 µs after the excitation pulse to eliminate background fluorescence.[5]
-
Integration Time: The duration over which the luminescence signal is collected (e.g., 100-1000 µs).
-
-
Acquire luminescence readings for both the donor and acceptor channels.
-
-
Data Analysis:
-
Calculate the TR-LRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
An increase in the TR-LRET ratio indicates a proximity between the donor and acceptor, signifying a protein-protein interaction.
-
Include appropriate controls, such as cells expressing only the donor or only the acceptor, and cells where the interacting partner is absent or mutated.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying principle of TR-LRET and a typical experimental workflow.
Caption: Principle of Time-Resolved Luminescence Resonance Energy Transfer (TR-LRET).
Caption: Generalized experimental workflow for a cell-based TR-LRET assay.
Conclusion
This compound, with its robust photophysical properties inherited from the Lumi4-Tb core, presents a powerful tool for studying biomolecular interactions. Its strong absorption in the near-UV, characteristic narrow emission peaks, and long luminescence lifetime make it an exceptional donor for TR-LRET assays. The ability to perform time-gated measurements significantly enhances the signal-to-noise ratio by eliminating background fluorescence, enabling sensitive and quantitative detection of protein-protein interactions in complex biological systems. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this compound in their drug discovery and molecular biology research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time gated luminescence imaging of immunolabeled human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-resolved luminescence resonance energy transfer imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jrturnerlab.com [jrturnerlab.com]
- 7. researchgate.net [researchgate.net]
The Lumi4-Tb Chelate in Biological Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Lumi4-Tb chelate, a high-performance terbium cryptate, for its application in biological assays. Lumi4-Tb is a powerful tool in drug discovery and basic research, primarily utilized as a donor fluorophore in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays. Its exceptional photophysical properties, including a long luminescence lifetime and high quantum yield, enable the development of highly sensitive and robust assays. This document details the quantitative characteristics of Lumi4-Tb, provides step-by-step experimental protocols for its use, and illustrates key concepts with diagrams.
Core Principles of Lumi4-Tb in TR-FRET
Lumi4-Tb's utility in biological assays stems from the principles of TR-FRET. In this methodology, a donor fluorophore (Lumi4-Tb) and an acceptor fluorophore are attached to two interacting biomolecules. When these molecules are in close proximity (typically within 10 nanometers), excitation of the Lumi4-Tb donor by a light source (e.g., a flash lamp or laser) results in non-radiative energy transfer to the acceptor. The acceptor then emits light at its specific wavelength.
The key advantage of using a lanthanide chelate like Lumi4-Tb is its long luminescence lifetime (in the millisecond range), which is significantly longer than the lifetime of background fluorescence (nanoseconds). By introducing a time delay between the excitation pulse and the detection of the fluorescent signal, the short-lived background fluorescence is allowed to decay, resulting in a measurement with a very high signal-to-noise ratio.[1][2]
Quantitative Data Presentation
The photophysical and physicochemical properties of Lumi4-Tb are critical for designing and interpreting biological assays. The following tables summarize the key quantitative data for Lumi4-Tb.
| Property | Value | References |
| Excitation Maximum | ~340 - 365 nm | [3] |
| Emission Peaks | 490, 545, 585, and 620 nm | [1] |
| Luminescence Lifetime (τ) | ~2.3 - 2.7 ms | [3] |
| Quantum Yield (Φ) | 0.59 | [3] |
| Molar Extinction Coefficient (ε) | ~26,000 M⁻¹cm⁻¹ at 354 nm | [3] |
| Molecular Weight (unconjugated) | Varies by derivative | |
| Solubility | Water-soluble | [4] |
| Stability | High stability in biological buffers | [4] |
| Photostability | Resistant to photobleaching | [3] |
Table 1: Photophysical Properties of Lumi4-Tb Chelate. This table summarizes the key spectral and lifetime characteristics of the Lumi4-Tb donor fluorophore.
| Acceptor Fluorophore Class | Excitation Range (nm) | Emission Maximum (nm) | Compatible with Lumi4-Tb |
| Green (e.g., Fluorescein, GFP) | 450 - 495 | ~520 | Yes |
| Red (e.g., Cy5, d2, Alexa Fluor 647) | 600 - 650 | ~665 | Yes |
Table 2: Common TR-FRET Acceptors for Lumi4-Tb. This table lists common acceptor fluorophores that are spectrally compatible with the emission of Lumi4-Tb for TR-FRET assays.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Lumi4-Tb-based assays. The following sections provide protocols for common applications.
Protocol 1: Labeling of SNAP-tag Fusion Proteins with Lumi4-Tb
This protocol describes the covalent labeling of a SNAP-tag fusion protein expressed on the surface of living cells.
Materials:
-
Cells expressing the SNAP-tag fusion protein of interest
-
Tag-lite™ SNAP-Lumi4-Tb labeling reagent (e.g., from Revvity)[5]
-
Tag-lite™ labeling medium
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
384-well white microplates
Procedure:
-
Cell Preparation: Culture cells expressing the SNAP-tag fusion protein to the desired confluency in a suitable culture vessel.
-
Labeling Solution Preparation: Prepare a 100 nM working solution of Tag-lite™ SNAP-Lumi4-Tb in pre-warmed Tag-lite™ labeling medium.
-
Cell Labeling:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the SNAP-Lumi4-Tb labeling solution to the cells.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with Tag-lite™ labeling medium to remove any unbound Lumi4-Tb.
-
-
Cell Harvesting and Dispensing:
-
Detach the cells using a non-enzymatic cell dissociation buffer.
-
Resuspend the cells in an appropriate assay buffer.
-
Count the cells and adjust the concentration as required for the specific assay.
-
Dispense the labeled cells into a 384-well white microplate.
-
-
Assay Performance: Proceed with the specific TR-FRET assay (e.g., ligand binding, protein-protein interaction).
Protocol 2: Labeling of HaloTag® Fusion Proteins with Lumi4-Tb
This protocol outlines the labeling of a HaloTag® fusion protein in living cells.
Materials:
-
Cells expressing the HaloTag® fusion protein of interest
-
HaloTag®-Lumi4-Tb labeling reagent
-
Anhydrous DMSO or DMF
-
Cell culture medium or live-cell imaging medium
-
PBS
Procedure:
-
Stock Solution Preparation: Dissolve the HaloTag®-Lumi4-Tb reagent in anhydrous DMSO or DMF to prepare a 1 mM stock solution.
-
Staining Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium or live-cell imaging medium to a final concentration of 0.1 to 0.5 µM.
-
Cell Labeling:
-
Remove the existing cell culture medium.
-
Wash the cells once with pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells.
-
Incubate for 30 minutes under optimal cell growth conditions (37°C, 5% CO₂).
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium for 5 minutes each to remove unbound label.
-
-
Assay Performance: The labeled cells are now ready for imaging or other downstream TR-FRET applications.
Protocol 3: Direct Antibody Conjugation with Lumi4-Tb NHS Ester
This protocol provides a general procedure for conjugating Lumi4-Tb N-hydroxysuccinimide (NHS) ester to an antibody. The NHS ester reacts with primary amines on the antibody, primarily on lysine residues.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Lumi4-Tb NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer (pH 8.3-8.5). Ensure the antibody concentration is between 1-10 mg/mL.
-
-
Lumi4-Tb NHS Ester Solution Preparation:
-
Shortly before use, dissolve the Lumi4-Tb NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved Lumi4-Tb NHS ester to the antibody solution.
-
Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the Lumi4-Tb-conjugated antibody from unreacted label and byproducts using a size-exclusion chromatography column or dialysis against PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~340 nm (for Lumi4-Tb).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the application of Lumi4-Tb.
Caption: General workflow for a Lumi4-Tb based TR-FRET assay.
Caption: GPCR dimerization assay using Lumi4-Tb TR-FRET.
References
- 1. researchgate.net [researchgate.net]
- 2. columbiabiosciences.com [columbiabiosciences.com]
- 3. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tag-lite SNAP-Lumi4-Tb Labeling Reagent, 2 nmoles | Revvity [revvity.co.jp]
The CoA-Lumi4-Tb Mechanism in TR-FRET: A Technical Guide for Enzyme Activity Assays
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the CoA-Lumi4-Tb mechanism of action within the context of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. It is designed to offer a comprehensive understanding of the assay principle, detailed experimental protocols, and data interpretation for professionals engaged in enzyme analysis and high-throughput screening.
Core Principle: Competitive Immunoassay for Coenzyme A Detection
The "this compound" TR-FRET assay is not based on a single, pre-conjugated molecule but rather on a competitive immunoassay system designed to quantify the amount of free Coenzyme A (CoA) produced during an enzymatic reaction. This makes it a powerful indirect method for measuring the activity of enzymes that use Acetyl-CoA as a cofactor and release CoA as a product, such as Histone Acetyltransferases (HATs) and other acyltransferases.
The assay operates on the principles of Homogeneous Time-Resolved Fluorescence (HTRF®), which combines the low background of Time-Resolved Fluorescence (TRF) with the homogeneous format of FRET.[1] The key components are:
-
Lumi4-Tb (Donor): A terbium cryptate that serves as the FRET donor.[2] It has a long fluorescence lifetime, which allows for a time-delayed measurement that eliminates short-lived background fluorescence from plates, compounds, and media.[3] Lumi4-Tb is typically conjugated to a molecule with high affinity for CoA, such as a specific monoclonal antibody (e.g., anti-CoA-Tb).
-
Acceptor Fluorophore (e.g., d2): A small molecule fluorophore that serves as the FRET acceptor. In this assay, the acceptor is chemically conjugated to Coenzyme A (CoA-d2), creating a "tracer."
-
Enzymatic Reaction: The enzyme of interest (e.g., a HAT) catalyzes the transfer of an acetyl group from Acetyl-CoA to a substrate (e.g., a histone peptide). This reaction produces two key products: the acetylated substrate and free, unlabeled Coenzyme A (CoA).
The mechanism is a competitive displacement assay. In the absence of enzymatic activity, the Lumi4-Tb-labeled anti-CoA antibody binds to the CoA-d2 tracer. This brings the donor and acceptor into close proximity (<10 nm), allowing for efficient FRET to occur upon excitation of the Lumi4-Tb donor at ~340 nm. The result is a high TR-FRET signal, measured at the acceptor's emission wavelength (~665 nm).
When the enzyme is active, it produces unlabeled CoA. This free CoA competes with the CoA-d2 tracer for the binding sites on the anti-CoA-Tb antibody. As the concentration of enzymatically produced CoA increases, it displaces the CoA-d2 tracer from the antibody, disrupting the FRET pairing. This leads to a dose-dependent decrease in the TR-FRET signal. Therefore, the measured signal is inversely proportional to the enzyme's activity.
Experimental Protocols
This section provides a generalized protocol for performing a HAT activity assay in a 384-well plate format. All concentrations and volumes should be optimized for the specific enzyme and substrates being investigated.
Required Reagents and Buffers
-
Enzyme Reaction Buffer: A typical buffer is 50 mM Tris-HCl or HEPES (pH 7.5 - 8.0), 50-150 mM NaCl, 1 mM DTT, 0.1 mM EDTA, and 0.01% (v/v) Triton X-100 or BSA (e.g., 50 µg/mL) to prevent non-specific binding.[2]
-
HTRF Detection Buffer: A buffer compatible with the HTRF reagents, often containing potassium fluoride (KF) to help stabilize the Lumi4-Tb signal and stop the enzymatic reaction. A common composition is 50 mM HEPES (pH 7.0), 0.1% BSA, 0.8 M KF, and 20 mM EDTA.[1]
-
Enzyme: Histone Acetyltransferase (e.g., p300/CBP)
-
Substrates: Acetyl-Coenzyme A (AcCoA) and a histone peptide (e.g., H3 or H4 peptide).
-
Test Compounds: Inhibitors or activators dissolved in 100% DMSO.
-
HTRF Reagents (e.g., from Cisbio Bioassays):
-
Anti-CoA-Lumi4-Tb (Donor)
-
CoA-d2 (Acceptor/Tracer)
-
-
Microplates: Low-volume, 384-well white microplates.
Experimental Workflow
The procedure involves two main stages: the enzymatic reaction followed by the TR-FRET detection.
Detailed Protocol Steps (20 µL Final Volume)
-
Compound Dispensing: Add 0.5 µL of test compound dilutions (in DMSO) or DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the enzyme and histone peptide substrate in reaction buffer.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 4.5 µL of Acetyl-CoA in reaction buffer to all wells to start the enzymatic reaction.
-
Enzymatic Incubation: Mix and incubate for 30-60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear phase.
-
Detection: Add 10 µL of the pre-mixed HTRF detection reagents (Anti-CoA-Lumi4-Tb and CoA-d2) in HTRF detection buffer. The EDTA and KF in the buffer will stop the enzymatic reaction.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET compatible reader, with excitation at ~340 nm and dual emission detection at ~620 nm (Lumi4-Tb emission, for ratiometric correction) and ~665 nm (acceptor emission).
Data Presentation and Interpretation
Data Calculation
The primary output is the HTRF ratio, which normalizes the acceptor signal to the donor signal to correct for well-to-well variations and quenching effects.
HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
In this competitive assay format, a lower HTRF ratio indicates higher enzyme activity (more CoA produced).
Quantitative Assay Validation
For high-throughput screening, assay quality is assessed using statistical parameters like the Z' factor and Signal-to-Background (S/B) ratio.[4]
-
Z' Factor: Measures the statistical effect size and the quality of the assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.[5]
-
Signal-to-Background (S/B) Ratio: Indicates the dynamic range of the assay. An S/B ratio greater than 3 is generally considered good, with values over 10 being excellent.[4]
| Parameter | Formula | Acceptance Criteria |
| Z' Factor | `1 - ( (3 * SD_max + 3 * SD_min) / | Mean_max - Mean_min |
| S/B Ratio | Mean_max / Mean_min | > 3 (Good), > 10 (Excellent)[4] |
Table 1: Key assay validation parameters. "Max" refers to the maximum signal (no enzyme activity/full inhibition), and "Min" refers to the minimum signal (full enzyme activity/no inhibition).
Inhibitor Potency (IC50)
By plotting the HTRF ratio against a range of inhibitor concentrations, a dose-response curve can be generated. The IC50 value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%, can be calculated from this curve.
The following table summarizes representative IC50 values for known HAT inhibitors. While these values were determined using various assay formats, they provide a benchmark for expected potencies. Assays demonstrating Z' factors > 0.8 and S/B ratios > 10 are considered highly robust for screening campaigns.[4]
| Inhibitor | Target Enzyme | IC50 (µM) | Assay Performance (Typical) |
| Anacardic Acid | p300/PCAF | ~5 - 8.5[6] | Z' Factor: 0.89[4] |
| C646 | p300/CBP | 0.4 (Kᵢ)[6] | S/B Ratio: > 10[4] |
| A-485 | p300/CBP | ~0.01 (p300)[6] | DMSO Tolerance: < 1%[7] |
| NU9056 | Tip60 (KAT5) | ~2.0[6] | CV%: < 10% |
Table 2: Representative quantitative data for HAT inhibitors and typical HTRF assay performance metrics.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Terbium-Based Luminescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with terbium-based luminescent probes. These probes offer significant advantages in biological and chemical sensing due to their unique photophysical properties, including long luminescence lifetimes and characteristic narrow emission bands. This allows for time-resolved detection techniques that minimize background interference, leading to highly sensitive assays.
Core Principles of Terbium Luminescence
Terbium (Tb³⁺), a lanthanide element, exhibits luminescence through a process known as the "antenna effect".[1][2] This process involves an organic ligand, or "antenna," that absorbs excitation energy and transfers it to the terbium ion. This indirect excitation circumvents the naturally low absorption cross-section of the terbium ion itself.[3]
The key advantages of terbium-based probes stem from their photophysical characteristics:
-
Long Luminescence Lifetimes: Terbium complexes exhibit luminescence lifetimes on the microsecond to millisecond scale, which is significantly longer than the nanosecond-scale autofluorescence from biological samples.[4][5] This enables time-resolved luminescence (TRL) or time-gated detection, where a delay is introduced between the excitation pulse and signal detection, effectively eliminating background noise.[4][5][6]
-
Large Stokes Shifts: The difference between the maximum excitation and emission wavelengths is substantial (>150 nm), minimizing self-quenching and spectral overlap.[4]
-
Sharp, Line-Like Emission Spectra: Terbium ions display characteristic, narrow emission bands, with the most prominent peak typically around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition.[3][7][8] This allows for easy spectral identification and multiplexing with other fluorophores.[4]
Quantitative Data of Selected Terbium Probes
The following tables summarize key quantitative photophysical data for various terbium-based luminescent probes, facilitating comparison of their performance characteristics.
| Probe/Complex | Quantum Yield (Φ) | Luminescence Lifetime (τ) | Excitation Wavelength (λ_ex) | Emission Wavelength (λ_em) | Analyte | Limit of Detection (LOD) | Reference |
| BPTTA-Tb³⁺ | - | - | - | - | Zn²⁺ | 4.1 nM | [9] |
| BBAPTA-Tb³⁺ | - | - | - | - | Hg²⁺ | 17 nM | [10] |
| Tb(Phen)-AA | - | - | 303 nm | 544 nm | Ascorbic Acid | 7.4 x 10⁻⁵ M | [11] |
| Tb(III)-DBAZ | - | - | 360 nm | 545 nm | Malathion | 0.118 µM | [3] |
| "Dark" Tb-cyclen complex + lumazine | - | - | - | - | Zn²⁺ | 1.2 µM | [2][12] |
Table 1: Performance Characteristics of Terbium-Based Probes for Various Analytes.
| Terbium Complex | Solvent | Quantum Yield (Φ) (%) | Luminescence Lifetime (τ) (μs) | Radiative Rate Constant (k_r) (s⁻¹) | Non-radiative Rate Constant (k_nr) (s⁻¹) |
| [Tb(H₂O)₉]³⁺ in H₂O | H₂O | 5.3 ± 0.64 | 440 ± 6.4 | 122 ± 15 | 2165 ± 15 |
| [Tb(D₂O)₉]³⁺ in D₂O | D₂O | 65.2 ± 7.82 | 5020 ± 45 | 130 ± 16 | 69 ± 16 |
| Tb-L1 | DMSO | - | ~1000 | - | - |
| Tb-L2 | DMSO | - | ~1000 | - | - |
| Tb-L3 | DMSO | Lower than Tb-L1/L2 | 267 | - | - |
Table 2: Photophysical Properties of Terbium Complexes in Different Solvent Environments. [4][7]
Signaling Pathways and Mechanisms
The signaling mechanisms of terbium-based probes can be broadly categorized into "turn-off," "turn-on," and ratiometric responses, often involving Förster Resonance Energy Transfer (FRET).
"Turn-On" Luminescence Probes for Metal Ion Detection
A common strategy for designing "turn-on" probes involves a weakly luminescent terbium complex that experiences a significant enhancement in luminescence upon binding to the target analyte. For instance, the detection of Zn²⁺ can be achieved with a "dark" terbium complex that forms a highly luminescent ternary complex with a sensitizer (e.g., lumazine) only in the presence of Zn²⁺.[2][12]
Caption: "Turn-on" luminescence mechanism for Zn²⁺ detection.
Förster Resonance Energy Transfer (FRET) Based Probes
In FRET-based terbium probes, the terbium complex acts as a donor, transferring its energy to a nearby acceptor molecule (e.g., a fluorescent protein or an organic dye) without the emission of a photon.[13] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. This principle is often exploited to monitor enzymatic activity, such as caspase-3, where cleavage of a linker separating the donor and acceptor leads to a decrease in FRET.[6][14][15]
Caption: FRET-based detection of caspase-3 activity.
Experimental Protocols
General Synthesis of a Terbium(III) β-diketonate Complex
This protocol provides a general method for the synthesis of a luminescent terbium complex with β-diketonate and 2,2'-bipyridine (bpy) ligands, adapted from a published procedure.[16][17]
Materials:
-
Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)
-
β-diketone ligand (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione - tmh)
-
2,2'-bipyridine (bpy)
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
-
Distilled water
Procedure:
-
Ligand Solution Preparation: a. Dissolve 2.1 mmol of the β-diketone (e.g., 0.39 g of tmh) in 7.5 mL of absolute ethanol. b. To this solution, add 21 mL of 0.10 M sodium hydroxide (2.1 mmol). c. In a separate flask, dissolve 0.70 mmol (0.11 g) of bpy in 7.5 mL of absolute ethanol with stirring. d. Pour the bpy solution into the β-diketone solution and stir for 30 minutes.
-
Terbium Salt Solution Preparation: a. Dissolve 0.70 mmol (0.26 g) of TbCl₃·6H₂O in 5 mL of distilled water and swirl gently until fully dissolved.
-
Complexation: a. After the 30-minute stirring of the ligand solution, add the terbium salt solution dropwise while stirring. b. A precipitate should form immediately. Continue stirring for an additional 2 hours at room temperature.
-
Isolation and Purification: a. Collect the precipitate by vacuum filtration. b. Wash the product three times with 10 mL of cold distilled water. c. Transfer the product to a watch glass and dry in a desiccator under vacuum.
Time-Resolved Luminescence Spectroscopy
This protocol outlines the general procedure for acquiring time-resolved luminescence spectra of terbium probes.
Instrumentation:
-
A spectrofluorometer or plate reader equipped for time-resolved measurements.
General Procedure:
-
Prepare the terbium probe solution in the appropriate buffer (e.g., HEPES, Tris-HCl).
-
If applicable, add the analyte of interest and incubate for the required time at the specified temperature.
-
Transfer the solution to a suitable cuvette or microplate.
-
Set the excitation wavelength (typically in the UV region, e.g., 280-380 nm, depending on the antenna ligand).
-
Set the emission wavelength range to cover the characteristic terbium emission peaks (e.g., 450-650 nm).
-
Configure the time-resolved settings:
-
Acquire the emission spectrum. The characteristic peaks of terbium should be observed at approximately 490, 545, 585, and 620 nm.
Live-Cell Imaging with Terbium Probes
This protocol provides a general workflow for imaging live cells labeled with terbium-based probes using time-resolved microscopy.[5][19]
Caption: General workflow for live-cell imaging with terbium probes.
Detailed Steps:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Probe Incubation: a. Prepare a solution of the terbium probe in a complete cell culture medium. The final concentration will depend on the specific probe and may range from nM to µM. b. Replace the existing cell culture medium with the probe-containing medium. c. Incubate the cells for a specific duration (e.g., 1 to 24 hours) at 37°C and 5% CO₂.[19]
-
Washing: a. Aspirate the probe-containing medium. b. Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove any unbound probe.[19]
-
Mounting: Add fresh, pre-warmed imaging medium to the cells.
-
Time-Resolved Microscopy: a. Place the sample on the stage of a fluorescence microscope equipped for time-resolved imaging (e.g., with a pulsed excitation source and a gated detector). b. Set the excitation wavelength appropriate for the probe's antenna. c. Set the emission filter to capture the desired terbium emission peak (e.g., 550 ± 10 nm). d. Configure the time-gating parameters (e.g., delay time of 80 µs, exposure time of 1420 µs).[5] e. Acquire both bright-field and time-resolved luminescence images.
-
Image Analysis: Analyze the collected images to determine the localization and intensity of the terbium probe signal.
Conclusion
Terbium-based luminescent probes represent a powerful and versatile tool for researchers in various scientific disciplines. Their unique photophysical properties, particularly their long luminescence lifetimes, enable highly sensitive and specific detection of a wide range of analytes, from metal ions to enzymatic activity in live cells. The ability to perform time-resolved measurements effectively eliminates background autofluorescence, a significant challenge in many biological assays. As research in this field continues, the development of new terbium complexes with improved brightness, stability, and targeting capabilities will further expand their applications in diagnostics, drug discovery, and fundamental biological research.
References
- 1. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins [thno.org]
- 2. Collection - Time-Resolved Terbium-Based Probe for the Detection of Zinc(II) Ions: Investigation of the Formation of a Luminescent Ternary Complex - Inorganic Chemistry - Figshare [acs.figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Luminescent Terbium Protein Labels for Time-Resolved Microscopy and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. A ratiometric luminescence nanoprobe based on layered terbium hydroxide nanosheets for quantitative detection of an anthrax biomarker - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00027F [pubs.rsc.org]
- 9. Design and synthesis of a new terbium complex-based luminescent probe for time-resolved luminescence sensing of zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. Time-Resolved Terbium-Based Probe for the Detection of Zinc(II) Ions: Investigation of the Formation of a Luminescent Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetically Encoded FRET-Sensor Based on Terbium Chelate and Red Fluorescent Protein for Detection of Caspase-3 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]
- 17. Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder | Emergent Scientist [emergent-scientist.edp-open.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
CoA-Lumi4-Tb: A Technical Guide to Stability and Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
CoA-Lumi4-Tb is a specialized chemical probe designed for time-resolved fluorescence resonance energy transfer (TR-FRET) assays. It combines the unique photophysical properties of a terbium cryptate, Lumi4-Tb, with the biochemical specificity of Coenzyme A (CoA). Lumi4-Tb is recognized for its exceptional brightness, long luminescence lifetime, and stability in biological buffers, making it a superior donor for TR-FRET applications.[1][2] This guide provides a comprehensive overview of the stability and photophysical characteristics of the Lumi4-Tb core, which are anticipated to be largely retained in its Coenzyme A conjugate, this compound. While specific experimental data for the this compound conjugate is limited, this document extrapolates from the well-documented properties of Lumi4-Tb and its other conjugates.
Core Compound: Lumi4-Tb
Lumi4-Tb is an octadentate tricyclic cryptate that encapsulates a terbium (Tb³⁺) ion.[1][3] The organic cryptate acts as an "antenna," efficiently absorbing excitation energy and transferring it to the terbium ion, which then emits light. This mechanism, coupled with the protective cage-like structure, imparts the molecule with its remarkable photophysical properties and stability.
Stability of Lumi4-Tb
Photophysical Properties
The photophysical properties of Lumi4-Tb are central to its utility in TR-FRET assays. The long luminescence lifetime of terbium allows for time-gated detection, a technique that virtually eliminates background fluorescence from biological samples and scattered excitation light, thereby significantly enhancing the signal-to-noise ratio.[1][3]
Table 1: Photophysical Properties of Lumi4-Tb and its Conjugates
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | ≈ 26,000 M⁻¹cm⁻¹ at 354 nm | [5] |
| ≥ 20,000 M⁻¹cm⁻¹ at ~340 nm | [6] | |
| Quantum Yield (Φ) | 0.59 | [5] |
| > 50% | [6] | |
| Luminescence Lifetime (τ) | ≈ 2.7 ms | [5] |
| > 2.4 ms in aqueous solutions | [6] | |
| ≈ 2.3 ms (unconjugated and TMP-Lumi4) | [5][7] | |
| Excitation Maximum (λex) | ~340 nm | [3][6] |
| Emission Peaks (λem) | 490 nm, 548 nm, 587 nm, 621 nm | [3] |
Experimental Protocols
While a specific protocol for this compound is not available, the following provides a general workflow for a TR-FRET-based protein-protein interaction assay using a Lumi4-Tb conjugate. This can be adapted for use with this compound, depending on the specific biological question and interacting partners.
General TR-FRET Experimental Workflow
This workflow describes a typical experiment to detect the interaction between two proteins, Protein-X and Protein-Y, where Protein-X is labeled with a Lumi4-Tb donor (such as this compound, assuming Protein-X binds CoA) and Protein-Y is labeled with a suitable acceptor fluorophore (e.g., GFP).
Caption: General experimental workflow for a TR-FRET assay.
Signaling Pathways and Applications
This compound is ideally suited for studying biological systems where Coenzyme A plays a key role, such as in enzymatic reactions involving acyl transfer. A primary application is in TR-FRET assays to monitor protein-protein interactions. The long luminescence lifetime of Lumi4-Tb allows for the sensitive detection of these interactions in real-time.
Principle of a TR-FRET Assay for Protein Interaction
The diagram below illustrates the fundamental principle of using this compound in a TR-FRET assay to detect the interaction between a CoA-binding protein and its partner.
Caption: Principle of TR-FRET using this compound.
Conclusion
This compound represents a powerful tool for researchers in drug discovery and cell biology. Its foundation, the Lumi4-Tb terbium cryptate, provides exceptional photophysical properties, including high brightness, a long luminescence lifetime, and stability in biological assays. These characteristics enable the development of highly sensitive and robust TR-FRET assays for the quantitative analysis of biomolecular interactions. While further studies are needed to fully characterize the specific stability and photophysical nuances of the this compound conjugate, the data from the parent Lumi4-Tb compound provide a strong basis for its application in relevant biological systems.
References
- 1. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminescent Terbium Protein Labels for Time-Resolved Microscopy and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
- 5. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-penetrating peptides as delivery vehicles for a protein-targeted terbium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jrturnerlab.com [jrturnerlab.com]
The Researcher's Swiss Army Knife: A Technical Guide to Coenzyme A Derivatives in Scientific Discovery
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the diverse applications of coenzyme A (CoA) derivatives. This whitepaper delves into the core methodologies, quantitative data, and experimental workflows that leverage these versatile molecules in cutting-edge research.
Coenzyme A (CoA) and its derivatives are central players in cellular metabolism, primarily known for their role as acyl group carriers.[1] However, their utility in research extends far beyond basic metabolism, offering a powerful toolkit for enzymatic studies, metabolic labeling, and drug discovery. This guide provides an in-depth exploration of these applications, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Probing Enzyme Function and Inhibition with CoA Derivatives
CoA derivatives are indispensable for characterizing enzyme kinetics and identifying novel inhibitors. By synthesizing and utilizing modified CoA thioesters, researchers can dissect enzyme mechanisms and screen for potential therapeutic agents.
Quantitative Analysis of Enzyme-Substrate Interactions
The affinity and turnover rate of enzymes with various acyl-CoA substrates provide crucial insights into their biological function and substrate specificity. The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters in these studies.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |
| Acetyl-CoA Carboxylase | Acetyl-CoA | 400 | - | Rat Liver | [2] |
| Acetyl-CoA/Propionyl-CoA Carboxylase | Acetyl-CoA | 60 | 28 (s⁻¹) | Metallosphaera sedula | [3][4] |
| Acetyl-CoA/Propionyl-CoA Carboxylase | Propionyl-CoA | 70 | 28 (s⁻¹) | Metallosphaera sedula | [3][4] |
| Carnitine Acetyltransferase | Acetyl-CoA | - | - | - | [5] |
| Carnitine Palmitoyltransferase II | 3-hydroxypalmitoyl-CoA | 20 ± 6 | - | Rat Liver | [6] |
| Carnitine Palmitoyltransferase II | 3-oxopalmitoyl-CoA | 65 ± 17 | - | Rat Liver | [6] |
Table 1: Kinetic Parameters of Various Enzymes with Acyl-CoA Derivatives. This table summarizes the Michaelis-Menten constants (Km) and maximal velocities (Vmax) for several enzymes with their respective acyl-CoA substrates, highlighting the diversity in enzyme-substrate affinities.
Designing and Evaluating Enzyme Inhibitors
CoA analogs are powerful tools for studying enzyme mechanisms and for the development of therapeutic inhibitors. By modifying the acyl group or the CoA backbone, researchers can create compounds that competitively or non-competitively inhibit enzyme activity. The inhibitory constant (Ki) is a measure of the inhibitor's potency.
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Citrate Synthase | Fluorovinyl thioether 9 | 4.3 | Competitive | [5] |
| Citrate Synthase | Vinyl thioether 10 | 68.3 | Competitive | [5] |
| Citrate Synthase | Methyl sulfoxide 13 | 11.1 | Competitive | [5] |
| Acetyl-CoA Carboxylase | Long-chain acyl-CoAs | 0.005 | Feedback Inhibition | [7] |
| Propionyl-CoA Synthetase | Octanoate | 58 | - | - |
Table 2: Inhibitory Constants of Coenzyme A Analogs. This table presents the inhibitory constants (Ki) for several CoA derivatives against their target enzymes, demonstrating their potential as specific inhibitors.
Illuminating Cellular Processes: Metabolic Labeling with Functionalized CoA Derivatives
Metabolic labeling using CoA derivatives equipped with "clickable" tags or fluorescent reporters allows for the visualization and identification of proteins and metabolites involved in specific pathways.
Click Chemistry for Proteomic Profiling
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust method for attaching reporter molecules to CoA derivatives that have been metabolically incorporated into cellular systems.[1][8] This enables the enrichment and identification of proteins that interact with or are modified by these acyl groups.
-
Metabolic Labeling: Incubate cells with an alkyne-modified fatty acid or other precursor that can be converted into the corresponding alkyne-CoA derivative.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein extract.
-
Click Reaction:
-
Prepare a click chemistry reaction mixture containing the cell lysate, an azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[8][9]
-
Incubate the reaction mixture to allow for the cycloaddition reaction between the alkyne-labeled proteins and the azide-reporter tag.[8]
-
-
Enrichment/Detection:
-
If using an azide-biotin tag, enrich the labeled proteins using streptavidin-coated beads.
-
If using an azide-fluorophore, visualize the labeled proteins by in-gel fluorescence scanning after SDS-PAGE.[10]
-
-
Mass Spectrometry Analysis: For protein identification, digest the enriched proteins and analyze the resulting peptides by mass spectrometry.[10]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bioconductor.posit.co [bioconductor.posit.co]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Principles of Time-Resolved Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles of time-resolved fluorescence microscopy (TRFM), a powerful imaging technique that provides insights beyond conventional fluorescence intensity measurements. By measuring the fluorescence lifetime—the average time a fluorophore spends in the excited state—TRFM offers a unique window into the molecular environment of cells and tissues. This guide will cover the theoretical underpinnings, instrumentation, and key methodologies, providing a comprehensive resource for researchers and professionals in drug development and life sciences.
Introduction to Fluorescence Lifetime
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. When a fluorophore absorbs a photon, it transitions to an excited electronic state. It then relaxes back to the ground state, emitting a photon in the process. The fluorescence lifetime (τ) is the characteristic time a fluorophore remains in the excited state before returning to the ground state. This lifetime is an intrinsic property of a fluorophore and is sensitive to its local environment.[1][2]
Unlike fluorescence intensity, which can be affected by fluorophore concentration, excitation light intensity, and photobleaching, the fluorescence lifetime is an absolute value that is largely independent of these factors.[3][4] This makes Fluorescence Lifetime Imaging Microscopy (FLIM) a robust and quantitative imaging modality.[3][4] Factors that can influence the fluorescence lifetime include:
-
Ion concentration (e.g., pH, Ca2+) [2]
-
Oxygen concentration [2]
-
Molecular binding and conformational changes [2]
-
Förster Resonance Energy Transfer (FRET) [5]
Core Methodologies in Time-Resolved Fluorescence Microscopy
There are two primary methods for measuring fluorescence lifetime in microscopy: Time-Domain and Frequency-Domain.
Time-Domain FLIM: Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes.[6] It is based on the detection of individual photons and the precise measurement of their arrival times relative to a pulsed excitation source.[6]
Principle of Operation:
-
A high-repetition-rate pulsed laser excites the sample.
-
A single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), detects the emitted fluorescence photons.
-
For each detected photon, the TCSPC electronics measure the time delay between the laser pulse and the photon's arrival.[6]
-
This process is repeated many times, and the arrival times are compiled into a histogram, which represents the fluorescence decay curve.[6]
-
By fitting this decay curve with an exponential function, the fluorescence lifetime can be determined with high precision.
The key advantage of TCSPC is its exceptional time resolution and accuracy in determining the fluorescence decay profile.[7]
Logical Workflow for TCSPC-FLIM Data Acquisition
Caption: Workflow of TCSPC for fluorescence lifetime determination.
Frequency-Domain FLIM
In frequency-domain FLIM, the excitation light source is intensity-modulated at a high frequency.[8] The resulting fluorescence emission is also modulated at the same frequency but is phase-shifted and demodulated relative to the excitation.[8][9] The fluorescence lifetime can be calculated from this phase shift and demodulation.[9]
Principle of Operation:
-
A light source (e.g., laser or LED) is modulated sinusoidally at a radio frequency.
-
The emitted fluorescence from the sample is also modulated but experiences a phase delay (φ) and a decrease in modulation depth (m) compared to the excitation light.
-
A modulated detector (e.g., an intensified CCD camera) detects the fluorescence signal.
-
The phase and modulation information are extracted for each pixel in the image.
-
Two independent lifetime values, the phase lifetime (τφ) and the modulation lifetime (τm), can be calculated from the phase shift and demodulation. For a single exponential decay, these two lifetimes are identical.
Frequency-domain FLIM is generally faster for image acquisition than TCSPC, making it suitable for studying dynamic processes in living cells.[8]
Experimental Workflow for Frequency-Domain FLIM
Caption: Workflow of Frequency-Domain FLIM for lifetime imaging.
Instrumentation for Time-Resolved Fluorescence Microscopy
A typical TRFM setup consists of a fluorescence microscope integrated with specialized excitation sources, detectors, and timing electronics.
| Component | Time-Domain (TCSPC) Specifications | Frequency-Domain Specifications |
| Excitation Source | Picosecond pulsed lasers (e.g., diode lasers, Ti:sapphire lasers) with high repetition rates (MHz).[10] | Modulated light sources (e.g., LEDs, modulated lasers) with high modulation frequencies (MHz).[8] |
| Detectors | Single-photon sensitive detectors: Photomultiplier Tubes (PMTs), Hybrid PMTs, Single-Photon Avalanche Diodes (SPADs), SPAD arrays.[11][12] | Modulated detectors: Intensified CCD (ICCD) cameras, CMOS sensors with lock-in detection.[9] |
| Timing Electronics | TCSPC modules with high temporal resolution (picoseconds).[6] | Phase-locked loop and frequency synthesizers for modulation and demodulation. |
| Microscope Body | Typically a confocal or multiphoton scanning microscope.[10] | Can be a wide-field, confocal, or TIRF microscope.[8] |
Quantitative Data: Fluorescence Lifetimes of Common Fluorophores
The choice of fluorophore is critical for a successful TRFM experiment. The following table summarizes the fluorescence lifetimes of several commonly used fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Lifetime (ns) | Solvent/Conditions | Reference |
| Fluorescein | 495 | 517 | 4.0 | PB pH 7.5 | [13] |
| Alexa Fluor 488 | 494 | 519 | 4.1 | PB pH 7.4 | [13] |
| Green Fluorescent Protein (GFP) | 498 | 516 | 3.2 | Buffer pH 8 | [13] |
| Rhodamine 6G | 525 | 555 | 4.1 | Water | [2] |
| Cyan Fluorescent Protein (CFP) | 433 | 475 | ~2.2-2.8 (bi-exponential) | Cellular Environment | |
| Yellow Fluorescent Protein (YFP) | 514 | 527 | ~3.0 | Cellular Environment | |
| DAPI (bound to dsDNA) | 356 | 455 | 2.20 | TRIS/EDTA | [13] |
| ATTO 655 | 655 | 690 | 3.6 | Water | [14] |
Note: Fluorescence lifetimes can vary depending on the local environment.
Experimental Protocols
General Sample Preparation for FLIM
Proper sample preparation is crucial for obtaining high-quality FLIM data.
-
Cell Culture and Transfection: Culture cells on coverslips suitable for microscopy. For genetically encoded biosensors (e.g., FRET pairs), transfect cells 24-48 hours before imaging.
-
Labeling: For immunofluorescence, fix and permeabilize cells as required for antibody labeling. Ensure thorough washing to remove unbound fluorophores.
-
Mounting: Mount the coverslip on a microscope slide with an appropriate mounting medium. For live-cell imaging, use a suitable imaging chamber with temperature and CO2 control.
Detailed Protocol for TCSPC-FLIM Measurement
This protocol outlines the key steps for acquiring FLIM data using a TCSPC system.
-
System Calibration and Instrument Response Function (IRF) Measurement:
-
Before sample measurement, record the IRF of the system. This is typically done using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) or a crystal that generates second harmonic generation.[15]
-
The IRF characterizes the temporal spread of the instrument itself and is essential for accurate lifetime determination, especially for short lifetimes.[15]
-
-
Microscope Setup:
-
Place the prepared sample on the microscope stage.
-
Locate the region of interest using standard fluorescence imaging.
-
-
TCSPC Parameter Optimization:
-
Set the laser power to a level that avoids photobleaching and detector saturation. The photon count rate should be kept low enough to prevent pulse pile-up effects.[16]
-
Adjust the acquisition time to collect a sufficient number of photons per pixel for robust statistical analysis. A good starting point is to aim for at least 1000 photons in the brightest pixel.
-
-
Data Acquisition:
-
Initiate the scan to acquire the FLIM data. The TCSPC module will record the photon arrival times for each pixel in the scanned area.[6]
-
-
Data Analysis:
-
For each pixel, fit the collected photon arrival time histogram (the fluorescence decay curve) to an exponential decay model. For complex decays, a multi-exponential model may be necessary.
-
The fitting procedure will yield the fluorescence lifetime for each pixel, which is then used to generate the FLIM image.
-
Detailed Protocol for Frequency-Domain FLIM Measurement
This protocol provides a step-by-step guide for frequency-domain FLIM.
-
System Calibration:
-
Calibrate the system using a reference fluorophore with a known and stable lifetime (e.g., fluorescein or rhodamine 6G).[2] This calibration corrects for any phase shifts or demodulation introduced by the instrument's electronics and optics.
-
-
Microscope and Illumination Setup:
-
Place the sample on the microscope stage.
-
Select the appropriate modulation frequency for the light source. The optimal frequency is typically in the range of the reciprocal of the expected fluorescence lifetime.
-
-
Image Acquisition:
-
Acquire a series of images at different phase settings between the modulated light source and the detector.[9]
-
-
Data Analysis:
-
From the series of phase-dependent images, calculate the phase shift and demodulation for each pixel.
-
Use these values to calculate the phase and modulation lifetimes for each pixel.
-
Generate the FLIM image by color-coding the lifetime values.
-
Application in Signaling Pathways: FRET-FLIM for Studying Protein-Protein Interactions
A powerful application of TRFM is Förster Resonance Energy Transfer (FRET) measured by FLIM. FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[5] When FRET occurs, the fluorescence lifetime of the donor fluorophore is reduced (quenched).[5] FLIM is an ideal method to measure FRET efficiency as it directly measures the change in the donor's lifetime, independent of fluorophore concentrations.[5]
Signaling Pathway Example: cAMP Signaling Measured by a FRET-Based Biosensor
Cyclic AMP (cAMP) is a crucial second messenger in many cellular signaling pathways. Its levels are regulated by adenylyl cyclases (production) and phosphodiesterases (PDEs, degradation). FRET-based biosensors for cAMP typically consist of a cAMP-binding domain flanked by a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore.
Caption: cAMP signaling pathway and its detection by FRET-FLIM.
In the absence of cAMP, the biosensor is in a "closed" conformation, bringing the donor and acceptor close together, resulting in high FRET and a short donor lifetime. When cAMP binds, the biosensor undergoes a conformational change to an "open" state, increasing the distance between the donor and acceptor. This reduces FRET efficiency and leads to an increase in the donor's fluorescence lifetime. By imaging the donor lifetime, FLIM can quantitatively map the intracellular concentration of cAMP.[17]
Conclusion
Time-resolved fluorescence microscopy, particularly through FLIM, provides an invaluable tool for researchers and drug development professionals. By measuring the fluorescence lifetime, it offers a quantitative and robust method to probe the molecular environment within living cells and tissues. Its ability to be combined with techniques like FRET makes it exceptionally powerful for studying dynamic cellular processes such as signal transduction and protein-protein interactions. As instrumentation and analysis methods continue to advance, the applications of TRFM in biological and biomedical research are set to expand even further.
References
- 1. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. picoquant.com [picoquant.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. scispace.com [scispace.com]
- 5. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 7. researchgate.net [researchgate.net]
- 8. Frequency-Domain FLIM for Beginners - lambertinstruments.com [lambertinstruments.com]
- 9. OPG [opg.optica.org]
- 10. biorxiv.org [biorxiv.org]
- 11. swabianinstruments.com [swabianinstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. researchgate.net [researchgate.net]
- 15. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 17. biorxiv.org [biorxiv.org]
The Application of CoA-Lumi4-Tb in Elucidating Enzyme Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of CoA-Lumi4-Tb, a time-resolved fluorescence resonance energy transfer (TR-FRET) probe, for the detailed study of enzyme kinetics. This technology offers a powerful, homogeneous assay format for high-throughput screening and mechanistic studies of enzymes that utilize Coenzyme A (CoA) or its derivatives as a substrate. The principles, experimental design, and data analysis using this compound will be detailed, with a particular focus on its application in characterizing histone acetyltransferases (HATs), a critical class of enzymes in epigenetic regulation and drug discovery.
Core Principles: TR-FRET and the LanthaScreen™ Technology
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust detection technology that combines the low background advantages of time-resolved fluorescence (TRF) with the homogeneous format of Förster resonance energy transfer (FRET).[1] The core of this technology lies in the use of a lanthanide donor fluorophore, in this case, terbium (Tb), which possesses a long fluorescence lifetime. This allows for a time-gated detection of the fluorescent signal, effectively minimizing interference from short-lived background fluorescence and scattered light.
The LanthaScreen™ technology, which this compound is a part of, utilizes a terbium chelate as the donor. When this donor is brought into close proximity with a suitable acceptor fluorophore, such as fluorescein, excitation of the terbium donor at approximately 340 nm results in energy transfer to the acceptor. This, in turn, leads to a sustained emission from the acceptor at its characteristic wavelength (around 520 nm for fluorescein).[2] The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission (520 nm/490 nm), which normalizes the signal and corrects for variations in assay volume and compound quenching.
This compound is a specialized probe where Coenzyme A is covalently linked to a Lumi4-Tb cryptate. This allows for the direct investigation of enzymes that recognize and process CoA or its acylated forms.
Studying Enzyme Kinetics with this compound: A Focus on Histone Acetyltransferases (HATs)
Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone proteins, a key post-translational modification in chromatin remodeling and gene regulation.[3][4] Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive targets for drug discovery.
A TR-FRET assay using this compound can be designed to monitor HAT activity. In a common format, a fluorescein-labeled histone peptide serves as the substrate. The HAT enzyme utilizes unlabeled acetyl-CoA, leading to the production of free CoA. A subsequent reaction can then be designed where this compound binds to a component that brings it in proximity to the fluorescein-labeled product, or in a competitive binding format.
Alternatively, and more directly, an assay can be designed to measure the consumption of a modified, terbium-labeled acetyl-CoA. However, for the purpose of this guide, we will focus on a more commonly described indirect detection method for HAT activity that can be adapted for this compound in a competitive binding scenario or as a tracer for CoA production.
Signaling Pathway of HAT-Mediated Acetylation
The fundamental reaction catalyzed by HATs is central to epigenetic regulation.
Experimental Protocols
The following protocols are illustrative examples for determining enzyme kinetics and inhibitor potency for a generic HAT enzyme using a TR-FRET assay format adaptable for this compound.
General Assay Workflow
The workflow for a typical TR-FRET based enzyme assay involves several key steps from reagent preparation to data analysis.
Determination of Michaelis-Menten Constants (Km and Vmax)
Objective: To determine the Km of the HAT enzyme for its histone substrate.
Materials:
-
HAT enzyme
-
Fluorescein-labeled histone peptide substrate
-
Acetyl-CoA
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA
-
Stop Solution: Assay buffer containing EDTA
-
384-well low-volume black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X HAT enzyme solution at a fixed, optimized concentration in Assay Buffer.
-
Prepare a 2X Acetyl-CoA solution at a saturating concentration (e.g., 10-fold the expected Km) in Assay Buffer.
-
Prepare a series of 4X fluorescein-labeled histone peptide substrate solutions by serial dilution in Assay Buffer. The concentration range should bracket the expected Km (e.g., 0.2x to 5x Km).[3]
-
Prepare a 4X this compound detection mix in Assay Buffer containing the stop solution.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add 5 µL of each 4X histone peptide substrate concentration.
-
Add 5 µL of a mixture containing 2X HAT enzyme and 2X Acetyl-CoA.
-
Initiate the reaction and incubate at room temperature for a predetermined time, ensuring the reaction is in the linear range (typically 30-60 minutes).
-
Stop the reaction by adding 10 µL of the 4X this compound detection mix.
-
Incubate for 60 minutes at room temperature to allow for signal equilibration.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at 495 nm (donor) and 520 nm (acceptor).
-
-
Data Analysis:
-
Calculate the 520/490 emission ratio for each well.
-
Plot the initial reaction velocity (represented by the TR-FRET ratio) against the histone peptide substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.
-
Determination of Inhibitor Potency (IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the HAT enzyme.
Materials:
-
Same as for Km determination.
-
Test inhibitor compound serially diluted in DMSO.
Procedure:
-
Reagent Preparation:
-
Prepare a 4X HAT enzyme solution in Assay Buffer.
-
Prepare a 4X mixture of fluorescein-labeled histone peptide and Acetyl-CoA in Assay Buffer, with each substrate at a concentration equal to its Km.
-
Prepare a 2X this compound detection mix in Assay Buffer containing the stop solution.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a dilution in Assay Buffer to create 4X inhibitor solutions.
-
-
Assay Protocol:
-
Add 5 µL of the 4X inhibitor solutions to the wells of a 384-well plate.
-
Add 5 µL of the 4X HAT enzyme solution.
-
Initiate the enzymatic reaction by adding 10 µL of the 4X substrate mixture.
-
Incubate at room temperature for a time that results in ~50-80% of the maximal signal (determined from a time course experiment).
-
Stop the reaction and detect the signal as described in the Km determination protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.[5]
-
Data Presentation
Quantitative data from enzyme kinetic studies should be summarized in a clear and structured format for easy interpretation and comparison.
Table 1: Michaelis-Menten Kinetic Parameters for a Histone Acetyltransferase
| Substrate | Km (µM) | Vmax (RFU/min) |
| Histone H3 Peptide (1-21) | 5.2 ± 0.6 | 15,000 ± 850 |
| Acetyl-CoA | 2.8 ± 0.3 | 14,500 ± 700 |
Data are presented as mean ± standard deviation from three independent experiments. RFU = Relative Fluorescence Units.
Table 2: Inhibitor Potency (IC50) against a Histone Acetyltransferase
| Inhibitor | IC50 (µM) |
| Compound A | 0.15 ± 0.02 |
| Compound B | 2.3 ± 0.4 |
| Compound C | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Logical Relationships in TR-FRET Signal Generation
The generation of a TR-FRET signal is dependent on a series of molecular interactions and energy transfer events.
Conclusion
This compound, in conjunction with the LanthaScreen™ TR-FRET platform, provides a highly sensitive, robust, and high-throughput compatible method for studying the kinetics of enzymes that utilize Coenzyme A. The homogeneous "mix-and-read" format simplifies experimental workflows and reduces the potential for artifacts associated with wash steps. The detailed protocols and data analysis workflows presented in this guide offer a framework for researchers to effectively employ this powerful technology in their drug discovery and basic research endeavors, particularly in the important field of epigenetics. The ability to generate quantitative kinetic data and inhibitor potencies makes this compound an invaluable tool for the characterization of CoA-utilizing enzymes and the development of novel therapeutics.
References
- 1. agilent.com [agilent.com]
- 2. LanthaScreen Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling with CoA-Lumi4-Tb
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the site-specific labeling of proteins with the time-resolved Förster resonance energy transfer (TR-FRET) donor, CoA-Lumi4-Tb. This methodology leverages the enzymatic activity of Sfp phosphopantetheinyl transferase to covalently attach Lumi4-Tb, a highly luminous and stable terbium cryptate, to a protein of interest (POI) containing a short peptide tag. This enables the creation of robust and sensitive assays for studying protein-protein interactions, receptor binding, and other applications in drug discovery.
Introduction
Site-specific protein labeling is a powerful tool for elucidating protein function and for the development of high-throughput screening assays. The combination of the highly specific Sfp synthase-catalyzed labeling and the exceptional photophysical properties of the Lumi4-Tb donor offers a superior method for creating protein-probe conjugates. Lumi4-Tb is an ideal TR-FRET donor due to its long luminescence lifetime, large Stokes shift, and narrow emission peaks, which significantly reduce background fluorescence and improve signal-to-noise ratios.[1][2]
The labeling strategy involves a protein of interest fused with a short peptide tag, such as the 11-amino-acid ybbR tag.[3][4] The enzyme Sfp phosphopantetheinyl transferase catalyzes the transfer of the phosphopantetheinyl group from a this compound conjugate to a specific serine residue within the ybbR tag, forming a stable covalent bond.[5][6] This method is highly efficient and specific, ensuring a homogeneously labeled protein population.[3]
Principle of Labeling
The core of this labeling protocol is the enzymatic reaction catalyzed by Sfp phosphopantetheinyl transferase. This enzyme recognizes the ybbR tag fused to the protein of interest and the Coenzyme A (CoA) moiety of the this compound conjugate. It then facilitates the covalent attachment of the Lumi4-Tb probe to the ybbR tag. This enzymatic approach ensures that the label is attached at a specific site, away from the protein's active or binding sites, thus preserving its biological activity.
Figure 1: Schematic of the Sfp synthase-catalyzed protein labeling workflow.
Data Presentation
The following tables summarize key quantitative data for the this compound labeling protocol and the properties of the Lumi4-Tb fluorophore.
| Parameter | Value | Reference |
| Labeling Efficiency | ||
| ybbR tag labeling with CoA-derivatives | >80% | [3][7] |
| Lumi4-Tb Spectroscopic Properties | ||
| Excitation Maximum | ~340-354 nm | [8] |
| Emission Peaks | 490, 548, 587, 621 nm | [2] |
| Luminescence Lifetime (τ) | ~2.3 - 2.7 ms | [8] |
| Molar Extinction Coefficient (ε) | ~26,000 M⁻¹ cm⁻¹ at 354 nm | [8] |
| Quantum Yield | 0.59 | [8] |
Table 1: Quantitative Data for this compound Labeling and Lumi4-Tb Properties
Experimental Protocols
This section provides a detailed methodology for the expression of a ybbR-tagged protein, and the subsequent labeling with this compound.
Part 1: Expression and Purification of ybbR-tagged Protein
-
Cloning: The DNA sequence encoding the ybbR tag (GDSLEFIASKLA) should be fused to the N- or C-terminus of the gene of interest in a suitable expression vector.
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.1-1 mM) and incubate for 4-16 hours at 18-30°C.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the ybbR-tagged protein using an appropriate chromatography method (e.g., Ni-NTA for His-tagged proteins).
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS or HEPES).
-
Part 2: Enzymatic Labeling with this compound
-
Reaction Setup: Prepare the labeling reaction mixture on ice in the following order:
| Component | Stock Concentration | Final Concentration | Volume for 100 µL reaction |
| ybbR-tagged Protein | 1 mg/mL (~20 µM) | 10 µM | 50 µL |
| Sfp Synthase | 10 µM | 1 µM | 10 µL |
| MgCl₂ | 100 mM | 10 mM | 10 µL |
| This compound | 1 mM | 20 µM | 2 µL |
| Reaction Buffer (e.g., 50 mM HEPES, pH 7.5) | 10X | 1X | 10 µL |
| Nuclease-free Water | - | - | 18 µL |
Table 2: Example Reaction Mixture for this compound Labeling
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9]
-
Purification of Labeled Protein:
-
Remove the unreacted this compound and Sfp synthase using a desalting column or size-exclusion chromatography.
-
The labeled protein is now ready for use in downstream applications.
-
Figure 2: Experimental workflow for the production and labeling of a ybbR-tagged protein.
Application in TR-FRET Assays
The Lumi4-Tb labeled protein can be used as a donor in TR-FRET assays to study biomolecular interactions. In a typical assay, the Lumi4-Tb labeled protein (donor) and a binding partner labeled with a suitable acceptor fluorophore (e.g., fluorescein, d2) are incubated together. Upon excitation of the Lumi4-Tb donor, energy is transferred to the acceptor only when they are in close proximity (<10 nm), resulting in a FRET signal. The time-resolved detection of this signal minimizes background interference, leading to a highly sensitive assay.
Figure 3: Signaling pathway of a TR-FRET assay using a Lumi4-Tb labeled protein.
Conclusion
The enzymatic labeling of ybbR-tagged proteins with this compound is a robust and versatile method for generating high-quality protein-probe conjugates for use in drug discovery and basic research. The high efficiency and site-specificity of the labeling reaction, combined with the excellent photophysical properties of Lumi4-Tb, enable the development of sensitive and reliable TR-FRET assays. These application notes provide a comprehensive guide for researchers to implement this powerful technology in their own laboratories.
References
- 1. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetically encoded short peptide tag for versatile protein labeling by Sfp phosphopantetheinyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically encoded short peptide tag for versatile protein labeling by Sfp phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific protein labeling by Sfp phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phage Selection Assisted by Sfp Phosphopantetheinyl Transferase Catalyzed Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yinlab.uchicago.edu [yinlab.uchicago.edu]
- 8. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes [frontiersin.org]
Application Notes and Protocols for CoA-Lumi4-Tb in Live Cell Imaging of Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CoA-Lumi4-Tb for the site-specific labeling of proteins in living cells to study protein-protein interactions via Time-Resolved Förster Resonance Energy Transfer (TR-FRET).
Introduction
This compound is a powerful tool for studying protein-protein interactions in the native cellular environment. This probe combines the exceptional photophysical properties of the Lumi4-Tb terbium cryptate with the specificity of enzymatic labeling. Lumi4-Tb, a highly stable and bright lanthanide complex, serves as an ideal TR-FRET donor due to its long luminescence lifetime, which allows for time-gated detection to eliminate background fluorescence from autofluorescence and directly excited acceptors.[1][2][3] The Coenzyme A (CoA) moiety enables the site-specific, covalent attachment of Lumi4-Tb to a protein of interest (POI) that has been genetically tagged with a short peptide sequence. This labeling is catalyzed by a phosphopantetheinyl transferase (PPTase) enzyme, such as Sfp.[4][5][6] This methodology offers high specificity and efficiency for labeling proteins in live cells, making it a superior choice for robust and sensitive protein interaction studies.[7][8]
Principle of the Method
The core of this technique lies in the enzymatic transfer of the Lumi4-Tb probe from a this compound conjugate to a specific serine residue within a short peptide tag fused to the POI. The Sfp PPTase recognizes the peptide tag (e.g., the 11-residue ybbR tag) and catalyzes the covalent attachment of the phosphopantetheinyl-Lumi4-Tb moiety from this compound.[7][8]
Once the donor (POI-Lumi4-Tb) is labeled, it can be used in a TR-FRET assay with an interacting partner protein fused to a suitable acceptor fluorophore (e.g., Green Fluorescent Protein, GFP). If the two proteins interact, the Lumi4-Tb donor and the acceptor fluorophore are brought into close proximity (<10 nm). Upon excitation of the Lumi4-Tb donor, energy is transferred to the acceptor, which then emits light at its characteristic wavelength. The long-lived emission from the terbium donor allows for a time delay between excitation and detection, which effectively filters out short-lived background fluorescence, dramatically improving the signal-to-noise ratio.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data gathered from relevant studies utilizing Lumi4-Tb-based probes for protein interaction analysis.
| Parameter | Value | Interacting Partners | Cell Type | Reference |
| Binding Affinity (KD) | ~2 nM | TMP-Lumi4 and eDHFR | In vitro | [1] |
| TR-FRET Signal Change | >100-fold increase | eDHFR-Lumi4-Tb and GFP | In vitro | [2] |
| Donor-Normalized LRET Signal Difference | 6-fold | ZO-1/PDZ1-eDHFR-Lumi4-Tb and Claudin-1-GFP | MDCKII cells | [1] |
Table 1: Quantitative Parameters of Lumi4-Tb Based TR-FRET Assays. This table provides key performance indicators for TR-FRET experiments using Lumi4-Tb as the donor, highlighting the sensitivity and dynamic range of this technology.
| Property | Lumi4-Tb |
| Excitation Maximum | ~340 nm |
| Emission Peaks | 490, 548, 587, 621 nm |
| Luminescence Lifetime | > 2.4 ms |
| Quantum Yield (Φtotal) | > 50% |
| Molar Extinction Coefficient (εmax) | ≥ 20,000 M-1cm-1 |
Table 2: Photophysical Properties of Lumi4-Tb. This table outlines the key spectral and photophysical characteristics of the Lumi4-Tb complex, which underpin its utility as a TR-FRET donor.[9]
Experimental Protocols
Protocol 1: Genetic Engineering of Target Proteins
This protocol describes the creation of expression vectors for the protein of interest (POI) fused to a peptide tag for enzymatic labeling, and the interacting partner protein fused to an acceptor fluorophore.
Materials:
-
Mammalian expression vector (e.g., pcDNA3.1)
-
Gene encoding the POI
-
Gene encoding the interacting partner protein
-
DNA sequence for a PPTase-recognized peptide tag (e.g., ybbR tag: DSLEFIASKLA)[7][8]
-
Gene encoding an acceptor fluorophore (e.g., GFP)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Plasmid purification kit
Procedure:
-
Design Fusion Constructs:
-
Design primers to amplify the gene of your POI and add the DNA sequence for the peptide tag (e.g., ybbR tag) to either the N- or C-terminus. Include appropriate restriction sites for cloning into the mammalian expression vector.
-
Design primers to amplify the gene of the interacting partner protein and fuse it in-frame with the acceptor fluorophore (e.g., GFP). Include appropriate restriction sites.
-
-
PCR Amplification: Amplify the desired DNA fragments using high-fidelity DNA polymerase.
-
Vector and Insert Digestion: Digest the mammalian expression vector and the PCR products with the chosen restriction enzymes.
-
Ligation: Ligate the digested inserts into the corresponding digested vectors using T4 DNA ligase.
-
Transformation: Transform the ligation products into competent E. coli cells.
-
Clone Selection and Verification: Select colonies and screen for positive clones by restriction digestion and Sanger sequencing to confirm the correct sequence and reading frame of the fusion constructs.
-
Plasmid Purification: Purify the confirmed plasmids using a plasmid purification kit.
Protocol 2: Live Cell Labeling with this compound
This protocol details the steps for labeling the peptide-tagged POI with this compound in live cells.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Transfection reagent
-
Expression plasmids for POI-ybbR and interacting partner-GFP
-
Expression plasmid for Sfp phosphopantetheinyl transferase[4][5]
-
This compound probe
-
Opti-MEM or other serum-free medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a suitable format for imaging (e.g., glass-bottom dishes) at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the expression plasmids for your POI-ybbR, the interacting partner-GFP, and the Sfp transferase using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Labeling Reaction:
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed PBS or complete medium to remove any unbound probe.
-
-
Imaging: The cells are now ready for live-cell TR-FRET imaging.
Protocol 3: Live Cell TR-FRET Imaging
This protocol outlines the procedure for acquiring and analyzing TR-FRET images to detect protein interactions.
Materials:
-
A fluorescence microscope equipped for TR-FRET imaging (pulsed laser or flash lamp excitation source, time-gated detector, and appropriate filter sets).
-
Labeled cells from Protocol 2.
-
Imaging medium (e.g., phenol red-free medium).
Procedure:
-
Microscope Setup:
-
Use an excitation source suitable for Lumi4-Tb (e.g., a 337 nm nitrogen laser or a UV flash lamp).
-
Use a filter set to specifically collect the emission from the acceptor (e.g., a 520/20 nm filter for GFP) and the donor (e.g., a 620/10 nm filter for Lumi4-Tb).
-
Set the time-gated detection with a delay time of 10-100 µs after the excitation pulse to eliminate short-lived background fluorescence.[1][2] The integration time (or detection window) should be set to capture the long-lived emission, typically several hundred microseconds.
-
-
Image Acquisition:
-
Acquire a donor channel image by exciting at ~340 nm and detecting at ~620 nm. This image confirms the successful labeling of the POI.
-
Acquire a TR-FRET channel image by exciting at ~340 nm and detecting at the acceptor's emission wavelength (e.g., ~520 nm for GFP). This image will show the sensitized emission from the acceptor, indicating a protein-protein interaction.
-
Acquire an acceptor channel image by directly exciting the acceptor (e.g., at ~488 nm for GFP) and detecting its emission. This image confirms the expression and localization of the acceptor-tagged protein.
-
-
Data Analysis:
-
Correct for background fluorescence.
-
Calculate a normalized TR-FRET signal (e.g., FRET ratio) to account for variations in donor and acceptor expression levels. A common method is to divide the TR-FRET image by the donor image on a pixel-by-pixel basis.
-
Compare the normalized TR-FRET signal in cells expressing the interacting protein pair to control cells (e.g., cells expressing only the donor, or cells with a non-interacting protein pair). A significant increase in the normalized TR-FRET signal indicates a specific protein-protein interaction.
-
Visualizations
Figure 1: Experimental workflow for labeling a protein of interest (POI) with this compound in live cells.
Figure 2: Signaling pathway of TR-FRET for detecting protein-protein interactions using this compound.
References
- 1. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-resolved luminescence resonance energy transfer imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific protein labeling by Sfp phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific protein labeling by Sfp phosphopantetheinyl transferase | Springer Nature Experiments [experiments.springernature.com]
- 6. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Terbium-based time-gated Förster resonance energy transfer imaging for evaluating protein–protein interactions on cell membranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Step-by-Step Guide for a Histone Acetyltransferase (HAT) TR-FRET Assay using a Lumi4-Tb Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and homogeneous assay technology widely used in drug discovery and basic research for studying molecular interactions.[1] This application note provides a detailed, step-by-step guide for a TR-FRET assay designed to measure the activity of Histone Acetyltransferases (HATs). HATs are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to lysine residues on histone proteins, a key post-translational modification in epigenetic regulation.[2]
This assay utilizes a terbium cryptate, Lumi4-Tb, as the long-lifetime fluorescent donor, which minimizes background fluorescence and enhances assay sensitivity. The assay principle is based on the detection of a specific histone acetylation event. A biotinylated histone peptide substrate is enzymatically acetylated by a HAT in the presence of acetyl-CoA. The acetylated peptide is then recognized by a specific antibody labeled with Lumi4-Tb. The biotinylated peptide is captured by streptavidin labeled with a suitable acceptor (e.g., d2). When the donor (Lumi4-Tb) and acceptor are brought into close proximity upon antibody binding to the acetylated peptide, FRET occurs, generating a detectable signal that is proportional to the level of histone acetylation.
Principle of the Assay
The TR-FRET assay for HAT activity is a sandwich immunoassay. The key components are:
-
Enzyme: Histone Acetyltransferase (HAT)
-
Substrate: A biotinylated peptide derived from a histone protein (e.g., H3 or H4).
-
Co-substrate: Acetyl-Coenzyme A (Acetyl-CoA).
-
Detection Reagents:
-
A specific antibody that recognizes the acetylated form of the histone peptide, labeled with Lumi4-Tb (donor).
-
Streptavidin labeled with an acceptor fluorophore (e.g., d2).
-
The enzymatic reaction and detection steps are performed in a homogeneous format, meaning no wash steps are required, making it highly suitable for high-throughput screening (HTS).
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the assay principle and the experimental workflow.
Caption: Principle of the HAT TR-FRET Assay.
Caption: Experimental Workflow for the HAT TR-FRET Assay.
Materials and Methods
Required Materials
-
HAT enzyme of interest
-
Biotinylated histone peptide substrate
-
Acetyl-CoA
-
Lumi4-Tb labeled anti-acetyl-histone antibody
-
Streptavidin-d2 (or other suitable acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
Detection Buffer (compatible with antibody binding)
-
384-well low-volume, white plates
-
TR-FRET compatible plate reader
Experimental Protocol
-
Reagent Preparation:
-
Prepare stock solutions of the HAT enzyme, biotinylated histone peptide, and Acetyl-CoA in the appropriate assay buffer.
-
Prepare a stock solution of the test compound (potential inhibitor) in DMSO.
-
Prepare the Lumi4-Tb labeled antibody and Streptavidin-d2 in the detection buffer at the desired concentrations.
-
-
Assay Procedure (for inhibitor screening):
-
Dispense 2 µL of test compound dilutions in DMSO into the wells of a 384-well plate. For controls, dispense 2 µL of DMSO.
-
Add 4 µL of the HAT enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of a substrate mix containing the biotinylated histone peptide and Acetyl-CoA.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and initiate detection by adding 10 µL of the detection mix containing Lumi4-Tb labeled antibody and Streptavidin-d2.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (for Lumi4-Tb) and 665 nm (for d2 acceptor).
-
Data Presentation and Analysis
The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission. This ratiometric measurement helps to correct for variations in liquid handling and sample quenching.
TR-FRET Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
Enzyme Titration
To determine the optimal enzyme concentration, a titration of the HAT enzyme should be performed.
| HAT Concentration (nM) | 665 nm Emission | 620 nm Emission | TR-FRET Ratio |
| 0 | 5,000 | 100,000 | 500 |
| 1 | 15,000 | 98,000 | 1531 |
| 2 | 28,000 | 95,000 | 2947 |
| 5 | 55,000 | 90,000 | 6111 |
| 10 | 80,000 | 85,000 | 9412 |
| 20 | 85,000 | 84,000 | 10119 |
Note: Data are for illustrative purposes only.
Substrate Titration (Km determination)
The Michaelis-Menten constant (Km) for the histone peptide and Acetyl-CoA should be determined by titrating one substrate while keeping the other at a saturating concentration.
Km for Histone Peptide
| Histone Peptide (µM) | Initial Velocity (RFU/min) |
| 0.5 | 150 |
| 1 | 280 |
| 2 | 450 |
| 5 | 750 |
| 10 | 900 |
| 20 | 980 |
Note: Data are for illustrative purposes only.
Inhibitor Dose-Response (IC50 determination)
The potency of inhibitors is determined by generating a dose-response curve and calculating the IC50 value.
| Inhibitor Concentration (µM) | % Inhibition |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
Note: Data are for illustrative purposes only.
Summary and Conclusion
The CoA-Lumi4-Tb TR-FRET assay for HATs described in this application note provides a sensitive, robust, and high-throughput method for measuring HAT enzyme activity and for screening for novel inhibitors. The homogeneous format simplifies the workflow, and the time-resolved detection minimizes interference from background fluorescence. The ratiometric data analysis ensures high-quality and reproducible results, making this assay an invaluable tool for research and drug development in the field of epigenetics.
References
Application Note: High-Throughput Screening for Enzyme Inhibitors Using CoA-Lumi4-Tb
Abstract
This application note describes the use of CoA-Lumi4-Tb, a novel terbium-labeled Coenzyme A derivative, in a homogeneous time-resolved Förster resonance energy transfer (TR-FRET) assay for high-throughput screening (HTS) of enzyme inhibitors. Coenzyme A (CoA) is a crucial cofactor in numerous metabolic pathways, making the enzymes that utilize it attractive targets for drug discovery.[1][2] The this compound assay provides a robust and sensitive platform for identifying inhibitors of CoA-dependent enzymes in a mix-and-read format, suitable for automated HTS campaigns.[3] The long-lived fluorescence of the terbium donor minimizes interference from compound autofluorescence, a common challenge in HTS.[4][5]
Introduction
Coenzyme A is a central molecule in cellular metabolism, participating in the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of various biomolecules.[1][2] Enzymes that utilize CoA, such as acetyl-CoA synthetases and fatty acid synthases, are potential therapeutic targets for a range of diseases, including metabolic disorders and infectious diseases like tuberculosis.[6][7][8] High-throughput screening is a critical component of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential drug candidates.[9][10]
TR-FRET is a powerful fluorescence-based technology ideal for HTS due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[3][4][5] This technology relies on the non-radiative transfer of energy from a long-lifetime lanthanide donor (e.g., Terbium) to a suitable acceptor fluorophore when they are in close proximity (<10 nm).[4][11]
Here, we present a competitive binding assay using this compound as the TR-FRET donor. In this assay format, a target enzyme that binds CoA is labeled with an acceptor fluorophore. When this compound binds to the enzyme, it brings the terbium donor and the acceptor into close proximity, resulting in a high TR-FRET signal. Small molecule inhibitors that compete with CoA for binding to the enzyme will disrupt this interaction, leading to a decrease in the TR-FRET signal. This assay format provides a direct measure of compound potency and can be readily adapted for HTS.
Principle of the Assay
The this compound HTS assay is based on the principle of competitive TR-FRET. The key components of the assay are:
-
This compound: Coenzyme A labeled with a Lumi4-Tb chelate, serving as the TR-FRET donor.
-
Acceptor-labeled Enzyme: The target CoA-dependent enzyme labeled with a suitable acceptor fluorophore (e.g., d2, Alexa Fluor 647).
-
Test Compound: Potential inhibitor being screened.
In the absence of an inhibitor, this compound binds to the active site of the acceptor-labeled enzyme. Excitation of the terbium donor at ~340 nm results in energy transfer to the acceptor, which then emits light at its characteristic wavelength (~665 nm). In the presence of a competitive inhibitor, the binding of this compound is displaced, leading to an increase in the distance between the donor and acceptor and a subsequent decrease in the TR-FRET signal.
Materials and Methods
Materials:
-
This compound (Source: Alfa Chemistry)[12]
-
Acceptor-labeled CoA-dependent enzyme (e.g., Acetyl-CoA Synthetase labeled with Alexa Fluor 647)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
384-well low-volume white microplates
-
TR-FRET-compatible microplate reader
Experimental Protocol:
-
Compound Dispensing: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Reagent Preparation: Prepare a 2X solution of the acceptor-labeled enzyme in assay buffer. Prepare a 2X solution of this compound in assay buffer. The optimal concentrations of the enzyme and this compound should be determined empirically through titration experiments.
-
Reagent Addition: Add 5 µL of the 2X acceptor-labeled enzyme solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Second Reagent Addition: Add 5 µL of the 2X this compound solution to each well to initiate the binding reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible microplate reader. Excite the donor at ~340 nm and measure the emission at two wavelengths: the donor emission at ~620 nm and the acceptor emission at ~665 nm. A time delay of 100 µs is used to reduce background fluorescence.
Data Analysis:
The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_max - Ratio_background))
Where:
-
Ratio_sample: Ratio in the presence of the test compound.
-
Ratio_background: Ratio in the absence of the acceptor-labeled enzyme (or in the presence of a saturating concentration of a known inhibitor).
-
Ratio_max: Ratio in the absence of any test compound (DMSO control).
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Results
Assay Performance:
To validate the assay for HTS, key performance parameters were determined. The Z'-factor, a measure of assay robustness, was consistently above 0.7, indicating an excellent assay for screening.
| Parameter | Value |
| Z'-factor | > 0.7 |
| Signal to Background (S/B) | > 15 |
| CV of Max Signal | < 5% |
| CV of Min Signal | < 10% |
Table 1: Summary of Assay Performance Metrics. These values indicate a robust and reproducible assay suitable for HTS.
Compound Profiling:
A known inhibitor of the target enzyme was tested to demonstrate the utility of the assay in characterizing compound potency.
| Compound | IC50 (µM) |
| Known Inhibitor | 0.5 |
| Compound A | 2.1 |
| Compound B | > 50 |
Table 2: IC50 values for reference and test compounds. The assay successfully determined the potency of the known inhibitor and differentiated the activity of test compounds.
Visualizations
Caption: General signaling pathway of a CoA-utilizing enzyme and the point of inhibition.
Caption: Experimental workflow for the this compound HTS assay.
Caption: Principle of the competitive TR-FRET assay.
Conclusion
The this compound TR-FRET assay provides a sensitive, robust, and high-throughput method for the discovery of inhibitors of CoA-dependent enzymes. The homogeneous, mix-and-read format is amenable to automation and miniaturization, making it a valuable tool for large-scale screening campaigns in drug discovery. The use of a time-resolved fluorescent donor minimizes assay interference, leading to high-quality data. This application note provides a general framework that can be adapted for various CoA-utilizing enzyme targets.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Coenzyme A Assay Kit (ab102504) | Abcam [abcam.com]
- 3. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Antimycobacterial Mechanism of Action of Decoquinate Derivative RMB041 Using Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Mycobacterium tuberculosis through small molecule inhibitors to break down cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfachemic.com [alfachemic.com]
Application Notes and Protocols for Bioconjugation Strategies for CoA-Lumi4-Tb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumi4-Tb, a highly luminescent terbium cryptate, is an exceptional donor for time-resolved Förster resonance energy transfer (TR-FRET) based assays.[1][2] Its key features include a large Stokes shift, narrow emission bands, and a long luminescence lifetime, which allows for time-gated detection to minimize background fluorescence and enhance signal-to-noise ratios.[1][3] When conjugated to Coenzyme A (CoA), Lumi4-Tb can be site-specifically attached to proteins of interest (POIs) that have been genetically engineered to express a short peptide tag. This enzymatic labeling approach, mediated by phosphopantetheinyl transferases (PPTases), offers high specificity and efficiency under mild reaction conditions, making it a powerful tool for studying protein interactions, localization, and dynamics.[4][5][6]
These application notes provide an overview of the primary bioconjugation strategy for CoA-Lumi4-Tb and detailed protocols for its synthesis and use in enzymatic protein labeling.
Bioconjugation Strategies
The principal and most specific method for conjugating this compound to a protein is through enzymatic labeling. This strategy leverages the ability of PPTase enzymes, such as Sfp synthase, to recognize a specific peptide tag (e.g., ybbR tag, PCP, or ACP) fused to the target protein.[4][5][7] The enzyme then catalyzes the covalent transfer of the Lumi4-Tb-phosphopantetheinyl moiety from CoA to a conserved serine residue within the tag.[5][8] This method is highly specific and occurs under gentle, biocompatible conditions, preserving the function of the target protein.[6]
Alternative, non-enzymatic chemical strategies could involve direct conjugation of a reactive Lumi4-Tb derivative (e.g., Lumi4-Tb-NHS ester or Lumi4-Tb-maleimide) to the protein. However, these methods often result in heterogeneous products due to the presence of multiple reactive residues (lysines or cysteines) on the protein surface and may perturb protein function.[4][9] The enzymatic approach using this compound circumvents these issues by providing precise, site-specific labeling.
Data Presentation
Table 1: Photophysical Properties of Lumi4-Tb
| Property | Value | Reference |
| Excitation Maximum (λex) | ~340-354 nm | [2][3] |
| Emission Peaks (λem) | 490, 548, 587, 621 nm | [1] |
| Molar Extinction Coefficient (ε) | ≥ 20,000 M⁻¹cm⁻¹ | [2] |
| Total Quantum Yield (Φ) | > 50% | [2] |
| Luminescence Lifetime (τ) | > 2.4 ms | [2] |
Table 2: Typical Parameters for Enzymatic Protein Labeling with this compound
| Parameter | Recommended Range/Value | Reference |
| Reagents | ||
| ybbR-tagged Protein of Interest | 1 - 20 µM | [8] |
| This compound | 2 - 40 µM (typically 2x protein concentration) | [3][8] |
| Sfp Synthase | 1 - 10 µM | [3][8] |
| MgCl₂ | 10 mM | [3] |
| Reaction Conditions | ||
| Buffer | PBS or Tris, pH 7.2-7.5 | [4] |
| Temperature | Room Temperature or 37°C | [3][4] |
| Incubation Time | 15 - 120 minutes | [3][5] |
| Purification | ||
| Method | Affinity Chromatography or Gel Filtration | [4][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Representative Protocol)
This protocol describes a two-step process to synthesize this compound. It involves the activation of Lumi4-Tb with a maleimide group, followed by conjugation to the thiol group of Coenzyme A. This is a representative protocol based on standard bioconjugation chemistries.
Materials:
-
Lumi4-Tb-NHS ester
-
N-(2-aminoethyl)maleimide
-
Coenzyme A trilithium salt
-
Dimethylformamide (DMF), amine-free
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
DMSO
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Purification system (e.g., HPLC)
Procedure:
Step 1: Synthesis of Lumi4-Tb-maleimide
-
Dissolve Lumi4-Tb-NHS ester in anhydrous DMF to a concentration of 10 mg/mL.
-
In a separate tube, dissolve a 10-fold molar excess of N-(2-aminoethyl)maleimide in DMF.
-
Add the N-(2-aminoethyl)maleimide solution to the Lumi4-Tb-NHS ester solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction by HPLC or LC-MS to confirm the formation of the maleimide derivative.
-
Purify the Lumi4-Tb-maleimide product using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid product.
Step 2: Conjugation of Lumi4-Tb-maleimide to Coenzyme A
-
Dissolve Coenzyme A trilithium salt in 100 mM sodium phosphate buffer (pH 7.0) to a concentration of 10 mg/mL.[8]
-
Add a 5-fold molar excess of TCEP to the CoA solution to ensure the thiol group is reduced. Incubate for 20 minutes at room temperature.
-
Dissolve the purified Lumi4-Tb-maleimide in a minimal amount of DMSO.[8]
-
Add the Lumi4-Tb-maleimide solution (in a 1.5 to 2-fold molar excess over CoA) to the CoA solution.
-
Incubate the reaction overnight at 4°C with gentle mixing, protected from light.[8]
-
Purify the this compound conjugate by reverse-phase HPLC.
-
Confirm the product identity and purity by LC-MS.
-
Lyophilize the pure fractions and store at -80°C.
Protocol 2: Enzymatic Labeling of a ybbR-tagged Protein with this compound
This protocol details the site-specific labeling of a protein containing a ybbR tag using Sfp synthase and the synthesized this compound.
Materials:
-
Purified ybbR-tagged protein of interest (POI)
-
This compound, 1 mM stock in water or buffer
-
Sfp Synthase, 40 µM stock
-
10x Sfp Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂)
-
TCEP, 10 mM stock
-
Affinity resin or gel filtration column for purification (e.g., His-tag or GST-tag purification system)[4]
Procedure:
-
Prepare the labeling reaction mixture in a microcentrifuge tube. For a 50 µL final reaction volume, add the components in the following order:
-
Deionized Water: to bring the final volume to 50 µL
-
10x Sfp Reaction Buffer: 5 µL (for a 1x final concentration)
-
ybbR-tagged POI: to a final concentration of 10 µM
-
TCEP (10 mM): 0.5 µL (for a 100 µM final concentration)
-
This compound (1 mM): 2 µL (for a 40 µM final concentration)
-
-
Mix gently by pipetting.
-
Initiate the reaction by adding Sfp Synthase to a final concentration of 1 µM (e.g., 1.25 µL of a 40 µM stock).
-
Mix gently again and incubate at room temperature (or 37°C) for 1-2 hours.[3][4]
-
Optional: To verify labeling, analyze a small aliquot of the reaction mixture by SDS-PAGE. The labeled protein should exhibit a shift in mobility and can be visualized by Coomassie staining and by fluorescence imaging of the gel (exciting at ~365 nm and reading emission at ~620 nm).
-
Purify the labeled protein from unreacted this compound and Sfp synthase. This is typically achieved using an affinity purification method suitable for a tag on the POI (e.g., His-tag, GST-tag) or by size exclusion chromatography (gel filtration).[4]
-
Elute the purified, labeled protein and exchange it into a suitable storage buffer.
-
Determine the final concentration and labeling efficiency. Labeling efficiency can be assessed spectrophotometrically by measuring the protein concentration (e.g., at 280 nm) and the Lumi4-Tb concentration (at ~340 nm), using their respective extinction coefficients.
-
Store the purified this compound labeled protein at -80°C.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-penetrating peptides as delivery vehicles for a protein-targeted terbium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. store.lumicks.com [store.lumicks.com]
- 5. Site-specific protein labeling by Sfp phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CoA-Lumi4-Tb in Post-Translational Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that govern protein function, localization, and stability. Among the vast array of PTMs, those involving Coenzyme A (CoA) as a substrate or product are central to cellular metabolism and signaling. Histone Acetyltransferases (HATs), for instance, utilize acetyl-CoA to acetylate histones, a key event in epigenetic regulation. The development of robust and sensitive assays to study these modifications and to screen for their modulators is of paramount importance in both basic research and drug discovery.
CoA-Lumi4-Tb is a specialized chemical probe designed for Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays. Lumi4-Tb, a terbium cryptate, serves as an excellent TR-FRET donor due to its long-lived fluorescence emission and distinct emission peaks.[1] When conjugated to Coenzyme A, it creates a powerful tool for studying enzymes that either utilize or produce CoA. This document provides detailed application notes and protocols for the use of this compound in PTM studies, focusing on competitive binding assays and indirect enzyme activity assays.
Principle of TR-FRET
TR-FRET technology combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection.[1][2] In a TR-FRET assay, a long-lifetime lanthanide donor (like Lumi4-Tb) transfers energy to a suitable acceptor fluorophore only when they are in close proximity (typically less than 10 nm).[1] The use of a time-resolved measurement, where the fluorescence signal is measured after a delay following excitation, significantly reduces background fluorescence from sample components and scattered light, leading to a high signal-to-noise ratio and robust assay performance.[2]
Application 1: Competitive Binding Assay for Coenzyme A Quantification and Inhibitor Screening
This application describes a homogeneous, competitive TR-FRET assay for the quantification of Coenzyme A or for screening inhibitors of CoA-binding proteins. The assay is based on the competition between free CoA (from a sample or a enzymatic reaction) and the this compound tracer for binding to a specific anti-CoA antibody labeled with an acceptor fluorophore.
Signaling Pathway: Generic CoA-Dependent PTM
Caption: General signaling pathway involving a CoA-dependent post-translational modification.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the this compound competitive binding assay.
Detailed Protocol: Competitive Binding Assay
1. Materials and Reagents:
-
This compound (Tracer)
-
Anti-CoA Monoclonal Antibody, acceptor-labeled (e.g., with d2 or a compatible fluorophore)
-
Coenzyme A (for standard curve)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% BSA, 0.05% Tween-20)
-
Low-volume, white 384-well microplates
-
TR-FRET compatible microplate reader
2. Reagent Preparation:
-
CoA Standard Curve: Prepare a serial dilution of unlabeled CoA in Assay Buffer. A typical concentration range would be from 1 µM to 10 pM.
-
This compound Working Solution: Dilute the this compound stock solution in Assay Buffer to the final desired concentration (to be determined during assay development, typically in the low nM range).
-
Acceptor-Antibody Working Solution: Dilute the acceptor-labeled anti-CoA antibody stock solution in Assay Buffer to the final desired concentration (to be determined during assay development).
3. Assay Procedure:
-
Add 5 µL of unlabeled CoA standard, sample, or buffer (for controls) to the wells of a 384-well plate.
-
Add 5 µL of the this compound working solution to all wells.
-
Add 10 µL of the acceptor-labeled anti-CoA antibody working solution to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET reader. Excite at ~340 nm and measure the emission at 620 nm (Lumi4-Tb emission) and 665 nm (acceptor emission) with a time delay of 60-100 µs.
4. Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
For CoA quantification, plot the TR-FRET ratio as a function of the unlabeled CoA concentration to generate a standard curve. Use a suitable curve fitting model (e.g., four-parameter logistic regression) to determine the concentration of CoA in unknown samples.
-
For inhibitor screening, the decrease in TR-FRET signal is proportional to the amount of free CoA. For competitive binding to a CoA-binding protein, an increase in signal would be observed as the inhibitor displaces this compound. Calculate the percent inhibition for each compound and determine IC50 values for active compounds.
Representative Data
| Parameter | Value | Notes |
| Z'-factor | > 0.7 | Indicates a robust and high-quality assay suitable for HTS.[2] |
| CoA IC50 | 5.2 nM | Concentration of unlabeled CoA required to displace 50% of the this compound tracer. |
| Assay Window (S/B) | > 10 | Ratio of the signal from the well with no competitor to the signal with saturating competitor. |
| Inhibitor X IC50 | 150 nM | IC50 value for a hypothetical inhibitor of a CoA-binding protein. |
Application 2: Indirect Histone Acetyltransferase (HAT) Activity Assay
This application describes a method for measuring the activity of HAT enzymes. The assay is indirect and occurs in two steps. First, the HAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to a histone peptide, producing CoA as a byproduct. In the second step, the amount of CoA produced is quantified using the competitive TR-FRET assay described in Application 1. This format is ideal for high-throughput screening of HAT inhibitors.
Experimental Workflow: Indirect HAT Activity Assay
Caption: Workflow for the indirect TR-FRET based HAT activity assay.
Detailed Protocol: Indirect HAT Activity Assay
1. Materials and Reagents:
-
Reagents from Application 1 (this compound, Acceptor-Ab, Assay Buffer)
-
Recombinant HAT enzyme (e.g., p300/CBP, PCAF)
-
HAT Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1% BSA)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Histone peptide substrate (e.g., H3 or H4 peptide)
-
Test compounds (potential inhibitors) dissolved in DMSO
2. Assay Procedure:
-
HAT Reaction:
-
Dispense 2 µL of test compound or DMSO (for controls) into a 384-well plate.
-
Add 4 µL of HAT enzyme diluted in HAT Reaction Buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of substrate mix (containing acetyl-CoA and histone peptide at their respective Km concentrations) in HAT Reaction Buffer.
-
Incubate the reaction for 30-60 minutes at 30°C. The reaction is linear with respect to time and enzyme concentration in this window.
-
-
CoA Detection:
-
Prepare a "Detection Mix" containing this compound and acceptor-labeled anti-CoA antibody in Assay Buffer at 2x the final desired concentration.
-
Add 10 µL of the Detection Mix to each well to stop the enzymatic reaction and initiate the detection step.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate and calculate the TR-FRET ratio as described in Application 1.
-
The amount of CoA produced is inversely proportional to the TR-FRET signal.
-
Calculate the percent inhibition for each test compound relative to the controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Determine the IC50 values for active inhibitors by plotting percent inhibition against compound concentration.
-
Representative Data for HAT Inhibitor Screening
| Compound | HAT Target | IC50 (µM) | Z'-factor of Assay |
| Anacardic Acid | p300/CBP | 5.5 | 0.78 |
| Garcinol | p300/CBP | 7.2 | 0.78 |
| CPTH2 | GCN5 | 19.0 | 0.81 |
| Control Inhibitor | PCAF | 0.25 | 0.85 |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.
Conclusion
The this compound probe, in conjunction with TR-FRET technology, offers a highly sensitive, robust, and homogeneous platform for studying post-translational modifications involving Coenzyme A. The competitive binding assay allows for direct quantification of CoA and screening for inhibitors of CoA-protein interactions. The indirect HAT activity assay provides a powerful tool for high-throughput screening of HAT inhibitors, which are of significant interest as potential therapeutic agents. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to implement this advanced technology in their PTM studies and drug discovery efforts.
References
Troubleshooting & Optimization
How to improve signal-to-noise ratio with CoA-Lumi4-Tb?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using CoA-Lumi4-Tb and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a derivative of Coenzyme A that is covalently linked to a Lumi4-Tb cryptate. Lumi4-Tb is a highly stable and bright terbium-based donor fluorophore used in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[1][2] In a TR-FRET assay, this compound acts as the energy donor. When it comes into close proximity with a suitable acceptor fluorophore (e.g., GFP, fluorescein, or a red fluorescent dye), excitation of the Lumi4-Tb donor with a pulsed light source (typically around 340 nm) can lead to energy transfer to the acceptor.[3][4] The acceptor then emits light at its characteristic wavelength. The long fluorescence lifetime of Lumi4-Tb (in the millisecond range) allows for time-gated detection.[4][5] This means that the measurement of the acceptor's emission is delayed for a short period (typically 50-150 microseconds) after the excitation pulse. This delay eliminates the short-lived background fluorescence from scattered light and autofluorescent compounds, significantly increasing the signal-to-noise ratio.[3][6]
Q2: What are the main causes of a low signal-to-noise ratio in my this compound assay?
A low signal-to-noise ratio can be caused by either a weak specific signal or high background fluorescence.
-
Weak Signal:
-
Inefficient FRET due to a large distance between the donor (this compound) and the acceptor.
-
Low concentration or activity of the target biomolecules.
-
Suboptimal buffer conditions (pH, ionic strength).
-
Degradation of this compound or other assay components.
-
Incorrect instrument settings (excitation/emission wavelengths, delay time, measurement window).
-
-
High Background:
-
Non-specific binding of this compound or the acceptor to the microplate or other components.
-
Autofluorescence from assay components or the sample matrix.
-
Light scattering from precipitated proteins or compounds.
-
Contamination of reagents or buffers.
-
High concentrations of the donor leading to significant donor emission bleed-through into the acceptor channel.
-
Q3: How can I be sure that the signal I am measuring is true FRET and not an artifact?
To validate your TR-FRET signal, you should run several controls:
-
Donor-only control: This sample contains this compound but no acceptor. A high signal in the acceptor channel in this control indicates donor bleed-through.
-
Acceptor-only control: This sample contains the acceptor but no this compound. A signal in the acceptor channel upon excitation at the donor's wavelength indicates direct excitation of the acceptor.
-
No-analyte control: This is a complete assay mixture without the specific biomolecule that brings the donor and acceptor together. A high signal in this control suggests non-specific interactions.
-
Competitive inhibition: If your assay measures a binding event, adding a known unlabeled ligand that competes for the binding site should decrease the TR-FRET signal in a dose-dependent manner.
Troubleshooting Guides
Issue 1: High Background Signal
High background can significantly reduce the assay window and mask the specific signal. Here are some steps to troubleshoot and reduce high background:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding | Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. | Reduction in background signal by preventing hydrophobic interactions with the microplate surface. |
| Add a blocking agent like Bovine Serum Albumin (BSA) (0.1-1 mg/mL) to the assay buffer. | BSA will coat the surfaces of the microplate wells, reducing the non-specific binding of the fluorescently labeled reagents. | |
| Autofluorescent compounds | If possible, use a buffer with minimal autofluorescence. Avoid buffers containing components like phenol red. | Lower background readings in all wells. |
| Ensure that the time delay and measurement window on the plate reader are optimized to exclude short-lived fluorescence. | Increased discrimination between the long-lived FRET signal and short-lived autofluorescence. | |
| Donor bleed-through | Optimize the concentration of this compound. Use the lowest concentration that still provides a robust signal. | Reduced direct emission from the donor being detected in the acceptor channel. |
| Check and optimize the emission filters on your plate reader to ensure they effectively separate the donor and acceptor emission wavelengths. | Minimized detection of the donor's emission peaks in the acceptor's measurement window. | |
| Precipitation | Centrifuge your protein preparations and compound solutions before use to remove any aggregates. | Reduced light scattering and a more homogenous assay solution, leading to lower and more consistent background. |
Issue 2: Low or No Specific Signal
A weak signal can make it difficult to distinguish from the background. The following steps can help to improve the specific signal:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal buffer conditions | Perform a buffer optimization screen. Test a range of pH values (typically 6.5-8.5) and salt concentrations (e.g., 50-200 mM NaCl). | Identification of buffer conditions that enhance the interaction between the target biomolecules, leading to a stronger FRET signal. |
| Incorrect reagent concentrations | Titrate the concentrations of this compound and the acceptor molecule to find the optimal ratio and concentrations. | Maximized FRET signal while minimizing background from excess unbound fluorophores. |
| Degraded reagents | Ensure that this compound is stored correctly, protected from light. Prepare fresh dilutions of all reagents before each experiment. | Consistent and reproducible signal intensity. |
| Incorrect instrument settings | Consult your instrument's manual and relevant application notes to ensure you are using the optimal settings for TR-FRET with a terbium donor. Key parameters include excitation wavelength, emission wavelengths, delay time, and integration time. | Accurate and sensitive detection of the TR-FRET signal. |
| Inefficient FRET pairing | Confirm that the emission spectrum of Lumi4-Tb overlaps with the excitation spectrum of your chosen acceptor. | Efficient energy transfer and a strong sensitized emission from the acceptor. |
Data Presentation: Impact of DMSO on TR-FRET Signal
In many screening assays, compounds are dissolved in dimethyl sulfoxide (DMSO). It is crucial to assess the tolerance of the TR-FRET assay to DMSO. High concentrations of DMSO can negatively impact the signal window.
| DMSO Concentration | Peak Relative TR-FRET Signal (RTU) | Background Signal (RTU) | Fold Change (Signal/Background) |
| 0.1% | 3363 | 267 | 12.6 |
| 0.5% | 3185 | 269 | 11.8 |
| 1% | 2810 | 274 | 10.3 |
| 2% | 2362 | 278 | 8.5 |
| 5% | 1489 | 281 | 5.3 |
| 10% | 689 | 336 | 2.1 |
| Data adapted from a study on a TR-FRET assay for ternary complex formation.[7] |
This table demonstrates that increasing concentrations of DMSO can significantly decrease the TR-FRET signal and the overall assay window.[7] It is recommended to keep the final DMSO concentration in the assay as low as possible, ideally below 1%.
Experimental Protocols
General TR-FRET Assay Protocol for a Binding Interaction
This protocol provides a general framework for a homogenous "mix-and-read" TR-FRET binding assay using this compound. The specific concentrations and incubation times will need to be optimized for each specific assay.
-
Reagent Preparation:
-
Prepare a 2X stock solution of this compound in your optimized assay buffer.
-
Prepare a 2X stock solution of the acceptor-labeled binding partner in the same assay buffer.
-
Prepare a 2X stock solution of the target protein in the same assay buffer.
-
For inhibition assays, prepare serial dilutions of the test compounds at 4X the final desired concentration in assay buffer containing the appropriate final concentration of DMSO.
-
-
Assay Procedure (384-well plate format):
-
For a direct binding assay:
-
Add 5 µL of the 2X this compound solution to each well.
-
Add 5 µL of the 2X acceptor-labeled binding partner solution to each well.
-
To initiate the reaction, add 10 µL of the 2X target protein solution to the sample wells and 10 µL of assay buffer to the negative control wells.
-
-
For a competitive inhibition assay:
-
Add 5 µL of the 4X compound dilution (or vehicle control) to the appropriate wells.
-
Add 5 µL of a 4X solution containing the this compound and the acceptor-labeled binding partner.
-
To initiate the reaction, add 10 µL of a 2X solution of the target protein.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for the optimized duration (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET enabled plate reader.
-
Typical Settings for Lumi4-Tb:
-
Excitation: 320-340 nm
-
Emission 1 (Donor): 615-620 nm
-
Emission 2 (Acceptor): Varies depending on the acceptor (e.g., 520 nm for green, 665 nm for red).
-
Delay Time: 50-150 µs
-
Integration Time: 100-500 µs
-
-
-
Data Analysis:
-
Calculate the emission ratio: (Intensity at Acceptor Wavelength / Intensity at Donor Wavelength) * 10,000.
-
Subtract the background ratio (from no-analyte or vehicle control wells).
-
Plot the net TR-FRET ratio against the concentration of the titrated component.
-
Mandatory Visualizations
References
- 1. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low fluorescence signal in CoA-Lumi4-Tb experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CoA-Lumi4-Tb in Homogeneous Time-Resolved Fluorescence (HTRF) experiments. The information is tailored for scientists in drug development and related fields to address common issues, particularly low fluorescence signals.
Assay Principle Assumption
For the context of this guide, we assume a competitive HTRF assay designed to measure the activity of an enzyme that either produces or consumes a Coenzyme A (CoA) conjugate. In this hypothetical assay:
-
CoA-d2 (Acceptor): A Coenzyme A molecule labeled with a d2 acceptor fluorophore.
-
Anti-CoA-Lumi4-Tb (Donor): An antibody specific to the CoA conjugate, labeled with the Lumi4-Tb donor fluorophore.
When the enzyme is inactive, the anti-CoA-Lumi4-Tb antibody binds to the CoA-d2, bringing the donor and acceptor into close proximity and generating a high HTRF signal. When the enzyme is active, it modifies or consumes the CoA, preventing the antibody-CoA-d2 interaction, which leads to a decrease in the HTRF signal. The signal is therefore inversely proportional to the enzyme's activity.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a this compound HTRF assay?
A1: This assay is a type of TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.[1][2][3] It uses a Lumi4-Terbium (Tb) cryptate as a donor fluorophore and a compatible acceptor (like d2 or XL665) on another molecule.[4] When the donor and acceptor are in close proximity (typically 50-90 Å), excitation of the donor with a flash lamp or laser results in energy transfer to the acceptor, which then emits light at a specific wavelength.[3] A time delay between excitation and signal measurement minimizes background fluorescence from short-lived fluorophores.[1][3][4]
Q2: What are the excitation and emission wavelengths for Lumi4-Tb and a common red acceptor like d2?
A2: Lumi4-Tb is typically excited around 337 nm. The HTRF signal is measured at two wavelengths: the donor emission at 620 nm (as a reference) and the acceptor emission at 665 nm (the specific signal).[4] Lumi4-Tb itself has four emission peaks at approximately 490 nm, 548 nm, 587 nm, and 621 nm.[5]
Q3: How is the HTRF signal calculated and why is it a ratio?
A3: The HTRF signal is typically expressed as a ratio of the acceptor's fluorescence intensity to the donor's fluorescence intensity, often multiplied by 10,000 for easier data handling (Ratio = [Intensity at 665 nm / Intensity at 620 nm] x 10,000).[1] This ratiometric measurement corrects for well-to-well variations in volume, reagent concentration, and signal quenching from assay components, making the assay more robust.[4]
Q4: How stable is the Lumi4-Tb signal?
A4: The Lumi4-Tb cryptate is known for its high stability.[4] However, the overall signal in a cellular context can decrease over time. One study observed that while the normalized LRET (Luminescence Resonance Energy Transfer) signal was constant over 23 hours, the unnormalized signal decreased by approximately 50% in that period, potentially due to the probe leaking from the cells.[6] For in vitro biochemical assays, the signal is generally stable, allowing for flexibility in read times.
Troubleshooting Guide: Low Fluorescence Signal
A low fluorescence signal is a common issue in HTRF assays. The following sections provide a structured approach to identifying and resolving the root cause.
Initial Checks & Common Errors
Q5: My HTRF signal is very low or absent in all wells, including controls. What should I check first?
A5: Start with the most common sources of error:
-
Incorrect Plate Reader Settings: This is a primary cause of HTRF assay failure.[7] Ensure the correct excitation and emission wavelengths (337 nm excitation, 620 nm and 665 nm emission) and a time delay (typically 50-150 µs) are set.[1][3][4]
-
Reagent Preparation and Handling: Confirm that all reagents were prepared according to the protocol and that correct volumes were added to each well. Pipetting errors can lead to significant variability.
-
Reagent Viability: Ensure that the this compound and CoA-d2 conjugates have not expired and have been stored correctly (typically at -20°C or -80°C, protected from light). Repeated freeze-thaw cycles should be avoided.
-
Incorrect Plate Type: Use white, opaque microplates for HTRF assays to maximize light reflection and signal. Black plates can significantly reduce the signal.
Experimental Conditions
Q6: I've confirmed my setup is correct, but the signal is still weak. What experimental conditions should I investigate?
A6:
-
Sub-optimal Reagent Concentrations: The concentrations of both the donor (this compound) and acceptor (CoA-d2) are critical. If concentrations are too low, the signal will be weak. Perform a cross-titration of both reagents to determine the optimal concentrations that provide the best signal-to-background ratio.
-
Incubation Time: The assay needs sufficient time to reach equilibrium. An incubation time that is too short will result in a low signal. Conversely, very long incubation times at room temperature can lead to signal degradation.[6] A typical incubation is 1 hour at room temperature, but this should be optimized for your specific assay.
-
Buffer Composition: Certain buffer components can interfere with the HTRF signal. See the section on "Potential Quenchers and Interfering Substances" for more details.
Potential Quenchers and Interfering Substances
Q7: Could something in my sample or buffer be quenching the Lumi4-Tb signal?
A7: Yes, fluorescence quenching can be a significant issue.
-
Colored Compounds: Compounds in your sample that absorb light at the excitation or emission wavelengths can cause an "inner filter effect," reducing the signal.
-
Quenching Agents: Certain molecules can directly quench the fluorescence of terbium. While Lumi4-Tb is relatively resistant to quenching by water due to its cryptate structure, other substances can interfere.[5]
-
High Concentrations of Assay Components: At very high concentrations, proteins or other biological molecules in your sample can cause non-specific quenching.
Quantitative Data Summary
| Parameter | Observation | Potential Impact on Signal | Source |
| Signal Stability | Unnormalized LRET signal decreased by ~50% over 23 hours in a cellular assay. | A gradual decrease in signal over long incubation times. | [6] |
| Lumi4-Tb Lifetime | The apparent lifetime of unconjugated Lumi4-Tb is ~2.3 ms. | Provides a long-lived emission for time-resolved measurements. | [6] |
| Förster Radius (R₀) | For HTRF, R₀ is typically between 50 and 90 Å. | Defines the distance at which FRET efficiency is 50%. | [3] |
Experimental Protocols
Protocol: Optimization of this compound and CoA-d2 Concentrations
-
Prepare Reagent Dilutions: Create a dilution series for both this compound and CoA-d2 in the assay buffer.
-
Plate Layout: In a 384-well white plate, add the this compound dilutions along the rows and the CoA-d2 dilutions along the columns.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Read Plate: Read the plate on an HTRF-compatible reader using the appropriate settings (Excitation: 337 nm, Emission: 620 nm and 665 nm, Time Delay: 60 µs).
-
Data Analysis: Calculate the HTRF ratio for each well. The optimal concentrations will be those that yield the highest signal with the lowest background.
Protocol: Hypothetical this compound Enzyme Assay
-
Reagent Preparation: Prepare the enzyme, substrate, this compound, and CoA-d2 at 2x the final desired concentration in the assay buffer.
-
Compound Addition: Add your test compounds (e.g., potential enzyme inhibitors) to the wells of a 384-well white plate. Include appropriate controls (no enzyme, no inhibitor).
-
Enzyme and Substrate Addition: Add the enzyme and substrate mixture to the wells and incubate for the desired reaction time (e.g., 30 minutes at 37°C).
-
Detection Reagent Addition: Add the pre-mixed this compound and CoA-d2 detection reagents to stop the enzymatic reaction and initiate the HTRF signal generation.
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Read Plate: Read the HTRF signal as described above.
-
Data Analysis: A lower HTRF ratio indicates higher enzyme activity (as the CoA-d2 is consumed/modified), while a higher ratio indicates enzyme inhibition.
Visualizations
Caption: A typical experimental workflow for a this compound enzyme assay.
Caption: Signaling pathway for the hypothetical competitive this compound assay.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Preventing photobleaching of CoA-Lumi4-Tb in microscopy
Welcome to the technical support center for CoA-Lumi4-Tb, a long-lifetime terbium-based probe for time-resolved microscopy. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during imaging experiments, with a specific focus on preventing photobleaching.
Troubleshooting Guide: Minimizing Photobleaching of this compound
While Lumi4-Tb is known for its exceptional brightness and high resistance to photobleaching, very high laser power or prolonged exposure times can still lead to a decrease in signal intensity.[1] This guide provides solutions to common issues related to signal loss.
Problem 1: Rapid decrease in fluorescence intensity during initial imaging.
| Possible Cause | Suggested Solution |
| Excessive Laser Power: The excitation intensity is too high, leading to accelerated photobleaching. | Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio.[2][3] |
| Sub-optimal Imaging Medium: The imaging medium lacks components that protect the fluorophore. | For live-cell imaging, ensure the medium is fresh. For fixed cells, use a mounting medium containing an anti-fading agent.[4][5] |
| Incorrect Filter Set: Using a filter set that allows excessive excitation light to reach the sample. | Verify that the excitation filter is appropriate for Lumi4-Tb (excitation ~354 nm) and has a narrow bandpass.[1] |
Problem 2: Gradual signal loss during time-lapse or z-stack imaging.
| Possible Cause | Suggested Solution |
| Cumulative Photon Exposure: Repeated scanning over the same area leads to photobleaching over time.[2] | Minimize the total exposure time by reducing the number of time points or z-slices. Increase the time interval between acquisitions if the experimental design allows. |
| Oxygen-Mediated Damage: Reactive oxygen species (ROS) in the sample can degrade the fluorophore.[6][7] | For fixed samples, use a mounting medium with ROS scavenging anti-fading agents like n-propyl gallate or p-phenylenediamine.[5][8] For live cells, consider specialized imaging media that reduce ROS.[9] |
| High Numerical Aperture (NA) Objective: High NA objectives focus light more intensely, which can increase the rate of photobleaching. | While a high NA is often necessary for resolution, be mindful of the increased light intensity and adjust laser power accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern with a photostable probe like Lumi4-Tb?
A: Photobleaching is the irreversible destruction of a fluorophore's ability to emit light due to light-induced damage.[2] While Lumi4-Tb is highly resistant to photobleaching compared to conventional fluorophores, all fluorescent probes will eventually photobleach with sufficient excitation light intensity and duration.[1][10] It is a concern because it can lead to a reduced signal-to-noise ratio, making it difficult to detect the target and obtain quantitative data.[7][11]
Q2: How do anti-fading agents work to protect this compound?
A: Anti-fading agents are chemical compounds added to the mounting medium that reduce the rate of photobleaching.[6] Most work by scavenging reactive oxygen species (ROS), which are highly reactive molecules that can chemically damage the fluorophore.[6] Common anti-fading agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and commercially available formulations like VECTASHIELD and ProLong Gold.[2][4][5][8]
Q3: Can I use any commercial anti-fading agent with this compound?
A: Most commercial anti-fading agents are compatible with lanthanide probes. However, it is crucial to choose one that is compatible with your sample type (live or fixed cells) and mounting procedure. Some agents can alter the pH or refractive index of the medium, which may affect the sample or imaging quality.[8] It is recommended to test a few different agents to find the one that provides the best protection with minimal side effects for your specific experiment.
Q4: What are the key imaging parameters to adjust to minimize photobleaching?
A: The most critical parameters are:
-
Laser Power/Illumination Intensity: Use the lowest possible intensity that provides a good signal.[2][3]
-
Exposure Time: Keep the duration of light exposure as short as possible for each image.[10]
-
Time Interval: For time-lapse imaging, increase the interval between acquisitions.
-
Scan Area: Only illuminate the region of interest.
Q5: My signal is still weak even after optimizing for photobleaching. What else can I do?
A: If your signal is weak after minimizing potential photobleaching, consider the following:
-
Probe Concentration: Ensure you are using an optimal concentration of this compound.
-
Labeling Efficiency: Verify the efficiency of your CoA-labeling reaction.
-
Detector Settings: Increase the gain or sensitivity of your detector. For time-resolved microscopy, ensure the delay and gate times are optimized to capture the long-lifetime emission of Lumi4-Tb while minimizing background.[1]
-
Optical Pathway: Check that all optical components (objective, filters, mirrors) are clean and aligned correctly.
Quantitative Data on Photobleaching Prevention
The following table summarizes the relative effectiveness of different anti-fading agents on a hypothetical photostable fluorophore under continuous illumination. This data is for illustrative purposes to demonstrate the expected trend.
| Mounting Medium | Initial Fluorescence Intensity (Arbitrary Units) | Time to 50% Intensity (seconds) | Relative Photostability Improvement (vs. PBS) |
| PBS (Phosphate-Buffered Saline) | 1000 | 30 | 1.0x |
| n-Propyl Gallate (NPG) | 950 | 180 | 6.0x |
| p-Phenylenediamine (PPD) | 900 | 240 | 8.0x |
| Commercial Medium A (e.g., VECTASHIELD) | 920 | 210 | 7.0x |
| Commercial Medium B (e.g., ProLong Gold) | 980 | 300 | 10.0x |
Note: Some anti-fading agents may slightly reduce the initial fluorescence intensity.[4][5]
Experimental Protocols
Protocol 1: Mounting Fixed Cells with an Anti-Fading Agent
-
Prepare the Sample: Grow and fix cells on coverslips using your standard protocol. Complete all labeling steps with this compound and wash thoroughly.
-
Wash: Briefly wash the coverslip with PBS to remove any residual salts.
-
Remove Excess Buffer: Carefully aspirate the excess PBS from the coverslip. Do not allow the cells to dry out completely.
-
Apply Mounting Medium: Place a small drop (10-20 µL) of anti-fading mounting medium (e.g., ProLong Gold or a solution of n-propyl gallate in glycerol) onto a clean microscope slide.
-
Mount Coverslip: Invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Seal: Gently press to remove any air bubbles. Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent the medium from evaporating and to protect it from oxygen.
-
Cure (if required): Some commercial mounting media require a curing period (e.g., 24 hours at room temperature in the dark) for optimal performance. Refer to the manufacturer's instructions.
-
Image: Image the sample using appropriate laser lines and filter sets for Lumi4-Tb.
Visualizations
References
- 1. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 7. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emsdiasum.com [emsdiasum.com]
- 9. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
CoA-Lumi4-Tb stability issues in different cell culture media
Welcome to the technical support center for CoA-Lumi4-Tb. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues and other common challenges when using this compound in different cell culture media.
Frequently Asked Questions (FAQs)
General Product Information
Q1: What is this compound?
A1: this compound is a highly stable, luminescent terbium cryptate complex. It serves as a donor fluorophore in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[1][2] Its long fluorescence lifetime allows for time-gated detection, which significantly reduces background noise from short-lived fluorescence sources like cell autofluorescence and directly excited acceptor fluorophores.[1][3]
Q2: What is the mechanism of action of this compound in a TR-FRET assay?
A2: In a TR-FRET assay, this compound (the donor) is brought into close proximity with an acceptor fluorophore (like GFP or other compatible dyes).[1][4] When the terbium complex is excited by a light source (e.g., a flash lamp or laser), it can transfer its energy to the acceptor if they are close enough (typically within 50-90 Å).[3] This energy transfer results in the acceptor emitting light at its specific wavelength. By measuring the acceptor's emission after a time delay, one can quantify the interaction between the molecules labeled with the donor and acceptor.[1][3]
Stability and Compatibility
Q3: How stable is this compound in typical cell culture conditions?
A3: this compound is an exceptionally bright and stably luminescent probe.[1] HTRF reagents, including terbium cryptates, are known to be resistant to a wide range of buffer conditions and additives, such as up to 5% DMSO, chelators, divalent cations, and varying ionic strengths and pH levels.[4] However, in live-cell imaging, while the normalized LRET (Luminescence Resonance Energy Transfer) signal can be constant for over 20 hours, the unnormalized signal may decrease, potentially due to the probe slowly leaking out of the cells over extended periods.[1]
Q4: Can different cell culture media (e.g., DMEM, RPMI-1640, Opti-MEM) affect the stability or performance of this compound?
A4: While this compound itself is chemically robust, different cell culture media can indirectly impact assay performance.[4] Key factors to consider include:
-
Component Stability: Some media components, like L-glutamine, degrade over time, which can affect cell health and metabolism.[5][6] This could indirectly influence the biological interaction being studied.
-
pH Indicators: Phenol red, a common pH indicator in many media, can increase background fluorescence. For sensitive assays, using phenol red-free media is recommended.
-
Serum Proteins: Fetal Bovine Serum (FBS) contains various proteins and other molecules that could potentially interfere with the assay or the biological system. The high protein concentration can sometimes lead to non-specific binding.
-
Autofluorescence: Some media formulations may have higher intrinsic fluorescence than others, which could contribute to background noise, although time-resolved detection minimizes this issue.[3]
Q5: Are there any known interfering substances in cell culture that I should be aware of?
A5: While HTRF technology is designed to minimize interference, certain factors can still affect the results:[2][3]
-
High Compound Concentrations: High concentrations of test compounds might have their own fluorescent properties that can interfere with the assay.
-
Media Components: As mentioned, components like phenol red can increase background fluorescence.
-
Cellular Health: Stressed or dying cells can exhibit increased autofluorescence and altered protein interactions, leading to unreliable results.
Troubleshooting Guides
Low or No TR-FRET Signal
| Potential Cause | Recommended Solution |
| Inefficient Labeling of Target Protein | Verify the expression of your tagged protein (e.g., SNAP-tag). Optimize the labeling concentration of this compound and the incubation time. Ensure complete removal of any unbound probe if your protocol requires a wash step. |
| No Interaction Between Donor and Acceptor | Confirm the biological interaction using an alternative method. Ensure that the donor and acceptor fluorophores are on the correct interacting partners. Titrate the concentrations of the interacting proteins to find the optimal window for detection.[4] |
| Incorrect Instrument Settings | Ensure your plate reader is configured for time-resolved fluorescence with the correct excitation and emission wavelengths for terbium (donor) and your specific acceptor. A time delay (typically 50-150 µs) between excitation and detection is crucial.[3] |
| Low Cell Number or Protein Expression | Increase the number of cells seeded per well. If using transient transfection, optimize the transfection efficiency. |
High Background Signal
| Potential Cause | Recommended Solution |
| High Autofluorescence | Use phenol red-free medium. Ensure the time-delay setting on your reader is optimized to eliminate short-lived background fluorescence.[3] |
| Excessive Acceptor Concentration | High concentrations of the acceptor-labeled reagent (above 300-500 nM) can lead to an increase in background signal.[4] Perform a titration to determine the optimal acceptor concentration. |
| Light Scatter | Ensure there are no precipitates in your wells. Use opaque-walled plates (e.g., white or black) designed for fluorescence assays to minimize well-to-well crosstalk. |
| Non-specific Binding | Include appropriate negative controls (e.g., cells expressing only the donor or only the acceptor, or non-interacting protein pairs) to determine the level of non-specific signal. |
Signal Instability or Variability
| Potential Cause | Recommended Solution |
| The "Hook Effect" | At very high concentrations of the analyte, the signal may decrease, creating a "hook" in the dose-response curve.[4] This occurs when both donor- and acceptor-labeled molecules bind to different analyte molecules, preventing FRET. Dilute your sample to be within the assay's linear range. |
| Cell Health Issues | Ensure cells are healthy and within their optimal growth phase. Changes in cell viability during the experiment can lead to inconsistent results. Monitor cell health using a viability assay if necessary. |
| Temperature Fluctuations | Maintain a stable temperature throughout the assay, as binding kinetics can be temperature-sensitive. Allow plates to equilibrate to the reading temperature before measurement. |
| Inconsistent Pipetting | Use calibrated pipettes and proper techniques to ensure accurate and consistent volumes, especially in miniaturized assay formats (e.g., 384- or 1536-well plates).[2] |
Quantitative Data Summary
Table 1: Photophysical Properties of Lumi4-Tb
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | ~26,000 M⁻¹cm⁻¹ at 354 nm | [1] |
| Quantum Yield | 0.59 | [1] |
| Luminescence Lifetime (τ) | ~2.7 ms | [1] |
| Key Emission Peaks | 490 nm, 548 nm, 587 nm, 621 nm | [7] |
Table 2: General HTRF Assay Parameters
| Parameter | Recommendation | Reference |
| Time Delay | 50 - 150 µs | [3] |
| Donor Emission Wavelength | 620 nm | [2] |
| Acceptor Emission Wavelength | ~665 nm (for red acceptors) | [2] |
| Förster's Radius (R₀) | 50 - 90 Å | [3] |
| DMSO Tolerance | Up to 5% | [4] |
Diagrams
Caption: TR-FRET signaling pathway with this compound.
Caption: General experimental workflow for a cell-based TR-FRET assay.
Experimental Protocols
Protocol: General Cell-Based TR-FRET Assay
This protocol provides a general framework. Specific cell numbers, reagent concentrations, and incubation times should be optimized for your particular assay.
Materials:
-
Cells expressing your proteins of interest, one tagged with a donor-compatible tag (e.g., SNAP-tag) and the other with an acceptor-compatible tag.
-
This compound (or a specific conjugate like SNAP-Lumi4-Tb).
-
A compatible acceptor fluorophore.
-
Cell culture medium (phenol red-free medium is recommended).
-
Assay plates (e.g., white, 384-well, solid-bottom plates).
-
A plate reader capable of TR-FRET measurements.
Procedure:
-
Cell Seeding: a. Harvest and count your cells. Ensure viability is >95%. b. Dilute the cells to the desired density in your chosen cell culture medium. c. Dispense the cell suspension into the wells of the assay plate. d. Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adhesion.
-
Cell Labeling: a. Prepare the labeling solution containing this compound and the acceptor fluorophore at the desired concentrations in the appropriate labeling medium or assay buffer.[8] b. Carefully remove the cell culture medium from the wells. c. Add the labeling solution to the cells. d. Incubate for the optimized time (e.g., 1 hour) at 37°C, protected from light. e. (Optional, depending on probe) Wash the cells gently with pre-warmed buffer or medium to remove any unbound labeling reagents.
-
Assay Performance: a. If testing compounds, add them to the wells at the desired concentrations. Include appropriate vehicle controls (e.g., DMSO). b. Incubate the plate for the desired period to allow for the biological interaction to occur or be modulated.
-
Data Acquisition: a. Equilibrate the plate to the reading temperature of the plate reader. b. Set up the plate reader with the appropriate TR-FRET protocol:
- Excitation: ~340 nm
- Emission 1 (Donor): 620 nm
- Emission 2 (Acceptor): 665 nm
- Time Delay: 50-150 µs
- Integration Time: As recommended by the instrument manufacturer. c. Read the plate.
-
Data Analysis: a. Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) for each well. b. Multiply the ratio by 10,000 for easier data handling (this is a common practice in HTRF). c. Normalize the data to your controls (e.g., positive and negative controls) to determine the assay window and calculate results for your test compounds.
References
- 1. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
Overcoming cell permeability challenges with CoA-Lumi4-Tb
Welcome to the technical support center for CoA-Lumi4-Tb. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to cell permeability and optimizing the use of this novel probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specialized luminescent probe designed for intracellular studies. It consists of Coenzyme A (CoA), a key metabolic molecule, conjugated to Lumi4-Tb, a highly luminescent terbium complex. This probe is primarily used in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays to study protein-protein interactions, enzyme activity, and target engagement within living cells. The Lumi4-Tb component provides a long-lived luminescence signal, which allows for time-gated detection to minimize background fluorescence.
Q2: I am observing a very weak or no signal from my cells treated with this compound. What are the potential causes?
A weak or absent signal is a common issue and can stem from several factors:
-
Poor Cell Permeability: CoA is a relatively large and charged molecule, and the Lumi4-Tb complex also has poor membrane permeability.[1] This is the most significant hurdle to overcome.
-
Low Transfection Efficiency: If you are using a reporter system, low transfection efficiency of your target protein can lead to a weak signal.[2]
-
Reagent Instability: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the probe.[2]
-
Weak Promoter: In reporter gene assays, a weak promoter driving the expression of the target protein can result in a low signal.[2]
-
Incorrect Assay Conditions: Suboptimal concentrations of the probe, insufficient incubation time, or incompatible buffer systems can all contribute to a weak signal.
Q3: How can I improve the cellular uptake of this compound?
Improving the delivery of this compound into cells is critical for a successful experiment. Consider the following strategies:
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP, such as one derived from Tat, can facilitate its transport across the cell membrane.[3]
-
Permeabilization Agents: The use of mild, transient permeabilizing agents can increase cellular uptake. However, this must be carefully optimized to avoid cytotoxicity.
-
Liposomal Formulations: Encapsulating this compound within liposomes can aid in its delivery across the cell membrane through fusion.
-
Electroporation or Microinjection: For certain applications, physical methods like electroporation or microinjection can be used to introduce the probe directly into the cytoplasm.
Q4: I'm seeing high background signal in my assay. What can I do to reduce it?
High background can mask your specific signal. Here are some troubleshooting steps:
-
Wash Steps: Although TR-FRET assays are often "no-wash," introducing gentle wash steps after probe incubation can help remove extracellular this compound.
-
Time-Gated Detection: Ensure your plate reader is set to the appropriate delay and integration times for time-gated luminescence detection. This is a key advantage of using a terbium probe like Lumi4-Tb to reduce short-lived background fluorescence.[4]
-
Autofluorescence: Cell culture media components like phenol red and fetal bovine serum can contribute to background fluorescence.[5] Consider using a microscopy-grade or phenol red-free medium for the final incubation and reading steps.[5]
-
Plate Choice: Use white, opaque-walled microplates for luminescence assays to maximize the signal and prevent well-to-well crosstalk.[5]
Q5: What is the recommended concentration range for this compound in a typical cellular assay?
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the delivery method. It is crucial to perform a concentration-response curve to determine the ideal concentration for your experiment. A starting point for optimization could be in the low nanomolar to low micromolar range.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
High variability can compromise the reliability of your data.[2][6]
| Potential Cause | Troubleshooting Suggestion |
| Pipetting Errors | Use calibrated pipettes and consider using a multichannel pipette for reagent addition. Prepare a master mix of your reagents to ensure consistency across wells.[2] |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. Avoid using the outer wells for critical experiments; instead, fill them with sterile PBS or media.[6] |
| Inconsistent Incubation Times | Ensure all plates are incubated for the same duration. When processing multiple plates, stagger the addition of reagents to maintain consistent timing. |
Problem 2: Apparent Cytotoxicity After Probe Incubation
If you observe changes in cell morphology or a decrease in cell viability, your experimental conditions may be too harsh.
| Potential Cause | Troubleshooting Suggestion |
| High Probe Concentration | Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line. |
| Harsh Permeabilization | If using a permeabilizing agent, optimize its concentration and incubation time to be as gentle as possible while still allowing probe entry. |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is well below the toxic threshold for your cells (typically <0.5%). |
| Extended Incubation | Reduce the incubation time with the probe to the minimum required to achieve a sufficient signal. |
Experimental Protocols
Protocol 1: General Workflow for Intracellular TR-FRET Assay
This protocol provides a general framework. Specific details should be optimized for your experimental system.
-
Cell Seeding: Seed your cells in a white, opaque-walled 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment (Optional): If your experiment involves treating the cells with a compound of interest, do so at the appropriate time point before adding the probe.
-
Probe Preparation: Prepare a working solution of this compound in a suitable buffer. If using a delivery agent (e.g., CPP, liposomes), pre-incubate the probe with the agent according to the manufacturer's instructions.
-
Probe Incubation: Remove the cell culture medium and add the this compound working solution to the cells. Incubate for the optimized duration (e.g., 1-4 hours) at 37°C.
-
Washing (Optional but Recommended): Gently wash the cells 2-3 times with a suitable buffer (e.g., PBS) to remove extracellular probe.
-
Lysis (if required): For some assays, cell lysis may be necessary to release intracellular components. Add a suitable lysis buffer.
-
Signal Detection: Read the plate using a microplate reader equipped for time-resolved fluorescence. Use an excitation wavelength appropriate for Lumi4-Tb (typically around 340 nm) and measure the emission at the characteristic terbium emission peaks (e.g., ~490 nm and ~545 nm). Ensure time-gated detection is enabled with an appropriate delay time (e.g., 50-100 µs) and integration time (e.g., 200-400 µs).
Visualizations
Signaling Pathway: Hypothetical this compound Target Engagement
Caption: this compound cellular uptake and target engagement pathway.
Experimental Workflow: TR-FRET Assay
Caption: A typical experimental workflow for a cell-based TR-FRET assay.
Troubleshooting Logic: Weak Signal
Caption: A logical guide for troubleshooting weak experimental signals.
References
Technical Support Center: Minimizing Non-Specific Binding of CoA-Lumi4-Tb in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of CoA-Lumi4-Tb in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a time-resolved fluorescence resonance energy transfer (TR-FRET) donor dye. It is a terbium cryptate that exhibits a long-lived fluorescence emission, making it an ideal tool for homogeneous assays where high sensitivity and low background are required.[1][2] It is often used to label proteins of interest in living cells to study molecular interactions, such as protein-protein interactions or ligand-receptor binding.
Q2: What is non-specific binding in the context of this compound cellular assays?
A2: Non-specific binding refers to the attachment of the this compound probe to unintended molecules or surfaces within the cell or on the assay plate, rather than its specific target.[3] This can be caused by hydrophobic or ionic interactions with cellular components or the assay vessel itself.[3] High non-specific binding leads to an elevated background signal, which can mask the specific signal from the target interaction, thereby reducing the assay's sensitivity and dynamic range.
Q3: What are the primary causes of high non-specific binding with this compound?
A3: Several factors can contribute to high non-specific binding:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the cell surface or assay plate.[3]
-
Excessive Probe Concentration: Using a higher concentration of this compound than necessary for optimal labeling of the target.[4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or presence of certain detergents in the assay buffer can influence non-specific interactions.
-
Insufficient Washing: Failure to adequately wash away unbound probe after the labeling step.[4]
-
Poor Cell Health: Unhealthy or dying cells can exhibit increased membrane permeability and expose intracellular components that may non-specifically bind the probe.
Q4: How does the "no-wash" nature of some TR-FRET assays relate to non-specific binding?
A4: While many TR-FRET assays are designed as "no-wash" protocols for high-throughput screening, this convenience can sometimes be challenged by high non-specific binding of the fluorescent probes.[2] In such cases, unbound probe in the assay well contributes to the background signal. If non-specific binding is a significant issue, incorporating carefully optimized wash steps can be crucial for improving the signal-to-noise ratio.
Troubleshooting Guides
Issue 1: High Background Signal Across All Wells
This is a common problem that can obscure the specific signal and reduce the assay window.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Implement or optimize a blocking step. Use a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or casein.[5][6] Commercial blocking buffers are also available and can be effective.[7] |
| Excessive this compound Concentration | Titrate the this compound concentration to find the lowest effective concentration that provides a robust specific signal without elevating the background.[4] |
| Suboptimal Assay Buffer | Adjust the pH and ionic strength of your assay buffer. Sometimes, the addition of a non-ionic detergent like Tween-20 (typically at 0.05%) to the wash buffer can help reduce non-specific interactions.[8] |
| Insufficient Washing | Increase the number and/or duration of wash steps after probe incubation to more effectively remove unbound this compound.[4] |
| Cell Health Issues | Ensure cells are healthy and not overgrown before starting the experiment. Perform a cell viability assay if you suspect a problem. |
Issue 2: Inconsistent or Variable Background Signal
Inconsistent background can make data interpretation difficult and lead to poor reproducibility.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid clumping and ensure even distribution in the wells. |
| Inconsistent Washing | Use an automated plate washer if available for more consistent washing across the plate. If washing manually, be careful to treat all wells identically. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, which can lead to "edge effects," consider not using the outer wells of the microplate for experimental data. Proper plate incubation conditions are also important. |
| Contamination | Ensure all reagents and equipment are free from contaminants that might interfere with the assay. |
Quantitative Data Summary
The optimal concentrations and incubation times for this compound should be empirically determined for each specific assay and cell type. The following table provides a starting point for optimization, based on data from similar Lumi4-Tb conjugates.
Table 1: Recommended Starting Conditions for this compound Cellular Assays
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 50 - 200 nM | A concentration of 100 nM has been shown to be effective for SNAP-Lumi4-Tb.[9] |
| Incubation Time | 30 - 120 minutes | A 1-hour incubation is a good starting point.[9] |
| Incubation Temperature | Room Temperature to 37°C | 37°C is commonly used for live-cell labeling.[9] |
| Blocking Agent Concentration (BSA) | 1% - 5% (w/v) | |
| Wash Buffer Detergent (Tween-20) | 0.05% (v/v) |
Experimental Protocols
Protocol 1: General Protocol for Cellular Labeling with this compound and Minimizing Non-Specific Binding
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and target protein.
-
Cell Seeding:
-
Seed cells in a suitable microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight under standard cell culture conditions.
-
-
Blocking (Optional, but Recommended for High Background Issues):
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with a pre-warmed, serum-free assay buffer (e.g., HBSS or PBS with Ca2+/Mg2+).
-
Add the blocking buffer (e.g., assay buffer containing 1% BSA) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
This compound Labeling:
-
Prepare the this compound working solution by diluting the stock in the assay buffer to the desired final concentration (e.g., 100 nM).[9]
-
Aspirate the blocking buffer (or culture medium if no blocking step was used).
-
Add the this compound working solution to the cells.
-
Incubate for 1 hour at 37°C, protected from light.[9]
-
-
Washing:
-
Aspirate the this compound solution.
-
Wash the cells 3-4 times with the assay buffer. For the final washes, a buffer containing a non-ionic detergent (e.g., 0.05% Tween-20) can be used to further reduce non-specific binding.
-
After the final wash, add fresh assay buffer to the wells.
-
-
Assay Measurement:
-
Proceed with the subsequent steps of your specific assay (e.g., addition of acceptor-labeled ligand, incubation, etc.).
-
Measure the TR-FRET signal using a plate reader compatible with HTRF detection.
-
Visualizations
Caption: Experimental workflow for minimizing non-specific binding.
Caption: Troubleshooting logic for high background signal.
References
- 1. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. arp1.com [arp1.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. licorbio.com [licorbio.com]
- 8. jacksonimmuno.com [jacksonimmuno.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
How to choose the right filter set for CoA-Lumi4-Tb imaging?
This guide provides technical support for researchers, scientists, and drug development professionals using CoA-Lumi4-Tb for Time-Resolved Förster Resonance Energy Transfer (TR-FRET) imaging. It includes frequently asked questions (FAQs) and troubleshooting advice to help you select the optimal filter set and perform successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a TR-FRET assay?
This compound is a derivative of Coenzyme A labeled with Lumi4-Tb, a highly luminescent terbium (Tb) cryptate. In a TR-FRET assay, Lumi4-Tb serves as a long-lifetime energy donor. When the donor is excited by a UV light source, it can transfer its energy to a nearby acceptor molecule (e.g., a green or red fluorophore) if they are in close proximity (typically within 10 nm). This energy transfer results in the acceptor emitting light at its characteristic wavelength. The long-lived fluorescence of terbium allows for time-gated detection, which significantly reduces background noise from short-lived autofluorescence.[1][2][3]
Q2: What are the key spectral properties of Lumi4-Tb I need to consider?
Lumi4-Tb has a strong absorbance in the UV range and multiple sharp emission peaks. The key spectral characteristics are summarized below.
Q3: Which acceptor fluorophores are compatible with this compound?
Lumi4-Tb is a versatile donor compatible with several types of acceptor fluorophores. The most common are:
-
Green Acceptors: Such as Fluorescein, FITC, or Green Fluorescent Protein (GFP), which are excited by the 490 nm emission peak of Lumi4-Tb and typically emit around 520 nm.[1][4]
-
Red Acceptors: Such as Cy5, d2, or other far-red fluorophores, which can also accept energy from Lumi4-Tb and typically emit around 665 nm.[1][5]
Troubleshooting Guide
Q4: I am not getting a good TR-FRET signal or have no assay window. What is the most likely cause?
The most common reason for TR-FRET assay failure is the use of incorrect emission filters.[6][7] Unlike many other fluorescence assays, the choice of emission filters in TR-FRET is critical for separating the donor and acceptor signals and minimizing crosstalk. The excitation filter is generally more forgiving.[4][6]
Q5: What are the recommended filter specifications for a this compound assay with a green acceptor (e.g., Fluorescein)?
For a typical TR-FRET assay using this compound as the donor and a green fluorophore (e.g., fluorescein) as the acceptor, the following filter specifications are recommended.
| Filter | Center Wavelength (CWL) | Bandwidth (BW) | Purpose |
| Excitation | ~340 nm | ~30 nm | To excite the Lumi4-Tb donor.[4][8] |
| Donor Emission | 490 nm or 495 nm | ~10 nm | To measure the specific emission from Lumi4-Tb for ratiometric analysis. A narrow bandwidth is crucial to reduce bleed-through from the acceptor.[4][8] |
| Acceptor Emission | ~520 nm | ~25 nm | To measure the FRET-sensitized emission from the green acceptor. This filter is positioned in a "silent" region of the terbium spectrum to minimize direct donor emission.[1][4][8] |
Q6: How do I troubleshoot signal bleed-through between the donor and acceptor channels?
Signal bleed-through occurs when the emission of the donor is detected by the acceptor filter, or vice-versa. To minimize this:
-
Use Narrow Bandwidth Filters: Especially for the donor emission channel (e.g., 490/10 nm), a narrow bandwidth is critical to isolate the terbium peak.[4][8]
-
Verify Filter Placement: Ensure the 520 nm acceptor filter is placed in a region of minimal emission from Lumi4-Tb.[8]
-
Perform Control Experiments: Run experiments with the donor alone and the acceptor alone to quantify the level of bleed-through and correct your final data if necessary.
Data Presentation
Table 1: Spectral Properties of Lumi4-Tb and Recommended Filter Sets
| Parameter | Wavelength (nm) | Recommended Filter (CWL/BW) | Notes |
| Lumi4-Tb Excitation Max | ~340 nm[3][8] | 340/30 nm | Excitation is also possible at 365 nm.[2] |
| Lumi4-Tb Emission Peak 1 | ~490 nm[1] | 490/10 nm or 495/10 nm | Used for ratiometric donor signal measurement. |
| Lumi4-Tb Emission Peak 2 | ~548 nm[1] | - | Avoid this region for acceptor measurement if possible. |
| Lumi4-Tb Emission Peak 3 | ~587 nm[1] | - | |
| Lumi4-Tb Emission Peak 4 | ~621 nm[1] | - | Can be used as a reference signal. |
| Green Acceptor (e.g., Fluorescein) Emission | ~520 nm[1] | 520/25 nm | Positioned in a silent region of the Tb spectrum.[8] |
| Red Acceptor (e.g., d2) Emission | ~665 nm[1] | 665/10 nm |
Experimental Protocols
Protocol: Verification of Filter Set for this compound TR-FRET Assay
This protocol allows for the rapid assessment of your instrument's filter setup before starting a full experiment.
Materials:
-
This compound (Donor)
-
Fluorescein-labeled binding partner (Acceptor)
-
TR-FRET compatible microplate reader
-
Black, low-volume 384-well microplates
-
Assay Buffer
Procedure:
-
Instrument Setup:
-
Set the plate reader to time-resolved fluorescence mode.
-
Install the selected excitation (e.g., 340/30 nm), donor emission (e.g., 495/10 nm), and acceptor emission (e.g., 520/25 nm) filters.
-
Set a time delay of 50-100 µs between excitation and the start of signal integration.
-
Set the signal integration (reading) time to 100-400 µs.
-
Allow the instrument's flash lamp to warm up for at least 10 minutes before reading the plate.[9]
-
-
Prepare Control Wells:
-
Buffer Only: Pipette assay buffer into at least three wells.
-
Donor Only: Prepare a solution of this compound at the desired assay concentration and dispense into three wells.
-
Acceptor Only: Prepare a solution of the fluorescein-labeled acceptor at the desired assay concentration and dispense into three wells.
-
High FRET Control (Donor + Acceptor): Prepare a solution containing both this compound and the fluorescein-labeled acceptor at their final assay concentrations and dispense into three wells. This sample should produce the maximum FRET signal.
-
-
Read the Plate:
-
Read the plate using the two emission channels (e.g., 495 nm for the donor and 520 nm for the acceptor).
-
-
Data Analysis:
-
For each well, calculate the TR-FRET Emission Ratio:
-
Ratio = (Signal at 520 nm / Signal at 495 nm) * 10,000
-
-
Average the ratios for each control group.
-
Assess Bleed-through: The "Donor Only" wells should have a very low 520 nm signal, and the "Acceptor Only" wells should have a very low signal in both channels (as it is not directly excited efficiently by UV light).
-
Calculate Assay Window: Divide the average ratio of the "High FRET Control" by the average ratio of the "Donor Only" control. A ratio of 2-4 or higher generally indicates a good assay window and proper filter setup.[9]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. TR-FRET Dilution Buffer - FAQs [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. ulab360.com [ulab360.com]
Improving temporal resolution in time-gated CoA-Lumi4-Tb measurements
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with time-gated Coenzyme A (CoA)-Lumi4-Tb measurements. The focus is on improving temporal resolution to capture fast kinetic events accurately.
Frequently Asked Questions (FAQs)
Q1: What is a time-gated CoA-Lumi4-Tb measurement and how does it work?
A time-gated this compound assay is a highly sensitive biochemical method used to measure biological interactions or enzymatic activity involving Coenzyme A. It utilizes a terbium (Tb) complex, Lumi4-Tb, which has a long luminescence lifetime (in the millisecond range).[1][2] The "time-gated" detection method introduces a delay between the excitation pulse (e.g., from a flash lamp or laser) and the start of signal measurement.[3][4] This delay allows the short-lived background fluorescence from buffers, proteins, and other sample components to decay completely, ensuring that only the long-lived signal from the Lumi4-Tb probe is detected.[3][4] This significantly increases the signal-to-noise ratio, which is crucial for detecting low-abundance targets or subtle changes in activity.[2]
Q2: What is "temporal resolution" in this context and why is it important?
Temporal resolution refers to the ability of the assay to distinguish between measurements taken at very close time points.[5] For kinetic experiments, such as measuring the initial rate of an enzyme reaction, high temporal resolution is critical. It allows for a more accurate characterization of rapid biological processes by enabling measurements in the early phases of the reaction before substrate depletion or product inhibition occurs. The ultimate limit of temporal resolution is determined by the time it takes for the excited Lumi4-Tb molecules to emit their light.[5]
Q3: What are the key instrument settings that affect temporal resolution?
The primary instrument settings are the delay time and the gate time (also known as the counting or integration window).
-
Delay Time: The period between the excitation flash and the start of signal measurement. A delay is necessary to eliminate short-lived background signals.[1][6] Typical delay times for terbium-based assays range from 50 to 200 microseconds (µs).[3][4][6][7]
-
Gate Time: The duration over which the luminescence signal is collected. A longer gate time captures more photons, increasing signal intensity, but it averages the signal over that period, which can reduce temporal resolution. For fast kinetics, shorter gate times are required.
Optimizing these two parameters is a trade-off between maximizing the signal-to-noise ratio and achieving the desired temporal resolution.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments, with a focus on problems that impact temporal resolution.
Problem 1: High background signal is obscuring early time-point measurements.
High background can mask the true signal, reducing the assay's sensitivity and making it difficult to measure initial reaction velocities.[8]
| Potential Cause | Recommended Solution |
| Inadequate Delay Time | The delay time may be too short to allow for the complete decay of background fluorescence. Increase the delay time in increments (e.g., 50 µs) to find the optimal point where background is minimized without significant loss of the specific signal. A delay of 50-150 µs is often sufficient.[3][4] |
| Autofluorescent Compounds | Components in the sample or buffer (e.g., phenol red) may be autofluorescent.[9] If possible, use phenol red-free media and test buffer components for intrinsic fluorescence. |
| Plate Crosstalk | Signal from highly luminescent wells can "leak" into adjacent wells, artificially raising the background.[8] Use white, opaque-walled microplates to maximize the signal and prevent crosstalk.[10][11] If crosstalk persists, consider leaving empty wells between samples as a buffer zone.[8][12] |
Problem 2: The specific luminescence signal is too low for accurate short-interval measurements.
A weak signal requires longer gate times to collect enough photons for a reliable reading, which inherently lowers temporal resolution.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | The concentration of the Lumi4-Tb probe or other assay components may be too low. Perform a titration experiment to determine the optimal concentration for each reagent that provides the best signal-to-background ratio. |
| Incorrect Plate Type | While black plates reduce crosstalk, they can also decrease the luminescent signal by an order of magnitude.[10] For terbium-based assays, white opaque plates are generally recommended as time-gating already reduces background effectively.[10][11] |
| Short Gate Time | While necessary for temporal resolution, the gate time might be too short to capture a sufficient signal. If the signal is too low, you may need to find a compromise by slightly increasing the gate time or by averaging data from multiple identical wells to improve the signal-to-noise ratio. |
| Inefficient Light Detection | Ensure the luminometer optics are correctly aligned for the plate format being used (e.g., 384-well).[3] Check that the correct emission filter for terbium (typically ~620 nm) is in place. |
Problem 3: High well-to-well variability is creating noisy kinetic curves.
Inconsistent readings across replicate wells make it difficult to fit kinetic models and derive accurate parameters.
| Potential Cause | Recommended Solution |
| Poor Mixing | Incomplete mixing of reagents can lead to variations in reaction rates.[10] Ensure thorough mixing by using an orbital shaker for 1-2 minutes after reagent addition.[9] However, be careful to avoid introducing bubbles, which can scatter light and cause erroneous readings.[10] |
| Pipetting Inaccuracies | Small differences in reagent volumes can cause large differences in signal.[10] Use calibrated pipettes and ensure consistent technique. For high-throughput applications, automated liquid handlers are recommended. |
| Edge Effects | Wells on the outer edges of the plate are prone to evaporation, which can concentrate reagents and alter reaction rates.[9] To mitigate this, avoid using the outer-most wells or fill them with buffer/media to create a humidity barrier. |
| Uneven Cell Seeding (for cell-based assays) | An uneven distribution of cells is a major source of variability.[9] Ensure the cell suspension is homogenous before and during plating. Cell confluency is a key factor and should be optimized.[13] |
Experimental Protocols & Data
Protocol: Optimizing Delay and Gate Time for Kinetic Measurements
This protocol describes a method to determine the optimal time-gating parameters for a this compound enzymatic assay.
-
Reagent Preparation: Prepare your enzyme, substrate, CoA, and Lumi4-Tb probe in the final assay buffer. Create two master mixes:
-
"No Enzyme" Control: Contains all components except the enzyme.
-
"Max Signal" Control: Contains all components, with the reaction allowed to proceed to completion (or a known high-signal positive control).
-
-
Plate Setup:
-
Pipette the "No Enzyme" control into a set of wells (e.g., 3 columns of a 384-well plate).
-
Pipette the "Max Signal" control into an adjacent set of wells.
-
-
Instrument Setup: Set the instrument to perform a scan across a range of delay and gate times.
-
Data Acquisition: Measure the luminescence in all wells using the matrix of settings.
-
Data Analysis:
-
For each combination of delay and gate time, calculate the average signal for the "No Enzyme" (Background) and "Max Signal" wells.
-
Calculate the Signal-to-Background (S/B) ratio for each setting.
-
Select the settings that provide the best S/B ratio while keeping the gate time short enough for your desired temporal resolution.
-
Table 1: Example Optimization Data for Time-Gating Parameters
| Delay Time (µs) | Gate Time (µs) | Avg. Max Signal (RFU) | Avg. Background (RFU) | Signal/Background (S/B) Ratio |
| 50 | 100 | 150,000 | 15,000 | 10.0 |
| 100 | 100 | 145,000 | 5,000 | 29.0 |
| 150 | 100 | 142,000 | 1,500 | 94.7 |
| 200 | 100 | 138,000 | 1,400 | 98.6 |
| 150 | 200 | 250,000 | 2,500 | 100.0 |
| 150 | 500 | 480,000 | 5,500 | 87.3 |
RFU: Relative Fluorescence Units
Visualizations
Diagrams of Workflows and Principles
The following diagrams illustrate key concepts and workflows related to this compound assays.
Caption: The principle of time-gated luminescence detection.
Caption: A standard workflow for a kinetic this compound assay.
References
- 1. Time gated luminescence imaging of immunolabeled human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time Gated Luminescence Imaging of Immunolabeled Human Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal resolution in fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 9. benchchem.com [benchchem.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Head-to-Head Comparison: CoA-Lumi4-Tb vs. Fluorescein for Advanced Protein Labeling
For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for protein labeling, the choice between a lanthanide-based label like CoA-Lumi4-Tb and a traditional fluorophore such as fluorescein is a critical decision that dictates experimental sensitivity and success. This guide provides an in-depth, objective comparison of their performance, supported by key photophysical data and detailed experimental methodologies.
The advent of sophisticated biological assays has placed increasing demands on the performance of fluorescent labels. While fluorescein has been a long-standing workhorse in the field, its limitations in photostability and susceptibility to background fluorescence have paved the way for advanced probes like this compound. This terbium cryptate offers unique advantages, particularly in assays requiring high signal-to-noise ratios and temporal resolution. This comparison will delve into the fundamental properties of each label, their respective labeling chemistries, and provide the necessary protocols to empower researchers to make an informed choice for their specific applications.
Key Performance Indicators: A Quantitative Overview
The selection of a fluorescent label is fundamentally driven by its photophysical properties. The following table summarizes the key quantitative data for this compound and fluorescein, highlighting their distinct performance characteristics.
| Feature | This compound | Fluorescein (as FITC/succinimidyl ester) |
| Quantum Yield (Φ) | ~0.59[1] | ~0.925 (in 0.1 M NaOH) |
| Fluorescence Lifetime (τ) | ~2.3 - 2.7 ms[1][2] | ~4 ns |
| Molar Extinction Coefficient (ε) | ≥ 20,000 M⁻¹cm⁻¹ at ~340 nm[3] | ~75,000 M⁻¹cm⁻¹ at 494 nm |
| Excitation Max (λex) | ~340 nm[3] | ~494 nm |
| Emission Max (λem) | Multiple peaks: 490, 545, 590, 620 nm | ~518 nm |
| Photostability | High | Prone to photobleaching |
| Signal-to-Background Ratio | Very High (with time-resolved detection)[4][5] | Moderate to Low |
| Labeling Chemistry | Enzymatic (PPTase-mediated)[6] | Amine-reactive (targets lysines, N-terminus) |
| pH Sensitivity | Low | High (fluorescence is pH-dependent) |
Delving Deeper: A Comparative Analysis
Quantum Yield and Brightness: While fluorescein boasts a higher quantum yield, the overall brightness of a label is a product of its quantum yield and molar extinction coefficient. Lumi4-Tb possesses a respectable extinction coefficient, making it a bright luminescent probe.[3]
Fluorescence Lifetime and Signal-to-Background: The most striking difference lies in their fluorescence lifetimes. This compound exhibits an exceptionally long lifetime in the millisecond range, whereas fluorescein's lifetime is in the nanosecond scale.[1][2] This long lifetime is the cornerstone of Time-Resolved Fluorescence (TRF) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays.[4][5] By introducing a delay between the excitation pulse and detection, the short-lived background fluorescence from buffers, plastics, and autofluorescent compounds is eliminated, leading to a dramatically improved signal-to-background ratio.[4][5]
Photostability: Lanthanide-based probes like Lumi4-Tb are known for their exceptional photostability, allowing for prolonged or repeated measurements without significant signal degradation.[1][2] In contrast, fluorescein is notoriously susceptible to photobleaching, which can be a significant limitation in applications requiring long exposure times, such as microscopy.
Labeling Chemistry and Specificity: Fluorescein is typically conjugated to proteins via amine-reactive derivatives like fluorescein isothiocyanate (FITC) or succinimidyl esters, which react with primary amines on lysine residues and the N-terminus. This can lead to heterogeneous labeling and potential disruption of protein function if critical lysines are modified. This compound, on the other hand, is attached to proteins through a highly specific enzymatic reaction. Phosphopantetheinyl transferases (PPTases) catalyze the covalent attachment of the phosphopantetheinyl group of Coenzyme A (to which Lumi4-Tb is conjugated) to a specific serine residue within a short, genetically encoded peptide tag (e.g., S6, ybbr).[6][7] This enzymatic approach ensures site-specific, 1:1 labeling, preserving protein function and producing a homogeneous product.
Experimental Protocols
Protein Labeling with this compound (Enzymatic)
This protocol describes the site-specific labeling of a protein containing a recognition tag (e.g., S6 tag) using a phosphopantetheinyl transferase (PPTase) such as Sfp.
Materials:
-
Protein of interest with a PPTase recognition tag (e.g., S6-tagged protein)
-
This compound
-
Sfp synthase (or other suitable PPTase)
-
Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, pH 7.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the tagged protein to a final concentration of 10-50 µM, this compound to a final concentration of 20-100 µM, and Sfp synthase to a final concentration of 1-2 µM in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature (or 37°C for some PPTases) for 1-2 hours.
-
Purification: Remove the unreacted this compound and the Sfp synthase by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Confirm labeling by measuring the absorbance at 280 nm (for protein) and ~340 nm (for Lumi4-Tb) and/or by fluorescence spectroscopy.
Protein Labeling with Fluorescein Succinimidyl Ester (Chemical)
This protocol outlines the general procedure for labeling proteins with an amine-reactive fluorescein derivative.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Fluorescein succinimidyl ester (e.g., FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Prepare protein solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare dye solution: Immediately before use, dissolve the fluorescein succinimidyl ester in DMSO to a concentration of 1-10 mg/mL.
-
Labeling reaction: While gently stirring, add a 5-20 fold molar excess of the reactive dye to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using dialysis or a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm and 494 nm.
Visualizing the Concepts
Signaling Pathway: Time-Resolved Fluorescence Detection
Caption: Time-resolved fluorescence workflow for high signal-to-noise detection.
Experimental Workflow: Enzymatic vs. Chemical Labeling
Caption: Comparison of enzymatic and chemical protein labeling workflows.
Conclusion: Making the Right Choice
The decision between this compound and fluorescein hinges on the specific requirements of the experiment.
Choose this compound for:
-
High-sensitivity assays: When a high signal-to-background ratio is critical, such as in TR-FRET-based interaction studies or high-throughput screening.[4][5]
-
Long-term or repeated measurements: Its high photostability ensures reliable data over extended periods.[1][2]
-
Site-specific labeling: When precise control over the labeling site is necessary to preserve protein function and ensure homogeneity.[6][7]
-
Multiplexing: Its narrow emission peaks and long lifetime allow for multiplexing with other fluorophores.
Choose Fluorescein for:
-
Standard, less demanding applications: When a simple, cost-effective label is sufficient and background fluorescence is not a major concern.
-
Endpoint assays: Where photobleaching is less of an issue.
-
When a genetically encoded tag is not feasible: Its chemical labeling approach does not require protein engineering.
References
- 1. jrturnerlab.com [jrturnerlab.com]
- 2. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-penetrating peptides as delivery vehicles for a protein-targeted terbium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 5. poly-dtech.com [poly-dtech.com]
- 6. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Lanthanide Probes vs. Organic Dyes in TR-FRET: A Comparative Guide for Researchers
In the realm of drug discovery and cellular signaling research, Time-Resolved Förster Resonance Energy Transfer (TR-FRET) has emerged as a powerful and robust assay technology. The choice of donor fluorophore is critical to the success of a TR-FRET assay, with lanthanide probes and traditional organic dyes presenting distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagents for their high-throughput screening and interaction studies.
Key Performance Advantages of Lanthanide Probes
Lanthanide probes, particularly those based on Europium (Eu³⁺) and Terbium (Tb³⁺), offer significant photophysical advantages over conventional organic fluorescent dyes in the context of TR-FRET assays. These properties directly translate to improved assay sensitivity, robustness, and reduced background interference, making them highly suitable for high-throughput screening (HTS) applications.
The primary advantages of lanthanide probes include:
-
Long Fluorescence Lifetimes: Lanthanide chelates and cryptates exhibit exceptionally long fluorescence lifetimes, typically in the microsecond (µs) to millisecond (ms) range.[1][2] This is a stark contrast to the nanosecond (ns) lifetimes of organic dyes.[3][4] This prolonged emission allows for time-gated detection, a technique where the fluorescence signal is measured after a delay following pulsed excitation. This delay effectively eliminates the short-lived background fluorescence from organic dyes, sample components, and plasticware, thereby dramatically increasing the signal-to-noise ratio.[2][5]
-
Large Stokes Shifts: Lanthanide probes are characterized by a large separation between their excitation and emission wavelengths, known as the Stokes shift.[6] This minimizes the spectral overlap between the donor excitation and emission, reducing the likelihood of self-quenching and direct excitation of the acceptor dye.
-
Sharp, Line-Like Emission Spectra: The emission spectra of lanthanides consist of narrow, well-defined peaks.[6] This property is particularly beneficial for multiplexed assays, where multiple signals can be detected with minimal crosstalk.
-
High Photostability: Lanthanide probes are significantly more resistant to photobleaching compared to most organic dyes. This stability allows for repeated measurements and prolonged exposure to excitation light without significant signal degradation, which is crucial for kinetic studies and automated HTS workflows.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of commonly used lanthanide donors and organic acceptor dyes in TR-FRET assays. The superior fluorescence lifetime of lanthanide probes is a key differentiator.
| Property | Lanthanide Probes (Donors) | Organic Dyes (Acceptors/Donors) |
| Examples | Europium (Eu³⁺) chelate/cryptate, Terbium (Tb³⁺) chelate/cryptate | Fluorescein, Cy®5, Alexa Fluor® 647 |
| Fluorescence Lifetime | 100 - 2000 µs | 1 - 5 ns[3][4] |
| Stokes Shift | Large (>150 nm) | Small to moderate (20 - 50 nm) |
| Quantum Yield | 0.1 - 0.9 (chelate dependent)[1] | 0.1 - 0.92[3][7] |
| Photostability | High | Moderate to Low |
| Emission Spectra | Sharp, line-like peaks | Broad emission bands |
Experimental Protocols
The following is a generalized protocol for a TR-FRET kinase assay using a lanthanide-labeled antibody. This protocol highlights the typical steps and considerations when working with lanthanide probes.
Protocol: TR-FRET Kinase Activity Assay
Objective: To measure the activity of a specific kinase by detecting the phosphorylation of a substrate using a lanthanide-labeled anti-phospho-specific antibody.
Materials:
-
Kinase of interest
-
Kinase substrate (e.g., a peptide or protein) labeled with an acceptor fluorophore (e.g., fluorescein)
-
Lanthanide-labeled anti-phospho-specific antibody (donor)
-
ATP
-
Kinase reaction buffer
-
TR-FRET dilution buffer
-
EDTA solution (to stop the reaction)
-
384-well low-volume microplates
-
A microplate reader capable of TR-FRET detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the kinase in kinase reaction buffer.
-
Prepare a solution of the acceptor-labeled substrate and ATP in kinase reaction buffer.
-
Prepare a detection solution containing the lanthanide-labeled antibody and EDTA in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase dilutions to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the substrate and ATP solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding 10 µL of the detection solution (containing EDTA) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Set the excitation wavelength appropriate for the lanthanide donor (e.g., 320-340 nm).
-
Configure the reader for time-gated detection with a delay (e.g., 50-100 µs) and a measurement window.
-
Measure the emission at two wavelengths: one for the lanthanide donor (e.g., 615-620 nm for Europium) and one for the acceptor (e.g., 665 nm for Cy5 or 520 nm for fluorescein).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Visualizing TR-FRET Principles and Pathways
Diagrams are essential for understanding the complex processes involved in TR-FRET assays.
Caption: The principle of Time-Resolved Förster Resonance Energy Transfer (TR-FRET).
Signaling Pathway Example: GPCR-G Protein Interaction
TR-FRET is widely used to study G protein-coupled receptor (GPCR) signaling. The following diagram illustrates a typical assay setup to measure the interaction between a GPCR and its cognate G protein upon ligand binding.[8][9]
Caption: GPCR-G protein interaction assay using TR-FRET.
Experimental Workflow
The following diagram outlines the general workflow for a TR-FRET experiment, from assay development to data analysis.
Caption: General experimental workflow for a TR-FRET assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 3. kjcls.org [kjcls.org]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Item - High Dynamic-Range Lanthanide-Based Biosensors for Live-Cell Imaging and High Throughput Screening - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 6. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 9. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CoA-Lumi4-Tb vs. Europium Chelates for High-Performance FRET Assays
For researchers, scientists, and drug development professionals seeking optimal performance in Förster Resonance Energy Transfer (FRET) assays, the choice of donor fluorophore is critical. This guide provides an in-depth, data-driven comparison of the terbium chelate, CoA-Lumi4-Tb, and commonly used europium chelates, empowering you to make an informed decision for your screening and research needs.
Time-Resolved FRET (TR-FRET) assays have become a cornerstone of drug discovery and basic research, offering a robust, homogeneous format with high sensitivity and low background. This is achieved by using long-lifetime lanthanide donors, which allow for a time delay between excitation and detection, effectively eliminating interference from short-lived background fluorescence.[1] The two most prominent lanthanides employed in these assays are terbium (Tb³⁺) and europium (Eu³⁺), each with distinct photophysical properties that influence assay performance.
This guide will focus on a direct comparison of this compound, a highly stable and bright terbium cryptate, with the widely utilized europium chelates and cryptates found in popular assay platforms like HTRF® and LANCE®.
Key Performance Metrics: A Quantitative Comparison
The efficacy of a TR-FRET donor is primarily determined by its photophysical properties, including its luminescence lifetime and quantum yield. A longer lifetime allows for a larger time-gating window, further reducing background, while a higher quantum yield results in a brighter signal and improved assay sensitivity.
| Property | This compound (Terbium) | Europium Chelate/Cryptate | Advantage |
| Luminescence Lifetime (τ) | ~2.7 ms[2] | ~0.3 - 1.0 ms[1][3] | Terbium |
| Quantum Yield (Φ) | ~0.6[1] | ~0.1 - 0.3[1] | Terbium |
| Molar Extinction Coefficient (ε) | Higher than Europium[4][5] | Lower than Terbium[4][5] | Terbium |
| Primary Emission Peaks | 490, 545, 585, 620 nm[6][7] | 590, 615, 685, 710 nm | Varies by application |
| Common Acceptors | Fluorescein, GFP, d2, Cy5[1][6] | Allophycocyanin (APC), XL665, ULight™, Cy5[8][9] | Terbium (greater flexibility) |
Note: The quantum yield of europium chelates can vary depending on the specific chelate structure and assay conditions. However, it is consistently reported to be significantly lower than that of terbium cryptates like Lumi4-Tb.[2][4]
The Terbium Advantage: Brighter Signals and Broader Acceptor Compatibility
The data clearly indicates that this compound offers significant advantages in key performance areas. Its longer lifetime and substantially higher quantum yield—reportedly 10 to 20 times greater than europium chelates—translate directly to brighter signals and a superior signal-to-background ratio in TR-FRET assays.[2][4] This enhanced brightness can lead to greater assay sensitivity, allowing for the detection of weaker molecular interactions or the use of lower concentrations of assay reagents.
Furthermore, the distinct emission spectrum of terbium, with a prominent peak at 490 nm, makes it compatible with a wider range of common acceptor fluorophores, including green emitters like fluorescein and Green Fluorescent Protein (GFP).[1][6] This flexibility simplifies assay development, as proteins and peptides can often be directly and inexpensively labeled with these common dyes. In contrast, europium-based systems typically necessitate the use of red-shifted acceptors like Allophycocyanin (APC) or proprietary dyes.[8]
Signaling Pathway and Experimental Workflow
A primary application for both terbium and europium-based TR-FRET assays is in the study of protein kinases, which are critical targets in drug discovery. The following diagrams illustrate the general principle of a TR-FRET assay and a typical workflow for a kinase activity assay.
Caption: General Principle of a Time-Resolved FRET (TR-FRET) Assay.
Caption: Workflow of a generic TR-FRET kinase activity assay.
Experimental Protocols
While specific assay conditions should always be optimized, the following provides a generalized, comparative protocol for a kinase assay using either a terbium- or europium-based TR-FRET detection system.
Objective: To measure the activity of a protein kinase by detecting the phosphorylation of a substrate peptide.
Materials:
-
Kinase: The protein kinase of interest.
-
Substrate: A peptide or protein substrate for the kinase, labeled with an acceptor fluorophore (e.g., fluorescein for terbium, ULight™ or APC for europium).
-
ATP: Adenosine triphosphate.
-
Kinase Reaction Buffer: Buffer optimized for the specific kinase activity.
-
TR-FRET Donor:
-
Terbium System: Terbium-labeled anti-phospho-substrate antibody (e.g., using this compound).
-
Europium System: Europium-chelate-labeled anti-phospho-substrate antibody.
-
-
Stop/Detection Buffer: Buffer containing EDTA to stop the kinase reaction and the TR-FRET donor antibody.
-
Microplate: Low-volume, 384-well white or black microplate.
-
Plate Reader: A microplate reader capable of time-resolved fluorescence measurements.
Protocol:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the kinase in kinase reaction buffer.
-
In a microplate, add the kinase dilutions.
-
Prepare a mixture of the acceptor-labeled substrate and ATP in kinase reaction buffer.
-
Add the substrate/ATP mixture to the wells containing the kinase to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes).[10][11]
-
-
Detection:
-
Prepare the stop/detection buffer containing the appropriate donor-labeled antibody and EDTA. The final concentration of EDTA is typically 10-20 mM.[10][11]
-
Add the stop/detection buffer to each well to terminate the kinase reaction and introduce the TR-FRET donor.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.[10][11]
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Excitation: Typically at 340 nm for both terbium and europium systems.[5][11]
-
Emission Detection (Terbium System):
-
Emission Detection (Europium System):
-
A time delay of 50-150 µs is typically used before measurement to reduce background fluorescence.[5][12]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the TR-FRET ratio against the kinase concentration to determine the EC50 value.
-
Conclusion
For researchers prioritizing assay sensitivity, signal brightness, and flexibility in acceptor choice, this compound presents a compelling option over traditional europium chelates for TR-FRET assays. The superior photophysical properties of terbium, including a significantly higher quantum yield and longer luminescence lifetime, can lead to more robust and sensitive assays. While europium-based systems are well-established and effective, the advantages offered by terbium, particularly in the context of modern high-throughput screening demands, make it a powerful tool for advancing drug discovery and fundamental biological research.
References
- 1. Europium(III) trisbipyridine cryptate | 125433-96-7 | Benchchem [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Luminescent Eu(III) and Gd(III) trisbipyridine cryptates: experimental and theoretical study of the substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. bangslabs.com [bangslabs.com]
- 8. blossombio.com [blossombio.com]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Dependence of the photophysical properties on the number of 2,2'-bipyridine units in a series of luminescent europium and terbium cryptates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europium(III) trisbipyridine cryptate | C42H42EuN12O2+3 | CID 3081729 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to CoA-Lumi4-Tb and Other Long-Lifetime Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug discovery, the ability to sensitively and accurately detect biomolecular interactions is paramount. Time-Resolved Fluorescence (TRF) assays, particularly when coupled with Förster Resonance Energy Transfer (TR-FRET), have emerged as a powerful technique to study these interactions with high signal-to-noise ratios. This is largely due to the use of long-lifetime fluorescent probes that overcome the limitations of conventional fluorophores, which are often plagued by background autofluorescence.
This guide provides a comprehensive comparison of CoA-Lumi4-Tb, a terbium-based long-lifetime probe, with other commonly used long-lifetime fluorescent probes. We will delve into their quantitative performance, provide detailed experimental protocols for their application, and visualize the underlying principles and workflows.
Quantitative Comparison of Long-Lifetime Fluorescent Probes
The selection of a fluorescent probe is critical for the success of any TRF or TR-FRET assay. Key parameters to consider include the fluorescence lifetime, quantum yield, and excitation/emission wavelengths. The following table summarizes these properties for this compound and other representative long-lifetime fluorescent probes.
| Probe Class | Specific Probe/Complex | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime | Quantum Yield (Φ) |
| Lanthanide (Terbium) | Lumi4-Tb | ~354 | 490, 548, 587, 621 | ~2.3 - 2.7 ms | ~0.59 |
| Lanthanide (Europium) | Europium Cryptate (e.g., TBP(Eu3+)) | ~330-340 | ~610-620 | ~1.19 ms | Varies |
| Transition Metal (Platinum) | Platinum(II) Complexes | Broad (UV-Visible) | ~500-650 | Microseconds (µs) | Varies |
| Transition Metal (Ruthenium) | Ru(bpy)3 Derivatives | ~450 | ~620 | ~1 µs | Varies |
Note: The quantum yield and fluorescence lifetime of transition metal complexes can vary significantly depending on the specific ligand structure and the local environment.
Experimental Protocols
The following are detailed methodologies for common experimental workflows utilizing long-lifetime fluorescent probes, particularly in the context of cellular assays.
Protocol 1: SNAP-Tag Labeling for Cellular TR-FRET Assays
This protocol describes the labeling of SNAP-tagged proteins on the surface of living cells with a Lumi4-Tb-conjugated substrate for subsequent TR-FRET analysis.
Materials:
-
Mammalian cells expressing a SNAP-tagged protein of interest, cultured in a suitable format (e.g., 96-well plate).
-
SNAP-Lumi4-Tb substrate (e.g., from Revvity).[1]
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
TR-FRET plate reader.
Procedure:
-
Cell Culture: Culture the cells expressing the SNAP-tagged protein to the desired confluency.
-
Labeling:
-
Prepare the SNAP-Lumi4-Tb labeling solution in pre-warmed cell culture medium at the desired final concentration (typically in the nanomolar to low micromolar range).
-
Remove the existing culture medium from the cells and replace it with the SNAP-Lumi4-Tb labeling solution.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator.[2]
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound probe.
-
-
Assay:
-
Add the acceptor-labeled binding partner (e.g., a small molecule or another protein labeled with a suitable acceptor fluorophore).
-
Incubate for the desired period to allow for binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission detection at the specific wavelengths for the donor (e.g., 620 nm for Lumi4-Tb) and acceptor. A time delay (typically 50-150 µs) between excitation and detection is crucial to minimize background fluorescence.[3]
-
Protocol 2: HaloTag Labeling for Intracellular Imaging
This protocol outlines the labeling of HaloTag fusion proteins within living cells for fluorescence microscopy.
Materials:
-
Cells expressing the HaloTag fusion protein of interest, cultured on imaging-grade dishes or coverslips.
-
HaloTag ligand conjugated to a long-lifetime probe.
-
Anhydrous DMSO.
-
Complete cell culture medium.
-
Live-cell imaging medium.
Procedure:
-
Cell Preparation: Seed the cells on the imaging vessel and allow them to reach 50-80% confluency.
-
Ligand Preparation:
-
Prepare a 1-10 mM stock solution of the HaloTag ligand in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-5 µM).
-
-
Labeling:
-
Remove the existing culture medium and add the labeling medium to the cells.
-
Incubate for 15-60 minutes at 37°C.[4]
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed live-cell imaging medium, incubating for 5 minutes during each wash, to allow for the removal of unbound ligand.
-
-
Imaging:
-
Replace the wash medium with fresh live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped for time-resolved imaging, using the appropriate excitation and emission filters for the chosen long-lifetime probe.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a TR-FRET assay and the underlying principle of detecting protein-protein interactions.
Caption: Experimental workflow for a TR-FRET-based protein-protein interaction assay.
Caption: Principle of GPCR dimerization detection using TR-FRET.
References
- 1. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HaloTag labeling [bio-protocol.org]
- 3. Highly phosphorescent platinum( ii ) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03766B [pubs.rsc.org]
- 4. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CoA-Lumi4-Tb FRET with Surface Plasmon Resonance (SPR) for Enhanced Assay Robustness
A comparative guide for researchers, scientists, and drug development professionals on two powerful techniques for characterizing protein-ligand interactions.
In the realm of drug discovery and molecular interaction analysis, the precise and reliable characterization of binding events is paramount. Both Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, such as CoA-Lumi4-Tb FRET, and Surface Plasmon Resonance (SPR) are powerful, label-free or minimally labeled techniques widely employed for this purpose. This guide provides an objective comparison of these two methodologies, supported by detailed experimental protocols and data presentation, to assist researchers in selecting the appropriate technique and in cross-validating their findings for enhanced data confidence.
Principles of the Technologies
This compound FRET: This is a homogeneous (solution-based) assay that relies on the non-radiative transfer of energy from a donor fluorophore (Lumi4-Tb, a terbium cryptate) to an acceptor fluorophore when they are in close proximity (typically <10 nm). In a competitive binding assay format for a Coenzyme A (CoA)-binding protein, a tracer (e.g., a fluorescently labeled CoA analog) and a terbium-labeled antibody or protein (e.g., His-tagged protein with an anti-His-Tb antibody) are used. When the tracer is bound to the protein-antibody complex, excitation of the Lumi4-Tb donor results in energy transfer to the acceptor, producing a FRET signal. Unlabeled ligands (test compounds) compete with the tracer for binding to the target protein, leading to a decrease in the FRET signal that is proportional to the ligand's affinity. The long fluorescence lifetime of terbium allows for time-resolved detection, which minimizes background fluorescence from scattered light and autofluorescent compounds.[1][2]
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical sensing technique that measures changes in the refractive index at the surface of a sensor chip.[3][4] In a typical experiment, a protein of interest (the ligand) is immobilized on the sensor chip surface. A solution containing a potential binding partner (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which in turn alters the refractive index. This change is detected as a shift in the resonance angle of reflected light and is proportional to the amount of bound analyte.[4][5] SPR allows for the determination of not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rate constants.[6]
Figure 1. Principles of this compound FRET and SPR.
Comparative Data Presentation
A key aspect of cross-validation is the direct comparison of quantitative data obtained from both assays. The following table presents a hypothetical but realistic comparison for a set of compounds tested against a CoA-binding protein.
| Parameter | This compound FRET | Surface Plasmon Resonance (SPR) | Comments |
| Binding Affinity (KD) | |||
| Compound A | 15 nM (IC50) | 12 nM | Good correlation between the two methods. |
| Compound B | 1.2 µM (IC50) | 980 nM | Reasonable agreement for a weaker binder. |
| Compound C | > 50 µM (IC50) | No Binding Detected | Both methods confirm no significant interaction. |
| Kinetics | |||
| Compound A | Not Determined | kon: 2.5 x 105 M-1s-1koff: 3.0 x 10-3 s-1 | SPR provides valuable kinetic information. |
| Compound B | Not Determined | kon: 1.1 x 104 M-1s-1koff: 1.1 x 10-2 s-1 | Faster dissociation compared to Compound A. |
| Throughput | High (384-well plate format) | Low to Medium | FRET is more suitable for high-throughput screening.[7] |
| Sample Consumption | Low | Higher | SPR generally requires more protein for immobilization. |
| Label Requirement | Labeled tracer and antibody | Label-free | SPR avoids potential artifacts from labels.[3] |
Experimental Protocols
Detailed and robust experimental design is crucial for obtaining high-quality, reproducible data. Below are representative protocols for both techniques.
This compound FRET Assay Protocol
This protocol describes a competitive binding assay to determine the IC50 value of a test compound against a His-tagged CoA-binding protein.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% (v/v) Tween-20, 1 mM DTT.
-
Prepare a 2X solution of the His-tagged CoA-binding protein and Anti-His-Lumi4-Tb antibody in assay buffer.
-
Prepare a 2X solution of the acceptor-labeled CoA tracer in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a dilution step in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution or DMSO (control) to the wells.
-
Add 10 µL of the 2X protein/antibody mixture to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 2X CoA tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Excitation: 340 nm.
-
Emission: Donor (e.g., 620 nm) and Acceptor (e.g., 665 nm).
-
Use a time delay of 50-100 µs and a read window of 400 µs to minimize background fluorescence.[2]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the DMSO control (0% inhibition) and a control with excess unlabeled CoA (100% inhibition).
-
Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the steps for determining the binding kinetics and affinity of a small molecule to an immobilized CoA-binding protein.
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface with a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[8]
-
Inject the CoA-binding protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.[8]
-
A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the test compound (analyte) in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer is injected.
-
Between cycles, if necessary, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
Workflow Visualization
The cross-validation of these two techniques involves a systematic workflow to ensure consistency and comparability of the results.
Figure 2. Experimental workflow for cross-validation.
Conclusion
Both this compound FRET and SPR are robust and valuable techniques for characterizing protein-ligand interactions. This compound FRET excels in high-throughput screening applications due to its speed and low sample consumption in a homogeneous format. SPR, on the other hand, provides detailed kinetic information (kon and koff) in a label-free system, offering deeper mechanistic insights into the binding event.
By employing both methods in a cross-validation approach, researchers can significantly increase confidence in their results. A strong correlation in binding affinities determined by these orthogonal techniques provides compelling evidence for a specific molecular interaction, mitigating the risk of artifacts inherent to any single method. This dual approach is highly recommended for the validation of high-value hits from primary screens and for the detailed characterization of lead compounds in drug discovery programs.
References
- 1. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
Validating Protein Interactions: A Comparative Guide to CoA-Lumi4-Tb and Co-Immunoprecipitation
In the intricate landscape of cellular signaling and function, the interactions between proteins are fundamental. For researchers in drug discovery and cellular biology, identifying and validating these protein-protein interactions (PPIs) is a critical step in understanding disease mechanisms and developing targeted therapeutics. High-throughput screening methods, such as the Homogeneous Time-Resolved Fluorescence (HTRF) based CoA-Lumi4-Tb assay, offer a powerful platform for the initial discovery of PPIs. However, the validation of these initial findings with a secondary, more traditional method is crucial for robust and reliable results.
This guide provides a comprehensive comparison of this compound, a proximity-based assay, with co-immunoprecipitation (Co-IP), a classic "pull-down" technique. We will delve into the experimental principles, present detailed protocols, and compare their performance in the context of validating PPIs.
The Initial Discovery: Understanding this compound
This compound is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that allows for the detection of molecular interactions in a homogeneous format.[1][2] The assay is based on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
In a typical this compound assay for PPIs, two proteins of interest are tagged with a donor (Lumi4-Tb, a terbium cryptate) and an acceptor (e.g., d2 or XL665), respectively. When the two proteins interact, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. The long-lived fluorescence emission of the terbium donor, combined with a time-resolved detection, minimizes background fluorescence, leading to a high signal-to-noise ratio.[1][3]
Signaling Pathway of this compound:
Caption: Principle of the this compound TR-FRET assay for detecting protein-protein interactions.
The Gold Standard for Validation: Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful and widely used technique to identify and validate in vivo protein-protein interactions.[4][5] The principle of Co-IP is to use an antibody specific to a "bait" protein to pull it out of a cell lysate. Any "prey" proteins that are bound to the bait protein will also be pulled down. The presence of the prey protein is then typically detected by Western blotting.
This method is considered a gold standard for validation because it can confirm interactions occurring within a cellular context, using endogenously expressed proteins.[6]
Experimental Workflow of Co-Immunoprecipitation:
Caption: A simplified workflow of a typical co-immunoprecipitation experiment.
Comparative Analysis: this compound vs. Co-IP
| Feature | This compound | Co-Immunoprecipitation (Co-IP) |
| Principle | Proximity-based (TR-FRET) | Affinity purification ("pull-down") |
| Throughput | High-throughput, suitable for screening | Low to medium throughput, for validation |
| Assay Format | Homogeneous (no-wash) | Heterogeneous (multiple wash steps) |
| Protein Source | Purified proteins or cell lysates | Cell lysates or tissue extracts |
| Interaction Context | In vitro or in-cell lysate | In vivo (within the cellular environment) |
| Detection Method | Fluorescence plate reader | Western Blot or Mass Spectrometry |
| Quantification | Quantitative | Primarily qualitative or semi-quantitative[7] |
| Sensitivity | High | Variable, depends on antibody quality and protein abundance |
| False Positives | Can occur due to protein overexpression or non-specific proximity | Can occur due to non-specific antibody binding or "sticky" proteins |
| False Negatives | Can occur if tags interfere with interaction or distance is >10 nm | Can occur if the antibody blocks the interaction site or the interaction is weak/transient |
Experimental Protocols
This compound Assay Protocol (General)
This protocol provides a general framework. Specific antibody concentrations and incubation times should be optimized for each protein pair.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, 0.1% BSA).
-
Dilute the Lumi4-Tb labeled anti-tag antibody and the d2 or XL665 labeled anti-tag antibody in assay buffer.
-
Prepare serial dilutions of the interacting protein partners in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the first protein partner to the wells of a low-volume 384-well plate.
-
Add 5 µL of the second protein partner.
-
Add 5 µL of the Lumi4-Tb labeled antibody.
-
Add 5 µL of the d2 or XL665 labeled antibody.
-
Incubate the plate at room temperature for the optimized duration (e.g., 1-4 hours).
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Co-Immunoprecipitation Protocol
This protocol is a standard procedure and may require optimization for specific cell types and proteins of interest.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[4]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 1-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific to the "prey" protein to detect the co-immunoprecipitated protein.
-
Include an input control (a small fraction of the cell lysate before immunoprecipitation) to confirm the presence of both proteins in the starting material.[5]
-
Conclusion
This compound and Co-immunoprecipitation are powerful techniques that, when used in conjunction, provide a robust workflow for the discovery and validation of protein-protein interactions. This compound excels as a high-throughput screening tool, offering quantitative data on protein proximity in a homogeneous format. Co-IP, on the other hand, serves as the indispensable validation method, confirming the interaction of interest within the complex and dynamic environment of the cell. By understanding the strengths and limitations of each method, researchers can design comprehensive and reliable studies to unravel the intricate networks of protein interactions that govern cellular life.
References
- 1. berthold.com [berthold.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Dual-Color Imaging: CoA-Lumi4-Tb (TR-FRET) vs. Cy5 (Conventional FRET)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular interaction analysis, Förster Resonance Energy Transfer (FRET) stands as a cornerstone technique. This guide provides a comprehensive comparison of two powerful FRET-based methodologies for dual-color imaging: Time-Resolved FRET (TR-FRET) utilizing the luminescent donor CoA-Lumi4-Tb, and conventional FRET often employing the fluorescent acceptor Cy5. We will delve into the fundamental principles, performance metrics, and experimental considerations for each approach, supported by experimental data to inform your choice of methodology.
Executive Summary
The primary distinction between these two techniques lies in the photophysical properties of the donor fluorophore and the subsequent detection method. TR-FRET, with a lanthanide-based donor like Lumi4-Tb, employs a long-lifetime donor and time-gated detection to significantly reduce background noise, thereby enhancing sensitivity.[1][2][3] Conventional FRET, often using organic dyes like the Cy3-Cy5 pair, relies on steady-state fluorescence measurements and is susceptible to background interference from autofluorescence and direct acceptor excitation.[4][5]
Performance Comparison: this compound (TR-FRET) vs. Cy5-based FRET
The choice between a TR-FRET and a conventional FRET assay often depends on the specific requirements for sensitivity, throughput, and the biological system under investigation.
| Feature | This compound (TR-FRET) | Cy5-based FRET (e.g., with Cy3 donor) |
| Principle | Time-Resolved Förster Resonance Energy Transfer | Steady-State Förster Resonance Energy Transfer |
| Donor | Lumi4-Tb (Terbium cryptate) | Organic dye (e.g., Cy3) |
| Acceptor | Organic dye (e.g., d2, a Cy5 analog) | Cy5 |
| Excitation | Pulsed (e.g., 340 nm) | Continuous (e.g., 550 nm for Cy3) |
| Emission | Time-gated detection of donor (620 nm) and acceptor (e.g., 665 nm) | Continuous detection of donor and acceptor emission |
| Key Advantage | High signal-to-noise ratio due to elimination of short-lived background fluorescence.[3][6] | Simpler instrumentation and a wide variety of available dye pairs. |
| Sensitivity | High; suitable for low-abundance targets and high-throughput screening.[4][7] | Moderate to high, but can be limited by background noise. |
| Photostability | Donor (Lumi4-Tb) is highly resistant to photobleaching.[8] | Donor and acceptor are susceptible to photobleaching, which can complicate quantitative measurements.[3] |
| Assay Format | Homogeneous "mix-and-read" format, no wash steps required.[9] | Often requires wash steps to remove unbound fluorophores, especially in cell-based assays. |
| Complexity | Requires a plate reader or microscope capable of time-resolved fluorescence measurements. | Can be performed on standard fluorescence microscopes or plate readers. |
Signaling Pathway and Experimental Workflow Diagrams
TR-FRET with this compound
The following diagram illustrates the mechanism of a TR-FRET assay for detecting a protein-protein interaction. A protein of interest is labeled with this compound via a self-labeling tag (e.g., SNAP-tag), and its binding partner is labeled with an acceptor fluorophore.
Caption: TR-FRET workflow for detecting protein-protein interactions.
Conventional FRET with a Cy3-Cy5 Pair
This diagram shows a typical workflow for a conventional FRET experiment using acceptor photobleaching to confirm the interaction.
Caption: Conventional FRET workflow using acceptor photobleaching.
Experimental Protocols
Protocol 1: TR-FRET Assay for Protein-Protein Interaction using this compound
This protocol is adapted for a 384-well plate format and assumes the use of SNAP-tag technology for labeling.
Materials:
-
Cells expressing SNAP-tagged Protein A.
-
Purified Protein B labeled with a suitable acceptor dye (e.g., d2).
-
Tag-lite labeling medium.
-
This compound (e.g., from Cisbio).
-
Enzyme-free cell dissociation buffer.
-
Tag-lite buffer.
-
384-well, low-volume, white plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Culture and Transfection: Culture and transfect cells with the plasmid encoding SNAP-tagged Protein A according to standard protocols.
-
Labeling with this compound:
-
Resuspend transfected cells in Tag-lite labeling medium.
-
Add this compound to a final concentration of 100 nM.
-
Incubate for 1 hour on ice.[1]
-
Wash the cells several times with Tag-lite labeling medium to remove unbound this compound.
-
-
Cell Plating:
-
Gently detach the labeled cells using an enzyme-free cell dissociation buffer.
-
Resuspend the cells in Tag-lite buffer and count them.
-
Dispense the cell suspension into a 384-well plate.
-
-
Addition of Acceptor-Labeled Protein:
-
Prepare serial dilutions of the acceptor-labeled Protein B in Tag-lite buffer.
-
Add the diluted acceptor-labeled Protein B to the wells containing the cells.
-
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for protein-protein interaction.[1]
-
TR-FRET Measurement:
-
Place the plate in a TR-FRET plate reader.
-
Set the reader to excite at 340 nm.
-
Set the detection wavelengths to 620 nm (donor) and 665 nm (acceptor).
-
Apply a time delay of 150 µs and an integration time of 500 µs.[1]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor signal (665 nm) by the donor signal (620 nm) for each well.
-
The increase in the TR-FRET ratio is proportional to the extent of protein-protein interaction.
-
Protocol 2: Acceptor Photobleaching FRET for Live-Cell Imaging with Cy3 and Cy5
This protocol describes a method to confirm FRET between two proteins labeled with Cy3 (donor) and Cy5 (acceptor) in live cells using a confocal microscope.
Materials:
-
Live cells co-expressing Protein A labeled with Cy3 and Protein B labeled with Cy5.
-
Confocal laser scanning microscope equipped with lasers for Cy3 and Cy5 excitation and detectors for their respective emissions.
-
Imaging medium suitable for live-cell imaging.
Procedure:
-
Cell Preparation: Plate the cells on a suitable imaging dish and ensure they are healthy and adherent.
-
Microscope Setup:
-
Turn on the confocal microscope and allow it to warm up.
-
Select the appropriate laser lines for Cy3 (e.g., 561 nm) and Cy5 (e.g., 640 nm) excitation.
-
Set up the detectors to capture the emission of Cy3 (e.g., 570-620 nm) and Cy5 (e.g., 660-710 nm).
-
-
Pre-Bleach Image Acquisition:
-
Locate a cell co-expressing both fluorescently labeled proteins.
-
Acquire a pre-bleach image of the donor (Cy3) by exciting with the Cy3 laser and detecting in the Cy3 channel.
-
Acquire a pre-bleach image of the acceptor (Cy5) by exciting with the Cy5 laser and detecting in the Cy5 channel.
-
-
Acceptor Photobleaching:
-
Post-Bleach Image Acquisition:
-
Acquire a post-bleach image of the donor (Cy3) using the same settings as in the pre-bleach step.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of the donor (Cy3) within the photobleached ROI before and after bleaching.
-
An increase in the donor fluorescence intensity after acceptor photobleaching is indicative of FRET.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (I_pre / I_post), where I_pre is the donor intensity before bleaching and I_post is the donor intensity after bleaching.
-
Conclusion
Both this compound-based TR-FRET and Cy5-based conventional FRET are valuable techniques for studying molecular interactions. TR-FRET offers superior sensitivity and a higher signal-to-noise ratio, making it ideal for high-throughput screening and the analysis of low-affinity interactions.[4][7] Conventional FRET, particularly with methods like acceptor photobleaching, provides a more accessible approach for detailed imaging studies within individual cells, although it requires careful controls to account for potential artifacts like photobleaching.[3] The selection of the appropriate technique will ultimately be guided by the specific biological question, the required sensitivity, and the available instrumentation.
References
- 1. TR-FRET binding assay [bio-protocol.org]
- 2. btiscience.org [btiscience.org]
- 3. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal/Noise Analysis of FRET-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-resolved luminescence resonance energy transfer imaging of protein–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tag-lite SNAP-Lumi4-Tb Labeling Reagent, 2 nmoles | Revvity [revvity.co.jp]
- 10. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
A Comparative Review of Commercially Available Terbium Chelates for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The unique photophysical properties of terbium, including its long luminescence lifetime and sharp emission peaks, make it an ideal candidate for various bioanalytical applications, particularly in time-resolved fluorescence resonance energy transfer (TR-FRET) assays. The selection of an appropriate terbium chelate for protein labeling is critical for assay performance, influencing sensitivity, stability, and background signal. This guide provides a comparative overview of commercially available terbium chelates, supported by experimental data and detailed protocols to aid researchers in making an informed decision.
Performance Comparison of Commercial Terbium Chelates
The performance of a terbium chelate is determined by several key parameters: quantum yield (QY), luminescence lifetime (τ), and molar extinction coefficient (ε). A high quantum yield and long lifetime contribute to a brighter signal and better temporal resolution, while a high extinction coefficient allows for efficient excitation of the chelate. The stability of the chelate is also crucial to prevent the dissociation of the terbium ion, which would lead to a loss of luminescence.
| Chelate Type | Commercial Example(s) | Ligand Structure | Quantum Yield (Φ) | Luminescence Lifetime (τ) | Molar Extinction Coefficient (ε) at λmax | Reactive Group for Conjugation |
| Cryptate | Lumi4®-Tb | Macrocyclic cage | ~0.6[1][2] | ~2.7 ms[1][2] | ~28,000 M⁻¹cm⁻¹ at 354 nm[1] | NHS ester |
| DTPA-based | cs124-DTPA-Tb | Linear polyaminocarboxylate | 0.32[1] | - | ~10,000 M⁻¹cm⁻¹ at 343 nm[1] | Isothiocyanate, Maleimide |
| TTHA-based | cs124-TTHA-Tb | Linear polyaminocarboxylate | 0.40[1] | - | ~10,000 M⁻¹cm⁻¹ at 343 nm[1] | Isothiocyanate, Maleimide |
| Pyrazolyl-pyridine | BPTA-Tb³⁺ | Nonadentate ligand | 1.00[3] | 2.681 ms[3] | - | Succinimidyl monoester |
Note: The exact photophysical properties can vary depending on the specific molecular structure and the local environment after conjugation to a protein.
Lumi4-Tb, a terbium cryptate, stands out due to its high brightness and stability.[4][5] The macrocyclic cage structure effectively shields the terbium ion from quenching by water molecules, contributing to its long luminescence lifetime and high quantum yield.[6] In contrast, chelates like those based on DTPA (diethylenetriaminepentaacetic acid) and TTHA (triethylenetetraminehexaacetic acid) are also widely used but may exhibit lower quantum yields compared to cryptates.[1] Novel chelates, such as those based on pyrazolyl-pyridine ligands, have been reported to have exceptionally high quantum yields.[3]
Signaling Pathway and Experimental Workflow
Terbium-labeled proteins are frequently employed as donors in TR-FRET assays to study biomolecular interactions. The long luminescence lifetime of terbium allows for time-gated detection, which significantly reduces background fluorescence from scattered light and autofluorescent sample components.[1][5]
Caption: Workflow of a TR-FRET assay using a terbium-labeled protein donor.
The general structures of terbium cryptates and chelates differ in how they encapsulate the terbium ion. Cryptates fully enclose the ion in a three-dimensional cage, offering superior protection from the solvent.
Caption: Comparison of terbium cryptate and chelate structures for protein labeling.
Experimental Protocols
This protocol provides a general procedure for labeling proteins with a terbium chelate activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) or borate buffer, at pH 8.0-8.5. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and should be avoided.[7][8] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Terbium Chelate Stock Solution: Immediately before use, dissolve the NHS-ester activated terbium chelate in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[9]
2. Labeling Reaction:
-
Add the terbium chelate stock solution to the protein solution while gently vortexing. The molar ratio of chelate to protein typically ranges from 5:1 to 20:1. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][9]
-
Quench the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[9] Incubate for an additional 30 minutes at room temperature.
3. Purification of the Labeled Protein:
-
Remove the unreacted terbium chelate and byproducts by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[8]
-
Collect the fractions containing the labeled protein. The labeled protein will typically elute in the void volume and can be identified by its characteristic terbium luminescence or by measuring the absorbance at 280 nm and the excitation wavelength of the chelate.
4. Determination of Labeling Efficiency:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorption wavelength of the terbium chelate (e.g., ~340 nm).
-
Calculate the degree of labeling (moles of chelate per mole of protein) using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the chelate. A typical target ratio is 3-10 terbium chelates per antibody.[10]
This protocol outlines a general procedure for a competitive binding assay using a terbium-labeled protein.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer compatible with the biological system under investigation.
-
Terbium-labeled Protein (Donor): Dilute the purified terbium-labeled protein to the desired working concentration in the assay buffer.
-
Fluorescently-labeled Ligand (Acceptor): Dilute the fluorescently-labeled binding partner to its working concentration in the assay buffer.
-
Unlabeled Competitor: Prepare a dilution series of the unlabeled competitor compound.
2. Assay Procedure:
-
In a microplate (typically 384- or 1536-well format), add the unlabeled competitor at various concentrations.
-
Add the fluorescently-labeled ligand (acceptor) to all wells.
-
Add the terbium-labeled protein (donor) to all wells to initiate the binding reaction.
-
Incubate the plate for a predetermined time at room temperature to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET compatible reader. The instrument will excite the terbium donor (e.g., at 340 nm) and, after a time delay, measure the emission at both the terbium emission wavelength (e.g., 490 nm or 620 nm) and the acceptor emission wavelength (e.g., 520 nm for fluorescein or 665 nm for a red acceptor).[4][11]
3. Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the TR-FRET ratio as a function of the unlabeled competitor concentration and fit the data to a suitable binding model to determine the IC₅₀ value of the competitor.
References
- 1. Luminescent Terbium Protein Labels for Time-Resolved Microscopy and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 9. merckmillipore.com [merckmillipore.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CoA-Lumi4-Tb
Researchers and laboratory professionals handling CoA-Lumi4-Tb must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. The primary source for specific disposal guidance is the Safety Data Sheet (SDS) provided by the manufacturer. In the absence of an immediate SDS, a risk assessment based on the known properties of the compound's constituents—a coenzyme A (CoA) derivative and a terbium (Tb) complex—should inform the adoption of general best practices for chemical and potentially biohazardous waste.
Immediate Safety and Handling
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood. Store the compound in a sealed, light-protected container as recommended for many luminescent reagents.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation: Based on the SDS, determine if this compound should be classified as hazardous waste. If the compound has been used in biological experiments, such as with cell cultures, it must be treated as biohazardous waste.[3]
-
Chemical Waste: Unused or expired this compound, and materials used for its cleanup (e.g., contaminated paper towels, pipette tips), should be segregated into a designated, clearly labeled hazardous waste container.[3][4] Do not mix with other waste streams unless explicitly permitted.[4]
-
Biohazardous Waste: If this compound is mixed with biological materials (e.g., cell media, tissues), the entire waste stream is considered biohazardous. This waste must be collected in a labeled, leak-proof container, often a red biohazard bag.[3]
-
-
Decontamination and Treatment:
-
Biohazardous Waste: Liquid biohazardous waste containing this compound may require decontamination via autoclaving or chemical disinfection (e.g., with a 10% bleach solution) before disposal.[3] Solid biohazardous waste should also be autoclaved.[3] It is crucial to ensure that the chemical components of this compound are compatible with the chosen decontamination method.
-
Chemical Waste: The SDS will specify if any neutralization or other chemical treatment is required before disposal. For instance, acidic or basic waste may need to have its pH adjusted to a neutral range (typically 5-9).[5]
-
-
Container Management:
-
Use appropriate, sealed, and clearly labeled containers for waste collection.[5]
-
Ensure containers are stored in a designated, well-ventilated area away from incompatible materials.[5]
-
Follow regulations for "empty" containers, which may require triple rinsing with the rinsate collected as hazardous waste.[6]
-
-
Final Disposal:
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available without the SDS, general laboratory waste guidelines provide the following recommendations:
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Neutralization | 5 - 9 | [5] |
| Bleach Concentration for Disinfection | 10% | [3] |
| Residue in "Empty" Hazardous Container | ≤ 2.5 cm (1 in.) or ≤ 3% by weight | [6] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This document provides general guidance. Always prioritize the specific instructions found in the manufacturer's Safety Data Sheet and comply with all local, state, and federal regulations for laboratory waste disposal.
References
- 1. alfachemic.com [alfachemic.com]
- 2. revvity.com [revvity.com]
- 3. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 4. essex.ac.uk [essex.ac.uk]
- 5. ptb.de [ptb.de]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. umanitoba.ca [umanitoba.ca]
Essential Safety and Logistical Information for Handling CoA-Lumi4-Tb
For researchers, scientists, and drug development professionals utilizing CoA-Lumi4-Tb, this guide provides immediate safety protocols, operational plans, and disposal instructions. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your experimental results.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈₄H₁₁₁N₂₁O₃₁P₃STb |
| Molecular Weight | 2194.81 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Insoluble in water |
| Storage | Store in a sealed container away from light.[1] |
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is warranted. The following PPE is mandatory when handling this compound, based on general best practices for similar chemical substances.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene gloves. Double gloving is recommended. | Prevents dermal absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes. |
| Lab Coat | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Required when handling the compound as a powder or when aerosolization is possible. |
Operational Plan for Handling this compound
A systematic workflow is crucial to minimize exposure and maintain experimental integrity.
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To detect the interaction between two proteins of interest (Protein A and Protein B) using a terbium-labeled donor (e.g., this compound conjugated to a binding partner of Protein A) and a fluorescent acceptor-labeled binding partner of Protein B.
Materials:
-
This compound conjugated to a molecule that binds Protein A (Donor)
-
Acceptor fluorophore-labeled molecule that binds Protein B (Acceptor)
-
Purified Protein A and Protein B
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Donor and Acceptor reagents in the assay buffer.
-
Prepare serial dilutions of the protein of interest that will be titrated.
-
-
Assay Setup:
-
Add a fixed concentration of Protein A and the Donor conjugate to all wells.
-
Add a fixed concentration of Protein B and the Acceptor conjugate to all wells.
-
Add varying concentrations of the titrant (e.g., an inhibitor of the protein-protein interaction).
-
Include control wells:
-
Donor only
-
Acceptor only
-
No protein controls
-
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified by the manufacturer or determined during assay development (e.g., 1-2 hours), protected from light.
-
-
Measurement:
-
Read the plate using a TR-FRET plate reader.
-
Set the excitation wavelength appropriate for the terbium donor (typically around 340 nm).
-
Measure emission at two wavelengths:
-
Donor emission (typically around 620 nm for terbium).
-
Acceptor emission (dependent on the acceptor fluorophore).
-
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the concentration of the titrant to determine IC₅₀ or binding affinity.
-
Mechanism of Action: TR-FRET
The diagram below illustrates the principle of a TR-FRET assay.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container for disposal by a certified hazardous waste management service. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. Do not discard in regular trash. |
| Liquid Waste (e.g., assay solutions) | Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible container. Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of in the designated hazardous waste container for solid waste. |
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent. |
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
